molecular formula C12H10N4O2 B7821997 Disperse orange 3 CAS No. 70734-98-4

Disperse orange 3

Cat. No.: B7821997
CAS No.: 70734-98-4
M. Wt: 242.23 g/mol
InChI Key: UNBOSJFEZZJZLR-UHFFFAOYSA-N
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Description

4-(4-nitrophenylazo)aniline is azobenzene substituted at the phenyl 4-positions by an amino and a nitro group. It has a role as a dye and an allergen. It is a member of azobenzenes and a primary arylamine. It is functionally related to an azobenzene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBOSJFEZZJZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061061
Record name C.I. Disperse Orange 3
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730-40-5
Record name 4-Amino-4′-nitroazobenzene
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Record name Benzenamine, 4-((4-nitrophenyl)azo)-
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Record name Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-
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Record name C.I. Disperse Orange 3
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Record name 4-[(4-nitrophenyl)azo]aniline
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Record name DISPERSE ORANGE 3
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Foundational & Exploratory

Disperse Orange 3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the monoazo dye, Disperse Orange 3. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this compound.

Chemical Identity

This compound, a synthetic dye belonging to the azo class, is characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. One of the rings is substituted with an amino group and the other with a nitro group.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 730-40-5[3][4][5][6][7]
EC Number 211-984-8[4][8]
IUPAC Name 4-[(E)-(4-Nitrophenyl)diazenyl]anilin[8]
Synonyms 4-(4-Nitrophenylazo)aniline, C.I. 11005[4][5][6][8]
Molecular Formula C₁₂H₁₀N₄O₂[4][5][6][9]
SMILES Nc1ccc(cc1)\N=N\c2ccc(cc2)--INVALID-LINK--=O[4]
InChI 1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2/b15-14+[4]
InChIKey UNBOSJFEZZJZLR-CCEZHUSRSA-N[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications, from dyeing textiles to its potential use in other scientific fields.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 242.23 g/mol [4][5][6]
Appearance Orange, yellow-light-red powder[5]
Melting Point ~200 °C (decomposes)[4], 210-220 °C[5]
Boiling Point 460.2 °C[8]
Solubility Water: 0.34 mg/L[8]. Ethanol, Acetone, Toluene: Soluble[5][7]. Chloroform: Very slightly soluble (when heated and sonicated)[8]. DMSO: Slightly soluble (when sonicated)[8]. Methanol: Slightly soluble (when sonicated)[8].
UV-Vis Absorption Max (λmax) 443 nm[4], 415 nm[1]
Density 1.34 g/cm³[8]

Synthesis

The primary manufacturing method for this compound involves a multi-step chemical process.

Experimental Protocol: Synthesis of this compound

A common synthesis route for this compound is as follows:[2][5]

  • Diazotization of 4-Nitrobenzenamine: 4-Nitrobenzenamine is treated with a solution of sodium nitrite in the presence of a strong acid (such as hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with aniline. This electrophilic substitution reaction typically occurs at the para-position of the aniline ring.

  • Hydrolysis: The intermediate product is then treated with a sodium hydroxide solution and boiled to hydrolyze and remove any sulfonate groups that may have been used to direct the coupling reaction.

  • Isolation and Purification: The final product, this compound, is then isolated by filtration, washed, and dried.

G Synthesis of this compound cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_hydrolysis Hydrolysis & Isolation 4-Nitrobenzenamine 4-Nitrobenzenamine Diazonium Salt Diazonium Salt 4-Nitrobenzenamine->Diazonium Salt NaNO2, HCl, 0-5°C Coupled Intermediate Coupled Intermediate Diazonium Salt->Coupled Intermediate Coupling Reaction Aniline Aniline Aniline->Coupled Intermediate This compound This compound Coupled Intermediate->this compound NaOH, Heat

Caption: A simplified workflow for the synthesis of this compound.

Applications

This compound is primarily used as a disperse dye for coloring synthetic fibers.[10] Its applications include the dyeing of:

  • Polyester

  • Acetate fibers[5]

  • Nylon 66[5]

  • Acrylic fibers[5]

  • Plastics[5]

It has also been used in hair dyes and as a colorant in other materials.

Safety and Hazards

This compound is classified as a skin irritant and sensitizer, and may cause an allergic skin reaction.[3] It is also classified as causing serious eye irritation and may cause respiratory irritation.[3] Due to its potential as an allergen, its use in certain applications, such as tattoo inks, has been restricted in some regions.

Logical Relationships

The diagram below illustrates the logical flow from the chemical's core identity to its functional applications and associated hazards.

G This compound: From Structure to Application Chemical_Structure Chemical Structure (Azo Compound) Physicochemical_Properties Physicochemical Properties (e.g., Solubility, λmax) Chemical_Structure->Physicochemical_Properties determines Synthesis_Method Synthesis Method (Diazotization & Coupling) Chemical_Structure->Synthesis_Method is produced by Industrial_Applications Industrial Applications (Textile Dyeing) Physicochemical_Properties->Industrial_Applications enables Safety_Hazards Safety & Hazards (Allergen, Irritant) Industrial_Applications->Safety_Hazards leads to potential

Caption: Logical relationships of this compound's core attributes.

References

An In-depth Technical Guide to the Synthesis of C.I. 11005 (Disperse Orange 3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for C.I. 11005, chemically known as 4-((4-Nitrophenyl)diazenyl)aniline and commonly referred to as Disperse Orange 3. This monoazo dye is of significant interest in various industrial and research applications. This document details the core synthetic route, reaction mechanisms, experimental protocols, and key characterization data.

Synthesis Pathway Overview

The synthesis of C.I. 11005 is primarily achieved through a two-step process, a classic example of azo dye formation:

  • Diazotization of p-Nitroaniline: The process commences with the conversion of the primary aromatic amine, p-nitroaniline, into a diazonium salt. This is typically accomplished by treating p-nitroaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C).

  • Azo Coupling: The resulting p-nitrobenzenediazonium salt, a potent electrophile, is then reacted with aniline, which acts as the coupling agent. The coupling reaction is an electrophilic aromatic substitution, where the diazonium salt attacks the electron-rich aniline ring, typically at the para-position, to form the final azo dye, 4-((4-Nitrophenyl)diazenyl)aniline.

The overall synthesis can be represented by the following workflow:

Synthesis_Workflow pNitroaniline p-Nitroaniline NaNO2_Acid NaNO₂ / H⁺ (0-5 °C) pNitroaniline->NaNO2_Acid Diazotization Aniline Aniline Coupling Azo Coupling Aniline->Coupling NaNO2_Acid->Coupling p-Nitrobenzenediazonium salt DisperseOrange3 C.I. 11005 (this compound) Coupling->DisperseOrange3

Figure 1: General synthesis workflow for C.I. 11005.

Reaction Mechanism

The synthesis of C.I. 11005 is governed by two fundamental reaction mechanisms in organic chemistry: diazotization and electrophilic aromatic substitution.

Mechanism of Diazotization

The diazotization of p-nitroaniline involves the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The nitrosonium ion is then attacked by the nucleophilic amino group of p-nitroaniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the p-nitrobenzenediazonium ion.

Diazotization_Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Formation of Diazonium Ion NaNO₂ + H⁺ NaNO₂ + H⁺ HNO₂ HNO₂ NaNO₂ + H⁺->HNO₂ HNO₂ + H⁺ HNO₂ + H⁺ H₂O⁺-N=O H₂O⁺-N=O HNO₂ + H⁺->H₂O⁺-N=O N≡O⁺\n(Nitrosonium ion) N≡O⁺ (Nitrosonium ion) H₂O⁺-N=O->N≡O⁺\n(Nitrosonium ion) -H₂O p-NO₂-Ar-NH₂ p-Nitroaniline p-NO₂-Ar-N⁺H₂-N=O p-NO₂-Ar-N⁺H₂-N=O p-NO₂-Ar-NH₂->p-NO₂-Ar-N⁺H₂-N=O + N≡O⁺ p-NO₂-Ar-NH-N=O p-NO₂-Ar-NH-N=O p-NO₂-Ar-N⁺H₂-N=O->p-NO₂-Ar-NH-N=O -H⁺ p-NO₂-Ar-N=N-OH p-NO₂-Ar-N=N-OH p-NO₂-Ar-NH-N=O->p-NO₂-Ar-N=N-OH Tautomerization p-NO₂-Ar-N=N-O⁺H₂ p-NO₂-Ar-N=N-O⁺H₂ p-NO₂-Ar-N=N-OH->p-NO₂-Ar-N=N-O⁺H₂ +H⁺ p-NO₂-Ar-N≡N⁺\n(p-Nitrobenzenediazonium ion) p-NO₂-Ar-N≡N⁺ (p-Nitrobenzenediazonium ion) p-NO₂-Ar-N=N-O⁺H₂->p-NO₂-Ar-N≡N⁺\n(p-Nitrobenzenediazonium ion) -H₂O Azo_Coupling_Mechanism p-NO₂-Ar-N≡N⁺ p-Nitrobenzenediazonium ion SigmaComplex Sigma Complex (Resonance Stabilized) p-NO₂-Ar-N≡N⁺->SigmaComplex Aniline Aniline Aniline->SigmaComplex Product 4-((4-Nitrophenyl)diazenyl)aniline SigmaComplex->Product -H⁺ Synthesis_Pathway_Detailed cluster_diazotization Diazotization cluster_coupling Azo Coupling pNA p-Nitroaniline Diazonium p-Nitrobenzenediazonium Salt pNA->Diazonium NaNO₂, HCl 0-5°C DO3 C.I. 11005 (this compound) Diazonium->DO3 Aniline Aniline Aniline->DO3 Experimental_Workflow_Logic step1 Step 1: Diazotization Dissolve p-Nitroaniline in acid Cool to 0-5°C Add NaNO₂ solution dropwise step2 Step 2: Coupling Prepare cold Aniline solution Add Diazonium salt solution Adjust pH to 4-5 step1->step2 Proceed immediately step3 Step 3: Isolation & Purification Filter the precipitate Wash with cold water Recrystallize from Ethanol step2->step3

Spectroscopic Analysis of Disperse Orange 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Disperse Orange 3 (DO3), a monoazo dye, with a focus on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the core principles, experimental protocols, and data interpretation relevant to the characterization of this compound.

Introduction to this compound

This compound, chemically known as 4-(4-nitrophenylazo)aniline, is a typical "push-pull" chromophore.[1][2] Its molecular structure features an electron-donating amino group and an electron-withdrawing nitro group at opposite ends of a π-conjugated azobenzene system.[1][2] This configuration facilitates significant electron mobility across the molecule, which is fundamental to its color and spectroscopic properties. DO3 is utilized in various industrial applications, including textile dyeing for materials like acetate, nylon, silk, wool, and cotton, as well as in the formulation of some semi-permanent hair dyes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key analytical technique for quantitatively characterizing organic dyes like this compound. The absorption of UV and visible light by DO3 corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Quantitative UV-Vis Spectroscopic Data

The absorption characteristics of this compound are solvent-dependent, a phenomenon known as solvatochromism. The primary absorption band in the visible region is attributed to a π-π* electronic transition.[1] A summary of the key quantitative data is presented below.

Solventλmax (nm)Molar Absorptivity (εmax) (M⁻¹ cm⁻¹)Reference
Ethanol4431.35 x 10⁴ (at 10⁻⁴ M)[1][2]
Tetrahydrofuran443Not Reported[1]
Cyclohexane398Not Reported[1]
Dimethylsulfoxide474Not Reported[1]
Not Specified415Not Reported[3][4]

In addition to the main visible band, weaker absorption bands are observed in the UV region:

Solventλmax (nm)Associated TransitionReference
Ethanol227Primary π* ← π[2]
Ethanol275Secondary π* ← π[2]
Tetrahydrofuran276Not Specified[1]
Experimental Protocol for UV-Vis Analysis

A standard experimental procedure for the UV-Vis analysis of azo dyes is outlined below.

Objective: To determine the absorption spectrum and λmax of this compound in a suitable solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with varying concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M).[2]

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-700 nm).[5]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance.

  • Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer.

  • Data Acquisition: Record the absorption spectrum.

  • Repeatability: Repeat the measurement for all prepared concentrations.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine molar absorptivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Quantitative FTIR Spectroscopic Data

The following table summarizes the characteristic FTIR absorption peaks for a thin film of this compound and the corresponding vibrational modes.

Wavenumber (cm⁻¹)Molecular Structure/Functional GroupVibrational Mode
3434O-HStretching
3404O-HStretching
3128N-HStretching
2927C-HStretching
1641C=CStretching
1600C=CStretching
1513NO₂Asymmetric Stretching
1456C-HBending
1425C-HBending
1393N=NStretching
1342NO₂Symmetric Stretching
1139C-NStretching
1133C-NStretching
1107C-NStretching
1043C-OStretching
856C-HOut-of-plane Bending
831C-HOut-of-plane Bending
754C-HOut-of-plane Bending
658C-CBending

Data sourced from a study on DO3 thin films.[6]

Experimental Protocol for FTIR Analysis

A general procedure for obtaining an FTIR spectrum of a solid dye sample is as follows.

Objective: To identify the functional groups of this compound using FTIR spectroscopy.

Materials:

  • This compound powder

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the this compound sample and KBr powder to remove any moisture.

    • Weigh a small amount of the sample (typically 1-2 mg) and mix it with approximately 100-200 mg of KBr.

    • Grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure to form a thin, transparent KBr pellet.

  • Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Spectrum: Run a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.

  • Sample Spectrum: Run the sample scan to obtain the FTIR spectrum of this compound. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Visualizations

Chemical Structure and Key Functional Groups

G cluster_DO3 This compound Structure aniline Aniline Ring azo -N=N- aniline->azo π-conjugation amino -NH2 (Electron Donating) aniline->amino nitrobenzene Nitrobenzene Ring nitro -NO2 (Electron Withdrawing) nitrobenzene->nitro azo->nitrobenzene π-conjugation

Caption: Key functional groups of this compound.

Experimental Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation stock Prepare Stock Solution dilute Serial Dilutions (UV-Vis) stock->dilute uv_vis UV-Vis Spectrophotometry dilute->uv_vis pellet Prepare KBr Pellet (FTIR) ftir FTIR Spectroscopy pellet->ftir abs_spectrum Obtain Absorbance Spectrum uv_vis->abs_spectrum ir_spectrum Obtain Transmittance Spectrum ftir->ir_spectrum lambda_max Identify λmax abs_spectrum->lambda_max peaks Identify Characteristic Peaks ir_spectrum->peaks quant_analysis Quantitative Analysis lambda_max->quant_analysis functional_groups Assign Functional Groups peaks->functional_groups

Caption: Workflow for UV-Vis and FTIR analysis.

References

An In-depth Technical Guide to the Identification of Disperse Orange 3 (CAS No. 730-40-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 3 (CAS No. 730-40-5), a monoazo dye, has been widely used in the textile industry for dyeing synthetic fibers. Its prevalence and potential as a skin sensitizer necessitate robust and reliable methods for its identification and characterization. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, analytical identification methods, and toxicological profile of this compound. Detailed experimental protocols for its synthesis and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, alongside a discussion of the immunological mechanisms underlying its role in allergic contact dermatitis. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is an organic compound characterized by an azobenzene structure with amino and nitro functional groups. It typically appears as an orange to red-brown powder.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 730-40-5[1]
Molecular Formula C₁₂H₁₀N₄O₂[1]
Molecular Weight 242.23 g/mol [1]
Appearance Orange to yellow-red/red to dark brown powder[1][2]
Melting Point ~200-220 °C (with decomposition)[1][3][4]
Water Solubility 290.7 µg/L at 25 °C[5][6]
Solubility Soluble in ethanol, acetone, and toluene.[1][7]
Vapor Pressure 1.19 x 10⁻⁸ mmHg at 25 °C[8]
pKa (Predicted) 2.78 ± 0.10[8]
UV-Vis λmax ~415 - 443 nm[9][10]

Synthesis of this compound

The synthesis of this compound typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction. A common method is the diazotization of 4-nitroaniline and its subsequent coupling with aniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures.[1][7][8]

Materials:

  • 4-Nitroaniline (p-nitroaniline)

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Dodecylbenzene sulfonic acid

  • alpha-Methylnaphthalene (optional, as a solvent)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Filtration apparatus

  • Beakers and flasks

  • Stirring apparatus

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a flask, dissolve 13.8 g of 4-nitroaniline in a suitable solvent system. One described method uses 70 g of alpha-methylnaphthalene and 49 g of dodecylbenzene sulfonic acid, stirred at 45 °C until dissolved.[8]

    • Alternatively, a more traditional aqueous method involves suspending 4-nitroaniline in dilute hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of 7.0 g of sodium nitrite in water to the cooled 4-nitroaniline mixture while maintaining the temperature between 0-5 °C.

    • Stir the mixture for approximately 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, prepare a solution of 9.3 g of aniline.

    • Slowly add the aniline solution to the chilled diazonium salt solution from step 1. The mixture should immediately turn a bright orange color.[8]

    • Continue stirring the reaction mixture for several hours (e.g., 6 hours) and allow the temperature to slowly rise, for instance, to about 65 °C, to ensure the coupling reaction goes to completion.[8]

  • Isolation and Purification:

    • The resulting product, this compound, will precipitate out of the solution.

    • Isolate the solid product by filtration.

    • Wash the collected solid with water to remove any unreacted salts and acids.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

    • Dry the purified product in a vacuum oven.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction Process 4-Nitroaniline 4-Nitroaniline Diazotization Diazotization 4-Nitroaniline->Diazotization Aniline Aniline Azo_Coupling Azo Coupling Aniline->Azo_Coupling NaNO2_HCl Sodium Nitrite Hydrochloric Acid NaNO2_HCl->Diazotization Diazotization->Azo_Coupling Diazonium Salt Disperse_Orange_3 This compound (4-(4-nitrophenylazo)aniline) Azo_Coupling->Disperse_Orange_3 Precipitation

Caption: Synthesis pathway of this compound.

Analytical Identification

The identification and quantification of this compound, particularly in consumer products like textiles, is crucial for regulatory compliance and safety assessment. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for this purpose.

Experimental Protocol: LC-MS/MS Analysis of this compound in Textiles

This protocol is a composite of methodologies described in the literature for the analysis of disperse dyes in textile matrices.[2][3][4][11][12]

1. Sample Preparation and Extraction:

  • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.

  • Place the sample into a conical flask.

  • Add 20 mL of a suitable extraction solvent. Dimethylformamide (DMF) and methanol have been shown to be effective.[2][4]

  • Sonicate the sample at an elevated temperature (e.g., 50 °C) for 30 minutes to facilitate the extraction of the dye.[2]

  • After extraction, centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any solid material.[2]

  • Filter the supernatant through a 0.22 µm PTFE filter to remove any remaining particulates.[2]

  • The filtered extract can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and methanol).[2]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reverse-phase C8 or C18 column is typically used. For example, a ZORBAX XDB-C8 (50 mm × 2.1 mm, 1.8 µm) or a Phenomenex Kinetex C18 (100 x 2.1mm, 1.7µm).[2][11]

  • Mobile Phase: A gradient elution using two mobile phases is common.

    • Mobile Phase A: Water with an additive such as 5 mM ammonium acetate or 0.1% formic acid.[2][11]

    • Mobile Phase B: Acetonitrile or methanol.[2][11]

  • Gradient Program: A typical gradient might start with a lower percentage of organic phase (e.g., 40% B), increasing over several minutes to a higher percentage (e.g., 60% B or higher) to elute the analyte.[11]

  • Flow Rate: A flow rate of 0.3 - 0.6 mL/min is generally appropriate for columns of this dimension.[2]

  • Column Temperature: Maintaining a constant column temperature (e.g., 55 °C) can improve reproducibility.[11]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry System: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for the detection of this compound, monitoring for the protonated molecule [M+H]⁺.

  • MS/MS Transitions: For quantification and confirmation, specific precursor-to-product ion transitions should be monitored in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is m/z 243. Product ions can be determined by infusing a standard solution and performing a product ion scan.

3. Data Analysis:

  • Identification of this compound is based on the retention time and the presence of the specific MS/MS transitions compared to a certified reference standard.

  • Quantification is typically performed by constructing a calibration curve using external standards.

Diagram: Analytical Workflow for this compound in Textiles

G Textile_Sample Textile Sample (1g) Extraction Solvent Extraction (Methanol/DMF) + Sonication (50°C, 30 min) Textile_Sample->Extraction Centrifugation Centrifugation (10,000 rpm, 10 min) Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Analysis Data Analysis (Identification & Quantification) LC_MSMS->Data_Analysis

Caption: Workflow for the analysis of this compound.

Toxicological Profile and Skin Sensitization

This compound is recognized as a hazardous substance with the potential to cause skin irritation, eye irritation, and respiratory irritation.[13][14] Of significant concern is its capacity to act as a skin sensitizer, leading to allergic contact dermatitis.[14]

Table 2: Toxicological Data for this compound

EndpointValueClassification/RemarksReference(s)
Acute Oral Toxicity LD50 (ATE) > 2000 mg/kgNot classified as acutely toxic via oral route (based on ATE).[15]
Acute Dermal Toxicity LD50 (ATE) > 2000 mg/kgNot classified as acutely toxic via dermal route (based on ATE).[15]
Skin Irritation Irritating to skinCauses skin irritation.[13][14]
Eye Irritation Irritating to eyesCauses serious eye irritation.[13][14]
Respiratory Irritation Irritating to respiratory systemMay cause respiratory irritation.[13][14]
Skin Sensitization Skin SensitizerMay cause an allergic skin reaction.[13][14]
Carcinogenicity Limited evidenceLimited evidence of a carcinogenic effect. Not enough data for a definitive assessment.[14]
Mechanism of Skin Sensitization

This compound is a small molecule, known as a hapten, which can penetrate the outer layer of the skin. The mechanism of skin sensitization is a complex immunological process involving two phases: induction and elicitation.

  • Induction Phase (Sensitization):

    • Haptenation: Upon penetrating the skin, this compound or its metabolites can covalently bind to endogenous skin proteins, forming a hapten-protein complex. There is evidence to suggest that azo dyes can be metabolized by skin microbiota into aromatic amines, which may be the primary sensitizing agents.[15]

    • Antigen Presentation: These haptenated proteins are recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.

    • APC Maturation and Migration: The APCs internalize the complex, process it, and migrate to the regional lymph nodes.

    • T-Cell Priming: In the lymph nodes, the APCs present the haptenated peptide to naive T-cells, leading to their activation, proliferation, and differentiation into memory T-cells.

  • Elicitation Phase (Allergic Reaction):

    • Upon subsequent exposure to this compound, the hapten-protein complexes are formed again.

    • Memory T-cells in the skin recognize these complexes, leading to their activation and the release of pro-inflammatory cytokines.

    • This inflammatory cascade results in the clinical symptoms of allergic contact dermatitis, such as redness, swelling, and blistering at the site of contact.

Diagram: Skin Sensitization Pathway for this compound

G cluster_skin Skin Epidermis cluster_lymph Lymph Node DO3 This compound (Hapten) Metabolism Metabolism by Skin Microbiota DO3->Metabolism Hapten_Protein Hapten-Protein Complex DO3->Hapten_Protein Metabolism->Hapten_Protein Aromatic Amines Protein Skin Protein Protein->Hapten_Protein Langerhans_Cell Langerhans Cell (APC) Hapten_Protein->Langerhans_Cell Uptake Naive_T_Cell Naive T-Cell Langerhans_Cell->Naive_T_Cell Migration & Presentation Memory_T_Cell Memory T-Cell Naive_T_Cell->Memory_T_Cell Priming & Proliferation Inflammation Inflammatory Response (Allergic Contact Dermatitis) Memory_T_Cell->Inflammation Re-exposure & Activation

Caption: Immunological pathway of skin sensitization.

Conclusion

This technical guide has provided a detailed overview of the identification and characterization of this compound. The summarized physicochemical and toxicological data, along with detailed experimental protocols for synthesis and analysis, serve as a valuable resource for researchers and professionals. The elucidation of the skin sensitization pathway highlights the importance of understanding the biological activity of such compounds. The methodologies and data presented herein are intended to support further research, ensure product safety, and aid in the development of alternative, less hazardous dyes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Nitrophenylazo)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenylazo)aniline, also known as Disperse Orange 3, is an aromatic azo compound characterized by the presence of a nitro group and an amino group at opposite ends of a diazene bridge connecting two phenyl rings. This "push-pull" electronic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields, including dye chemistry and potentially in the realm of pharmaceuticals and material science. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(4-Nitrophenylazo)aniline, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities.

Core Physical and Chemical Properties

The physicochemical properties of 4-(4-Nitrophenylazo)aniline are summarized in the tables below. These properties are crucial for its handling, application, and for predicting its behavior in different chemical and biological systems.

Physical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₀N₄O₂[1]
Molecular Weight 242.23 g/mol [1]
Appearance Orange to red-brown solid/powderN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Insoluble in water. Soluble in some organic solvents.N/A
pKa 3.40 ± 0.50 (Predicted)[2]
Spectral Properties
Spectrum TypeKey Peaks / Maxima (λmax)Source
UV-Vis An intense absorption band is reported at 443 nm in tetrahydrofuran, corresponding to a π-π* electronic transition. A weaker band is observed at 276 nm in the UV range.[3] The strong absorption band varies in different solvents, from 398 nm in cyclohexane to 474 nm in dimethylsulfoxide.[3][3]
FTIR (cm⁻¹) 3434 (O-H), 3404 (O-H), 3128 (N-H), 2927 (C-H), 1641 (C=C), 1600 (C=C), 1513 (C=C, NO₂), 1456 (C-H), 1425 (C-H), 1393 (N=N), 1342 (NO₂), 1139 (C-N), 1133 (C-N), 1107 (C-N), 1043 (C-O), 856 (C-H), 831 (C-H), 754 (C-H), 658 (C-C)[4]
¹H NMR A ¹H NMR spectrum is available.[5]
¹³C NMR Not availableN/A

Experimental Protocols

Synthesis of 4-(4-Nitrophenylazo)aniline (this compound)

The synthesis of 4-(4-Nitrophenylazo)aniline is typically achieved through a two-step process involving the diazotization of 4-nitroaniline followed by an azo coupling reaction with aniline.

Experimental Workflow for Synthesis

G cluster_diazotization Step 1: Diazotization of 4-Nitroaniline cluster_coupling Step 2: Azo Coupling with Aniline cluster_purification Step 3: Isolation and Purification A Dissolve 4-nitroaniline in hydrochloric acid and water B Cool the mixture to 0-5 °C in an ice bath A->B C Slowly add a solution of sodium nitrite in water B->C D Maintain temperature at 0-5 °C and stir for 1 hour C->D F Slowly add the diazonium salt solution from Step 1 to the aniline solution D->F E Dissolve aniline in a separate acidic solution E->F G Maintain low temperature and stir F->G H Neutralize the solution to precipitate the product G->H I Filter the crude product H->I J Wash with water I->J K Recrystallize from a suitable solvent (e.g., ethanol) J->K L Dry the purified crystals K->L G A Prepare Mobile Phase (e.g., Acetonitrile/Water/Acid) C Equilibrate HPLC System A->C B Prepare Sample Solution (Dissolve in mobile phase) D Inject Sample B->D C->D E Separation on Reverse-Phase Column (e.g., C18) D->E F UV Detection E->F G Data Acquisition and Analysis F->G NFkB_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription induces MAPK_ERK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds & activates Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription regulates

References

An In-depth Technical Guide to the Solubility of Disperse Orange 3 in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Orange 3 (C.I. 11005), a monoazo dye. An understanding of its solubility in different organic solvents is crucial for its application in textile dyeing, manufacturing, and various research contexts. This document details the physicochemical properties of this compound, presents available quantitative and qualitative solubility data, and outlines the experimental protocols for solubility determination.

Physicochemical Properties of this compound

This compound is a synthetic dye characterized by the presence of an azo functional group (-N=N-). Its chemical structure and properties are summarized below.

PropertyValueReference
Chemical Name 4-((4-nitrophenyl)diazenyl)aniline[1][2]
CAS Number 730-40-5[1]
Molecular Formula C₁₂H₁₀N₄O₂[1]
Molecular Weight 242.23 g/mol [1]
Appearance Red to dark brown powder[1][2]
Melting Point ~200-220 °C (decomposes)[1][2]
Water Solubility 290.7 µg/L at 25 °C[1]

Solubility of this compound

The solubility of this compound is a critical factor in its application, particularly in dyeing processes where the dye needs to be transferred from a medium to a substrate.

Qualitative Solubility in Organic Solvents

This compound exhibits varying degrees of solubility in different organic solvents. The available qualitative data is summarized in the table below.

SolventSolubilityReference
EthanolSoluble[1][2]
AcetoneSoluble[1][2]
TolueneSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]
ChloroformVery Slightly Soluble (with heating and sonication)[1]
Quantitative Solubility in Supercritical Carbon Dioxide

A study by Lee et al. (1999) measured the solubility of this compound in scCO₂ at various temperatures and pressures. The data from this study is presented below.[3]

Temperature (K)Pressure (bar)Solubility (mol fraction x 10⁶)
323.71000.12
323.71500.45
323.72000.98
323.72501.65
323.73002.35
353.71000.10
353.71500.52
353.72001.20
353.72502.05
353.73002.95
383.71000.08
383.71500.58
383.72001.45
383.72502.45
383.73003.50
413.71500.65
413.72001.65
413.72502.80
413.73004.00

Experimental Protocols for Solubility Determination

The solubility of a dye like this compound can be determined using several established methods. The two most common methods are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a direct and straightforward technique that involves measuring the mass of the solute dissolved in a known volume of solvent to determine the concentration of a saturated solution.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solute: The saturated solution is carefully filtered or centrifuged to remove any undissolved dye particles.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then slowly evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the dye).

  • Mass Determination: Once the solvent is completely removed, the container with the dry dye residue is cooled to room temperature in a desiccator and weighed accurately. This process of heating, cooling, and weighing is repeated until a constant mass is obtained.

  • Calculation of Solubility: The mass of the dissolved dye is determined by subtracting the initial mass of the empty container from the final constant mass. The solubility is then calculated and expressed in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Gravimetric_Method_Workflow cluster_prep Preparation cluster_sep Separation cluster_measure Measurement cluster_calc Calculation A Add excess this compound to solvent B Agitate at constant temperature A->B C Achieve saturated solution B->C D Filter or centrifuge to remove undissolved dye C->D E Obtain clear saturated solution D->E F Transfer known volume to pre-weighed container E->F G Evaporate solvent F->G H Weigh dry dye residue to constant mass G->H I Calculate mass of dissolved dye H->I J Determine solubility (e.g., g/L) I->J

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is an indirect method that relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

  • Determination of Maximum Absorbance Wavelength (λmax): A dilute solution of this compound in the chosen solvent is prepared. The absorbance spectrum of this solution is recorded using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). For this compound, this is typically around 415-443 nm.[2]

  • Preparation of a Calibration Curve: A series of standard solutions of this compound with accurately known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the determined λmax. A calibration curve is then plotted with absorbance versus concentration.

  • Preparation of a Saturated Solution: A saturated solution of this compound is prepared as described in the gravimetric method (agitation of an excess of the dye in the solvent at a constant temperature).

  • Sample Preparation and Measurement: The saturated solution is filtered to remove undissolved solids. A small, accurately measured volume of the clear saturated solution is then diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of this diluted solution is measured at λmax.

  • Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve using its measured absorbance. This value is then multiplied by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Spectrophotometry_Method_Workflow cluster_calib Calibration cluster_sat_sol Saturated Solution Preparation cluster_measurement Measurement cluster_calc Calculation A Determine λmax of this compound B Prepare standard solutions of known concentrations A->B C Measure absorbance of standards at λmax B->C D Plot calibration curve (Absorbance vs. Concentration) C->D I Determine concentration from calibration curve E Prepare saturated solution of this compound F Filter to obtain clear saturated solution E->F G Dilute a known volume of the saturated solution F->G H Measure absorbance of the diluted solution at λmax G->H H->I J Apply dilution factor I->J K Calculate solubility of the saturated solution J->K

Caption: Workflow for the UV-Vis spectrophotometric determination of solubility.

Conclusion

This technical guide has summarized the available solubility information for this compound in various organic solvents. While qualitative data indicates its solubility in common solvents like ethanol, acetone, and toluene, quantitative data in these solvents is sparse in the public domain. However, detailed quantitative solubility data in supercritical carbon dioxide is available, reflecting the increasing interest in environmentally benign solvent systems. The provided experimental protocols for the gravimetric and UV-Vis spectrophotometry methods offer robust approaches for researchers to determine the solubility of this compound in specific solvents of interest, enabling further research and application development.

References

Technical Guide: Molar Extinction Coefficient of Disperse Orange 3 in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molar extinction coefficient of the monoazo dye Disperse Orange 3 in ethanol. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this dye in their work. This document outlines the quantitative spectrophotometric properties, a detailed experimental protocol for their determination, and a visual representation of the experimental workflow.

Quantitative Spectrophotometric Data

The molar extinction coefficient (or molar absorptivity), ε, is a fundamental, intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. This value is a critical parameter in quantitative analysis, particularly for determining the concentration of a substance in solution using the Beer-Lambert law.

The key spectrophotometric data for this compound (CAS: 730-40-5), also known as 4-(4-Nitrophenylazo)aniline, in an ethanolic solution are summarized below.

ParameterValueSolventReference
Maximum Absorbance Wavelength (λmax) 443 nmEthanol[1]
Molar Extinction Coefficient (εmax) 1.35 × 104 M-1 cm-1Ethanol[1]

Note: The molar extinction coefficient was determined at a concentration of 10-4 M.[1]

Experimental Protocol: Determination of Molar Extinction Coefficient

The following protocol details the methodology for determining the molar extinction coefficient of this compound in ethanol using UV-Visible (UV-Vis) spectroscopy. This procedure is based on the principles of the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.

2.1. Materials and Equipment

  • Chemicals:

    • This compound (dye content ≥ 90%)

    • Ethanol (spectroscopic grade, UV cut-off < 210 nm)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)

    • Pipettes (Class A)

    • Dual-beam UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

2.2. Procedure

Step 1: Preparation of Stock Solution

  • Accurately weigh a precise amount of this compound powder (e.g., ~0.0242 g for a 1 mM solution). The molecular weight of this compound is 242.23 g/mol .

  • Quantitatively transfer the weighed powder to a 100 mL volumetric flask.

  • Add a small amount of spectroscopic grade ethanol to dissolve the dye completely. Ensure thorough mixing by swirling or brief sonication if necessary, as this compound is soluble in ethanol[2][3].

  • Once dissolved, fill the flask to the calibration mark with ethanol. Stopper and invert the flask multiple times to ensure a homogeneous solution. This is the primary stock solution.

Step 2: Preparation of Standard Dilutions

  • Perform a series of dilutions from the stock solution to prepare several working standards of known, varying concentrations (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM)[1].

  • For each standard, use volumetric pipettes to transfer the required volume of the stock solution into separate volumetric flasks and dilute to the mark with spectroscopic grade ethanol.

Step 3: Spectrophotometric Measurement

  • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the spectrophotometer to scan a wavelength range that includes the visible spectrum (e.g., 350 nm to 600 nm) to identify the wavelength of maximum absorbance (λmax).

  • Use spectroscopic grade ethanol as the blank reference to zero the spectrophotometer.

  • Measure the full absorption spectrum of one of the dilute standard solutions to experimentally confirm the λmax, which is reported to be 443 nm[1].

  • Set the spectrophotometer to measure the absorbance at the determined λmax (443 nm).

  • Measure the absorbance of each prepared standard solution, starting from the lowest concentration. Rinse the cuvette with the next solution to be measured before filling.

Step 4: Data Analysis and Calculation

  • Plot a graph of absorbance (at λmax) on the y-axis versus the corresponding concentration (in mol/L) on the x-axis.

  • Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration).

  • The slope of the linear regression line is equal to the product of the molar extinction coefficient (ε) and the path length of the cuvette (b).

  • Calculate the molar extinction coefficient using the formula: ε = Slope / b Since a standard 1 cm path length cuvette is used, b = 1 cm. Therefore, the slope of the line is the molar extinction coefficient in M-1 cm-1.

Workflow Visualization

The logical flow of the experimental protocol for determining the molar extinction coefficient is illustrated in the diagram below.

G cluster_prep cluster_measure cluster_analysis prep Preparation measure Measurement analysis Analysis stock Prepare Stock Solution (this compound in Ethanol) dilute Create Serial Dilutions (Standards of known concentration) stock->dilute Dilute blank Zero Spectrophotometer (Ethanol Blank) dilute->blank scan Identify λmax (Full Spectrum Scan) blank->scan abs Measure Absorbance of each standard at λmax scan->abs plot Plot Absorbance vs. Concentration abs->plot regress Perform Linear Regression plot->regress calc Calculate ε from Slope (Slope = ε * path length) regress->calc

Caption: Experimental workflow for determining the molar extinction coefficient.

References

Toxicological Profile of Disperse Orange 3 and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3, a monoazo dye, has been utilized in the textile industry for coloring synthetic fabrics such as acetates, nylon, silk, and wool.[1] Its use has raised toxicological concerns, primarily related to its potential as a skin sensitizer and the toxicological properties of its metabolic byproducts. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its metabolites, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Executive Summary

This compound is classified as a skin and eye irritant, a respiratory irritant, and a potential skin sensitizer.[2] While acute toxicity appears to be low, the primary toxicological endpoint of concern is allergic contact dermatitis, a T-cell mediated hypersensitivity reaction.[2] Metabolism of this compound, particularly through azo-reduction by skin microflora, can lead to the formation of aromatic amines, such as p-phenylenediamine and p-nitroaniline. These metabolites are implicated as the primary sensitizing agents. Genotoxicity data for this compound is limited, though there is some evidence of a carcinogenic effect for related azo dyes. This guide compiles the available quantitative toxicological data, outlines the standard protocols for assessing the toxicity of such compounds, and provides visual representations of the key metabolic and signaling pathways involved in its toxicity.

Data Presentation: Quantitative Toxicology

The following tables summarize the available quantitative toxicological data for this compound and its potential metabolites or related compounds. It is important to note that specific quantitative data for this compound is limited in several areas.

Compound Test Species Route Value Reference
This compound Acute Toxicity Estimate (ATE)-Oral>2000 mg/kg[3]
Acute Toxicity Estimate (ATE)-Dermal>2000 mg/kg[3]
Skin Sensitization (LLNA)MouseDermalVery weak sensitizer (no significant increase in lymph node cell count at 30%)[4][5]
p-Aminophenol LD50RatOral375, 671, 1270 mg/kg[6]
LD50MouseOral1550 mg/kg[6]
LD50RatDermal>5000 mg/kg[7]
LD50RabbitDermal>8000 mg/kg[7]
NOAEL (Subchronic)RatOral50 mg/kg/day[8]
LOAEL (Subchronic)RatOral150 mg/kg/day (based on renal effects)[8]
4-Nitro-m-Phenylenediamine LD50MouseOral500 mg/kg[9]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the reproducibility and interpretation of results. The following sections describe the standard protocols for assays relevant to the toxicological evaluation of this compound.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is used to evaluate the potential of a substance to induce gene mutations.

  • Test Strains: A set of Salmonella typhimurium and/or Escherichia coli strains are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains have mutations that make them unable to synthesize this amino acid.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.[10]

  • Exposure: The test substance is mixed with the bacterial culture and the S9 mix (if used) and plated on a minimal agar medium lacking the specific amino acid.[10]

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosome Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[8][11]

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).[8]

  • Metaphase Arrest: After exposure, a substance that arrests cells in metaphase (e.g., colcemid) is added to the cultures.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.[8]

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA) - OECD 490

This assay detects gene mutations and chromosomal events in mammalian cells.

  • Cell Line: The L5178Y TK+/- mouse lymphoma cell line is commonly used. These cells are heterozygous at the thymidine kinase (TK) locus.[3][12]

  • Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

  • Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of any mutations at the TK locus.

  • Mutant Selection: Cells are then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Cells with a functional TK enzyme will incorporate TFT and die, while TK-deficient mutant cells will survive and form colonies.[3]

  • Evaluation: The number of mutant colonies is counted, and the mutant frequency is calculated. A dose-dependent increase in mutant frequency that meets specific statistical criteria indicates a positive result.[12]

Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

  • Animals: Typically, female CBA/J or BALB/c mice are used.[13]

  • Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days.[13]

  • Proliferation Measurement: On day 6, the mice are injected intravenously with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative. This substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

  • Lymph Node Excision: The draining lymph nodes are excised and the proliferation of lymphocytes is measured by scintillation counting (for the radioactive method) or other appropriate methods.

  • Stimulation Index (SI): The degree of proliferation is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway_of_Disperse_Orange_3 DO3 This compound (4-(4-nitrophenylazo)aniline) AzoBond Azo Bond (-N=N-) DO3->AzoBond Contains Metabolites Metabolites AzoBond->Metabolites Azo-reduction by skin microflora pNitroaniline p-Nitroaniline Metabolites->pNitroaniline pPhenylenediamine p-Phenylenediamine Metabolites->pPhenylenediamine

Caption: Metabolic activation of this compound via azo-reduction.

Allergic_Contact_Dermatitis_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Hapten This compound Metabolite (Hapten) Protein Skin Protein Hapten->Protein Binds to HaptenProtein Hapten-Protein Complex Protein->HaptenProtein LC Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LC Uptake by TCell_Naive Naive T-Cell LC->TCell_Naive Presents antigen to in lymph node TCell_Memory Memory T-Cell TCell_Naive->TCell_Memory Activation and Proliferation into Hapten2 This compound Metabolite (Hapten) TCell_Memory2 Memory T-Cell Hapten2->TCell_Memory2 Activates Cytokines Release of Cytokines (e.g., IFN-γ, IL-17) TCell_Memory2->Cytokines Inflammation Inflammation (Allergic Contact Dermatitis) Cytokines->Inflammation

Caption: T-cell mediated signaling in allergic contact dermatitis.

Ames_Test_Workflow start Start test_substance Test Substance (this compound) start->test_substance plate Plate on Minimal Glucose Agar test_substance->plate bacterial_strains Bacterial Strains (e.g., Salmonella typhimurium his-) bacterial_strains->plate s9_mix S9 Mix (Metabolic Activation) s9_mix->plate +/- incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count evaluate Evaluate Mutagenicity count->evaluate end End evaluate->end

Caption: Experimental workflow for the Ames Test (OECD 471).

Conclusion

The toxicological profile of this compound is primarily characterized by its potential to cause allergic contact dermatitis through a T-cell mediated immune response. This is likely driven by its metabolic conversion to sensitizing aromatic amines by the skin microbiome. While acute toxicity appears low, data on chronic, reproductive, and carcinogenic effects of this compound are sparse, necessitating further investigation. The provided experimental protocols offer a framework for conducting comprehensive toxicological evaluations of this and similar azo dyes. The signaling and metabolic pathways illustrated highlight the key mechanisms underlying its adverse effects. For professionals in research and drug development, a thorough understanding of these toxicological aspects is essential for risk assessment and the development of safer alternatives.

References

A Comprehensive Technical Guide to C.I. Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Orange 3 (Colour Index Number 11005) is a monoazo dye recognized for its application in the textile industry for dyeing polyester and acetate fibers.[1][2] Its chemical structure, characterized by an azobenzene core with an amino group and a nitro group, places it in the category of "push-pull" chromophores.[3] This guide provides an in-depth overview of the molecular and physical properties of C.I. This compound, its synthesis, analytical methodologies for its characterization, and a summary of its toxicological profile.

Molecular and Physicochemical Properties

C.I. This compound is an orange to yellow-light-red powder.[2][4] It is soluble in organic solvents such as ethanol, acetone, and toluene but is insoluble in water.[4][5] The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₀N₄O₂[2][4][5][6][7]
Molecular Weight 242.23 g/mol [2][4][5][6][7][8]
CAS Registry Number 730-40-5[2][4][5][6][7]
Melting Point ~200-220 °C (decomposes)[1][2][4][5]
Maximum Absorption (λmax) 415 nm, 443 nm[1][9]
Colour Index Number 11005[1][4]

Synthesis of C.I. This compound

The synthesis of C.I. This compound involves a diazotization reaction followed by an azo coupling. A common manufacturing method proceeds as follows:

  • Diazotization of 4-Nitrobenzenamine: 4-Nitrobenzenamine (p-nitroaniline) is diazotized.

  • Azo Coupling: The resulting diazonium salt is coupled with an aniline derivative.

  • Hydrolysis: The coupled product is then treated with a sodium hydroxide solution to hydrolyze a sulfonic acid group, yielding C.I. This compound.[3][4]

A detailed laboratory-scale synthesis protocol has also been described:

  • p-Nitroaniline is dissolved in a mixture of alpha-methylnaphthalene and dodecylbenzene sulfonic acid at 45°C.

  • Sodium nitrite (NaNO₂) is added, and the mixture is stirred and heated to 55°C.

  • Aniline is then added, causing the mixture to turn bright orange.

  • The reaction is allowed to proceed for six hours at approximately 65°C to yield the final product.[9]

Synthesis_of_CI_Disperse_Orange_3 cluster_reactants Starting Materials cluster_process Reaction Steps p_nitroaniline 4-Nitrobenzenamine (p-nitroaniline) diazotization Diazotization p_nitroaniline->diazotization aniline Aniline coupling Azo Coupling aniline->coupling na_no2 Sodium Nitrite na_no2->diazotization diazotization->coupling Diazonium Salt product C.I. This compound coupling->product

Caption: Synthesis workflow for C.I. This compound.

Analytical Methodologies

The characterization and quantification of C.I. This compound are performed using various analytical techniques:

  • Chromatographic Methods: Thin-layer chromatography (TLC) has been used to detect the presence of this compound in textiles.[10] For more precise analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.[1][6] Advanced methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provide high sensitivity for screening and quantification in various matrices, including textiles and environmental water samples.[11][12]

  • Spectroscopic Methods: UV-Visible spectrophotometry is a key technique for the analysis of C.I. This compound, which shows a major absorption peak around 415-443 nm.[1][9] Spectroscopic data from ¹H NMR, IR, and Mass Spectrometry are also available for structural elucidation.[8][13]

Experimental Protocol: A General Approach for LC-MS/MS Analysis

While specific instrument parameters vary, a general workflow for the analysis of C.I. This compound in a textile sample can be outlined:

  • Sample Preparation: A representative portion of the textile is extracted with a suitable solvent, such as methanol, often facilitated by ultrasonication. The extract is then centrifuged and filtered.

  • Chromatographic Separation: The filtered extract is injected into an LC system equipped with a suitable column (e.g., C18). A gradient elution program is typically used for separation.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for C.I. This compound.

  • Quantification: A calibration curve is generated using certified reference standards to quantify the concentration of the dye in the sample.

Toxicological Profile

C.I. This compound is recognized as a skin sensitizer and can induce contact dermatitis, particularly in individuals working in the textile industry.[1][4][8] A significant observation is the high frequency of simultaneous positive patch test reactions to C.I. This compound and para-phenylenediamine (PPD), a common ingredient in hair dyes.[14] This suggests potential cross-sensitization.

Some studies have raised concerns about the carcinogenic potential of azo dyes, as they can be cleaved to form aromatic amines, some of which are known carcinogens. However, there is not enough data to definitively classify C.I. This compound as a carcinogen.

Relevance in Drug Development and Research

While primarily an industrial dye, C.I. This compound has been utilized in specific research contexts. For instance, it has been used as a model compound to study the biodegradation of azo dyes by microorganisms like the white rot fungus Pleurotus ostreatus.[1] Such studies are relevant to bioremediation and understanding the environmental fate of these compounds. The potential for azo dyes to interact with biological molecules has also been a subject of research, with some studies investigating the induction of DNA damage.

References

Methodological & Application

Protocol for Dyeing Polyester Fabrics with C.I. Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the dyeing of 100% polyester fabrics using C.I. Disperse Orange 3 (CAS No. 730-40-5). This compound is a monoazo dye suitable for coloring hydrophobic fibers like polyester, yielding a vibrant orange shade.[1] The procedures outlined below cover two primary industrial methods: High-Temperature High-Pressure (HTHP) exhaust dyeing and continuous Thermosol dyeing. Adherence to the specified parameters is crucial for achieving optimal color yield, levelness, and fastness properties.

Key Properties of C.I. This compound:

PropertyValue
C.I. NameThis compound
C.I. Number11005
CAS Number730-40-5
Molecular FormulaC₁₂H₁₀N₄O₂
Molecular Weight242.23 g/mol
AppearanceOrange to red powder
SolubilityInsoluble in water

Experimental Protocols

High-Temperature High-Pressure (HTHP) Exhaust Dyeing

This method is a batch process suitable for dyeing polyester in various forms, including fabric and yarn. It utilizes high temperatures (above the boiling point of water) and pressure to facilitate dye penetration into the compact structure of polyester fibers.[2]

1.1. Materials and Equipment

  • 100% Polyester fabric (scoured and pre-heat set)

  • C.I. This compound

  • Dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate condensate)

  • Levelling agent (e.g., based on aromatic ester derivatives)[3]

  • Acetic acid (or a suitable pH buffer)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • High-temperature dyeing machine (e.g., jet, beam, or package dyer)

  • Beakers, graduated cylinders, and a magnetic stirrer

  • pH meter

1.2. Dyeing Procedure

A typical dyeing cycle for a medium shade depth is illustrated in the diagram below.

HTHP_Dyeing_Workflow cluster_preparation Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_aftertreatment After-treatment prep_dye Disperse Dye Paste Preparation prep_bath Prepare Dyebath with Auxiliaries prep_dye->prep_bath Add to bath prep_fabric Load Polyester Fabric prep_bath->prep_fabric Load fabric set_temp_start Set Initial Temperature (50-60°C) prep_fabric->set_temp_start ramp_up Ramp Temperature to 130°C (1-2°C/min) set_temp_start->ramp_up hold_temp Hold at 130°C for 30-60 min ramp_up->hold_temp ramp_down Cool to 70-80°C hold_temp->ramp_down drain Drain Dyebath ramp_down->drain rinse1 Rinse drain->rinse1 reduction_clear Reduction Clearing rinse1->reduction_clear rinse2 Rinse reduction_clear->rinse2 neutralize Neutralize rinse2->neutralize final_rinse Final Rinse and Dry neutralize->final_rinse

Figure 1: High-Temperature High-Pressure (HTHP) Dyeing Workflow.

1.3. Recipe and Parameters

The following table summarizes the recommended quantitative parameters for the HTHP exhaust dyeing of polyester with this compound.

ParameterRecommended Value
Dye Concentration (% o.w.f.)
   - Pale Shades0.5 - 1.0
   - Medium Shades1.0 - 2.0
   - Deep Shades2.0 - 4.0
Liquor Ratio 1:10 to 1:15
pH 4.5 - 5.5 (adjusted with acetic acid)
Dispersing Agent 0.5 - 1.0 g/L
Levelling Agent 0.5 - 1.0 g/L
Dyeing Temperature 130°C[2]
Time at Dyeing Temperature 30 - 60 minutes (depending on shade depth)
Temperature Ramp Rate 1 - 2°C/minute
Reduction Clearing 2 g/L Sodium Hydrosulfite, 2 g/L Sodium Hydroxide at 70-80°C for 15-20 minutes[4][5]

1.4. Step-by-Step Protocol

  • Pre-treatment: Ensure the polyester fabric is properly scoured to remove any impurities, oils, and sizes.

  • Dye Bath Preparation:

    • Prepare a paste of the required amount of this compound with a small amount of dispersing agent and cold water.

    • Fill the dyeing machine with water, and add the dispersing agent and levelling agent.

    • Add the dye paste to the bath and ensure it is well dispersed.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[4]

  • Dyeing:

    • Load the polyester fabric into the machine.

    • Raise the temperature to 50-60°C and circulate for 10 minutes.

    • Increase the temperature to 130°C at a rate of 1-2°C per minute.[2]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.

    • Cool the dyebath down to 70-80°C.

  • After-treatment:

    • Drain the dyebath.

    • Rinse the fabric thoroughly.

    • Perform reduction clearing to remove unfixed surface dye, which is crucial for good wash fastness.[5][6] This is typically done by treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.[4]

    • Rinse, neutralize with a mild acid if necessary, and then give a final rinse.

    • Dry the fabric.

Thermosol Dyeing

The Thermosol process is a continuous method suitable for dyeing long lengths of woven or knitted polyester fabric, often in blends with cellulosic fibers. It involves padding the fabric with a dye dispersion, followed by drying and high-temperature fixation.[7][8]

2.1. Materials and Equipment

  • 100% Polyester fabric

  • C.I. This compound

  • Dispersing agent

  • Migration inhibitor (e.g., sodium alginate)

  • Wetting agent

  • Acetic acid or a suitable pH buffer

  • Padding mangle

  • Drying unit (e.g., infrared pre-dryer and hot flue dryer)

  • Thermofixation unit (e.g., hot air chamber or contact heating)

2.2. Dyeing Procedure

The workflow for the continuous Thermosol dyeing process is depicted below.

Thermosol_Workflow cluster_padding Padding cluster_drying Drying cluster_fixation Thermofixation cluster_aftertreatment After-treatment pad_bath Prepare Pad Liquor padding Pad Fabric (60-70% pick-up) pad_bath->padding ir_dry Infrared Pre-drying padding->ir_dry hot_flue Hot Flue Drying (100-120°C) ir_dry->hot_flue thermofix Thermofixation (200-210°C, 60-90s) hot_flue->thermofix cooling Cooling thermofix->cooling rinsing Rinsing cooling->rinsing reduction_clear Reduction Clearing rinsing->reduction_clear final_wash Final Wash & Dry reduction_clear->final_wash

Figure 2: Continuous Thermosol Dyeing Workflow.

2.3. Recipe and Parameters

The following table provides the quantitative parameters for the Thermosol dyeing process.

ParameterRecommended Value
Pad Liquor Composition
   - this compound10 - 40 g/L (depending on shade)
   - Dispersing/Wetting Agent1 - 2 g/L
   - Migration Inhibitor10 - 20 g/L
   - pH4.5 - 5.5 (adjusted with acetic acid)
Padding Pick-up 60 - 70%
Drying Temperature 100 - 120°C
Thermofixation Temperature 200 - 210°C[8]
Thermofixation Time 60 - 90 seconds[7]
Reduction Clearing 2 g/L Sodium Hydrosulfite, 2 g/L Sodium Hydroxide at 70-80°C

2.4. Step-by-Step Protocol

  • Pad Liquor Preparation: Prepare the padding liquor by dispersing the dye, dispersing/wetting agent, and migration inhibitor in water. Adjust the pH to 4.5-5.5.

  • Padding: The fabric is passed through the padding mangle to ensure uniform application of the dye liquor, with a wet pick-up of 60-70%.

  • Drying: The padded fabric is dried carefully to avoid dye migration. An initial pass through an infrared pre-dryer followed by a hot flue dryer at 100-120°C is common practice.[7]

  • Thermofixation: The dried fabric is then passed through a thermofixation unit where it is heated to 200-210°C for 60-90 seconds.[7][8] During this stage, the dye sublimes and diffuses into the polyester fibers.

  • After-treatment: The fabric is cooled and then undergoes a thorough rinsing and reduction clearing process, similar to the HTHP method, to remove any unfixed dye. This is followed by a final wash and drying.

Expected Fastness Properties

The fastness properties of polyester fabrics dyed with disperse dyes are generally good to excellent. The following table provides typical fastness ratings for polyester dyed with standard disperse dyes, which can be expected for this compound after proper after-treatment.

Fastness PropertyISO Test MethodExpected Rating (Scale 1-5)
Washing Fastness ISO 105-C064-5[9]
Rubbing Fastness (Crocking) ISO 105-X12   - Dry: 4-5   - Wet: 3-4
Light Fastness (Xenon Arc) ISO 105-B024-6 (Varies with shade depth)[9]
Sublimation Fastness ISO 105-P012-3 (Dependent on fixation temperature)[9]

Note: The actual fastness ratings can vary depending on the dye concentration, depth of shade, and the effectiveness of the reduction clearing process.

References

Application Note: Disperse Orange 3 as a Potential Fluorescent Probe for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Disperse Orange 3 (DO3) is a monoazo dye traditionally used in the textile industry. Structurally, it is a push-pull chromophore with an electron-donating amino group and an electron-withdrawing nitro group, which imparts its characteristic color. Recent spectroscopic analysis has revealed that this compound exhibits fluorescent properties, suggesting its potential for application as a fluorescent probe in microscopy. This document provides an overview of its known photophysical characteristics and a hypothetical protocol for its use in cellular imaging.

Disclaimer: The use of this compound as a fluorescent probe for microscopy is not well-established in scientific literature. The protocols provided herein are based on its known spectral properties and general principles of fluorescence microscopy and should be considered as a starting point for investigational use. Optimization will be required for specific applications.

Photophysical and Chemical Properties

This compound's potential as a fluorophore is based on its spectroscopic properties in solution. A key study examining its electronic absorption spectrum in ethanol revealed distinct absorbance and fluorescence characteristics.[1][2]

Table 1: Spectroscopic and Chemical Data for this compound

PropertyValueReference
Chemical Formula C₁₂H₁₀N₄O₂[3]
Molar Mass 242.23 g/mol [3]
Appearance Orange to yellow-light red powder[3][4]
Maximum Absorption (λ_max) 443 nm (in Ethanol)[1][2]
Maximum Emission (λ_em) 532 nm (in Ethanol, with λ_ex at 440 nm)[1]
Stokes Shift 89 nm[1]
Molar Extinction Coefficient (ε_max) 1.35 x 10⁴ M⁻¹ cm⁻¹ (at 443 nm in Ethanol)[1][2]
Solubility Soluble in ethanol, acetone, toluene[3][4][5]

Principle of Fluorescence

The fluorescence of this compound arises from its push-pull electronic structure. Upon excitation with light of an appropriate wavelength (around 440 nm), the molecule absorbs energy, promoting an electron to an excited state. The subsequent return to the ground state results in the emission of a photon with lower energy (longer wavelength), observed as fluorescence at approximately 532 nm. The significant Stokes shift of 89 nm is advantageous for fluorescence imaging as it allows for effective separation of the excitation and emission signals, reducing background noise.[1]

Proposed Application: Staining of Fixed Cells

Based on its chemical properties, this compound could potentially be used to stain intracellular components in fixed cells. Its solubility in organic solvents like ethanol and acetone suggests it may permeate cell membranes, particularly after fixation and permeabilization. The following is a hypothetical protocol for evaluating this compound as a fluorescent stain.

Protocol: Staining of Fixed Adherent Cells with this compound

Materials and Reagents
  • This compound (powder)

  • Ethanol, absolute

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • Glass coverslips

  • Microscope slides

  • Fluorescence microscope with appropriate filter sets (e.g., excitation filter ~440 nm, emission filter ~530-550 nm)

Workflow Diagram

G Experimental Workflow for Cell Staining prep Prepare Stock Solution (1 mM DO3 in DMSO) stain Stain with DO3 (e.g., 1 µM in PBS, 30 min) prep->stain culture Culture Cells on Coverslips fix Fix Cells (4% PFA, 15 min) culture->fix wash1 Wash with PBS (3x, 5 min each) fix->wash1 perm Permeabilize Cells (0.1% Triton X-100, 10 min) wash1->perm wash2 Wash with PBS (3x, 5 min each) perm->wash2 wash2->stain wash3 Wash with PBS (3x, 5 min each) stain->wash3 mount Mount Coverslip on Slide wash3->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for staining fixed cells with this compound.

Detailed Protocol
  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound by dissolving 2.42 mg of the powder in 10 mL of DMSO.

    • Vortex until fully dissolved. Store at -20°C, protected from light.

  • Cell Culture and Fixation:

    • Seed cells onto sterile glass coverslips in a culture dish and grow to the desired confluency.

    • Remove the culture medium and wash the cells once with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working staining solution by diluting the 1 mM this compound stock solution in PBS to a final concentration of 1-10 µM. (Note: This concentration is a starting point and requires optimization).

    • Incubate the permeabilized cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for excitation around 440 nm and emission detection around 532 nm.

    • Acquire images and analyze the subcellular localization of the fluorescence signal.

Potential Signaling Pathway Interaction (Hypothetical)

Azo dyes can be susceptible to reduction by cellular enzymes, particularly azoreductases, which are often upregulated in hypoxic conditions. This reduction can lead to the cleavage of the azo bond (-N=N-), resulting in two separate amine compounds. This mechanism is the basis for some hypoxia-activated fluorescent probes. If this compound were to act similarly, its fluorescence could potentially be modulated by the cellular redox state.

G Hypothetical Mechanism of Action in Hypoxic Cells DO3_node This compound (Fluorescent) Cleavage_node Azo Bond Cleavage DO3_node->Cleavage_node Enzymatic Reduction Hypoxia_node Hypoxia Azoreductase_node Azoreductase Upregulation Hypoxia_node->Azoreductase_node Azoreductase_node->Cleavage_node Products_node Non-fluorescent Cleavage Products Cleavage_node->Products_node

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Orange 3 is a monoazo dye used extensively in the textile industry for dyeing polyester fibers[1][2]. Due to its potential to cause allergic reactions and the possibility of it containing or breaking down into carcinogenic aromatic amines, robust analytical methods for its detection and quantification are essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such dyes, offering high resolution and sensitivity[3][4]. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV-Vis detection.

Chromatographic Conditions

A summary of various reported and suitable HPLC conditions for the analysis of this compound is presented in Table 1. These methods can be adapted based on the available instrumentation and specific requirements of the analysis, such as the need for mass spectrometry compatibility.

Table 1: Summary of HPLC Methods for this compound Analysis

ParameterMethod 1Method 2 (MS Compatible)Method 3 (Gradient)
HPLC System Standard Analytical HPLC with UV-Vis DetectorUPLC/HPLC with MS DetectorStandard Analytical HPLC with PDA/UV-Vis Detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm[5]C18, 4.6 x 150 mm, 5 µm[6]C18, 3.0 x 100 mm, 3.5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid[5]Water with 0.1% Formic Acid[5][6]Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile[5]Acetonitrile with 0.1% Formic Acid[6]Acetonitrile
Elution Mode IsocraticIsocratic/GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min[6]0.5 mL/min
Injection Volume 10 µL5 µL[7]5 µL
Detector UV-VisMS or UV-VisPDA/UV-Vis
Detection λ ~415 nm (prominent peak) or 450 nm[2][6]~415 nm or 450 nm[2][6]~415 nm or 450 nm[2][6]
Column Temp. Ambient30 °C30 °C

Detailed Experimental Protocol

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥96% purity)[1]

  • Acetonitrile (HPLC Grade)

  • Water (Deionized, >18 MΩ·cm)

  • Formic Acid (ACS Grade)

  • Methanol (HPLC Grade) for sample preparation

Instrumentation
  • An analytical HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.

  • Sample Diluent: A 1:1 mixture of acetonitrile and water can be used[6].

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation
  • For solid samples (e.g., dyed textiles), a suitable extraction procedure is required. A common method involves extracting a known weight of the material with methanol in an ultrasonic bath[7].

  • Prepare a sample solution at a concentration of approximately 10 mg/mL in a 1:1 mixture of acetonitrile and water[6].

  • Sonicate the solution for 10 minutes to ensure complete dissolution[6].

  • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection to remove any particulate matter[6].

HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient elution is recommended to ensure separation from potential impurities.

    • Time (min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA)

    • --- | --- | ---

    • 0.0 | 60 | 40

    • 15.0 | 10 | 90

    • 20.0 | 10 | 90

    • 20.1 | 60 | 40

    • 25.0 | 60 | 40

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector Wavelength: 415 nm[2]

  • Run Time: 25 minutes

Data Analysis
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phases (A: Water + 0.1% FA) (B: ACN + 0.1% FA) D HPLC System Setup (Install Column, Set Parameters) A->D B Prepare Standard Solutions (Stock & Working Standards) F Inject Standards & Sample B->F C Sample Preparation (Extraction, Dissolution, Filtration) C->F E System Equilibration (Run mobile phase until baseline is stable) D->E E->F G Chromatographic Separation (C18 Reversed-Phase Column) F->G H Data Acquisition (UV-Vis Detector @ 415 nm) G->H I Peak Integration & Identification H->I J Calibration Curve Construction I->J K Quantification of this compound J->K

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of Disperse Orange 3, a monoazo dye, in textile matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on the European Standard EN 14362-1, which involves the reductive cleavage of the azo linkage to form specific aromatic amines, followed by their extraction and subsequent GC-MS analysis. This method is crucial for regulatory compliance and quality control in the textile industry, as certain aromatic amines are classified as potentially harmful substances.

Introduction

This compound, chemically known as 4-(4-nitrophenylazo)aniline, is a synthetic dye widely used for coloring polyester and other synthetic fibers. Due to the potential of azo dyes to break down into carcinogenic aromatic amines, their use is restricted in many countries. The standard analytical approach involves the chemical reduction of the azo bond to yield the constituent aromatic amines, which are then identified and quantified. In the case of this compound, reductive cleavage yields 4-nitroaniline and p-phenylenediamine. This application note outlines a robust and reliable GC-MS method for the detection and quantification of these amines, ensuring product safety and adherence to international standards.

Experimental Workflow

A general workflow for the GC-MS analysis of this compound in textiles is presented below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Textile Sample Weighing Weighing (~1.0 g) Sample->Weighing Extraction Solvent Extraction (for synthetic fibers, e.g., Polyester) Weighing->Extraction Reduction Reductive Cleavage (Sodium Dithionite) Extraction->Reduction LLE Liquid-Liquid Extraction (e.g., with Diethyl Ether) Reduction->LLE Concentration Concentration (Nitrogen Evaporation) LLE->Concentration Reconstitution Reconstitution (in Ethyl Acetate) Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Quantification Quantification MassSpectra->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound in textiles.

Quantitative Data

The following tables summarize the key quantitative data for the GC-MS analysis of the reductive cleavage products of this compound.

Table 1: Reductive Cleavage Products of this compound

Parent DyeCleavage ProductsChemical StructureMolecular Weight ( g/mol )
This compound4-NitroanilineO₂N-C₆H₄-NH₂138.13
p-PhenylenediamineH₂N-C₆H₄-NH₂108.14

Table 2: GC-MS Data for the Aromatic Amine Standards

AnalyteRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)
4-NitroanilineVaries with method138108, 92, 80, 65, 53
p-PhenylenediamineVaries with method10880, 53, 52

Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate and should be determined using certified reference standards under the specific analytical conditions.

Experimental Protocols

Sample Preparation (Based on EN 14362-1)

1.1. Materials and Reagents:

  • Textile sample suspected to contain this compound

  • Sodium dithionite (Na₂S₂O₄)

  • Citrate buffer solution (pH 6.0)

  • Diethyl ether or other suitable extraction solvent

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

  • Deionized water

  • 4-Nitroaniline and p-phenylenediamine certified reference standards

1.2. Protocol for Reductive Cleavage and Extraction:

  • Sample Weighing: Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

  • Extraction (for Polyester and other synthetic fibers): For textiles where the dye is incorporated into the fiber matrix (e.g., polyester), an initial solvent extraction is required.[1][2] Extract the dye from the textile sample using a suitable solvent (e.g., chlorobenzene or a safer alternative like xylene) in a Soxhlet apparatus for a defined period (e.g., 6 hours).[3] Concentrate the extract to near dryness.

  • Reductive Cleavage:

    • Place the textile sample (for natural fibers) or the dried extract (for synthetic fibers) into a reaction vessel.

    • Add 17.0 mL of a hot (70 °C) citrate buffer solution (pH 6.0).

    • Add 3.0 mL of a freshly prepared 200 g/L aqueous sodium dithionite solution.

    • Seal the vessel and place it in a heating block or water bath at 70 ± 2 °C for 30 minutes, ensuring the sample is fully submerged.[1]

  • Cooling and Extraction:

    • Cool the reaction vessel rapidly to room temperature.

    • Transfer the entire content to a separatory funnel.

    • Perform a liquid-liquid extraction with two portions of 30 mL of diethyl ether. Shake vigorously for 1 minute for each extraction.

  • Drying and Concentration:

    • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen.

  • Reconstitution:

    • Transfer the concentrated extract to a GC vial.

    • Evaporate the remaining solvent completely under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol

2.1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: A non-polar or medium-polarity column is typically used, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a 35% phenyl-methylpolysiloxane (e.g., Rxi-35Sil MS), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[4]

2.2. GC-MS Parameters:

ParameterRecommended Setting
Injector
Injection ModeSplitless
Injector Temperature250 - 280 °C
Injection Volume1 µL
Oven Temperature Program
Initial Temperature60 - 80 °C, hold for 1-2 min
Ramp Rate 110 - 20 °C/min to 200 °C
Ramp Rate 25 - 10 °C/min to 280 - 300 °C
Final Hold Time5 - 10 min
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 40-450
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Note: These parameters are a general guideline and may require optimization based on the specific instrument and column used.

Data Analysis and Interpretation

  • Qualitative Analysis: The identification of 4-nitroaniline and p-phenylenediamine is achieved by comparing the retention times and the mass spectra of the peaks in the sample chromatogram with those of the certified reference standards. The presence of the characteristic fragment ions for each compound provides confirmation.

  • Quantitative Analysis: Quantification is performed by creating a calibration curve using the reference standards of the aromatic amines at different concentrations. The concentration of the amines in the sample extract is determined from the calibration curve, and the final concentration in the original textile sample is calculated, typically expressed in mg/kg.

Conclusion

The GC-MS method described, based on reductive cleavage, provides a sensitive and specific approach for the determination of this compound in textile products. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals to ensure the safety and compliance of textile materials. Adherence to standardized protocols and proper validation are essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for Staining Nylon and Acrylic Fibers with Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 is a monoazo disperse dye widely used in the textile industry for coloring hydrophobic synthetic fibers such as nylon (polyamide) and acrylic (polyacrylonitrile).[1] Its non-ionic nature and low water solubility make it suitable for penetrating the compact molecular structure of these fibers under high-temperature conditions.[2] Understanding the optimal staining protocols and the underlying dyeing mechanisms is crucial for achieving consistent and durable coloration in research and development applications where precise and repeatable fiber staining is required.

These application notes provide detailed protocols for the staining of nylon and acrylic fibers with this compound, summarize the key parameters influencing dye uptake, and illustrate the theoretical dyeing workflow.

Data Presentation

Table 1: Influence of Process Parameters on Staining of Nylon with this compound

ParameterConditionEffect on Dye UptakeRemarks
Temperature 60°C - 100°C+Increasing temperature significantly increases dye uptake.[3]Higher temperatures swell the fiber, increasing the rate of dye diffusion into the polymer matrix. Optimal dyeing is typically achieved near the boil.[3]
pH 4.0 - 6.0Optimal dye exhaustion is achieved in a weakly acidic medium.[2]An acidic pH helps to control the dye's stability and its interaction with the fiber. Acetic acid is commonly used for pH adjustment.[2]
Time 30 - 90 minDye uptake increases with time, eventually reaching an equilibrium.Longer durations allow for greater dye penetration and fixation within the fiber.
Auxiliaries Leveling & Dispersing AgentsPromotes even dye distribution and prevents aggregation of dye particles.[4][5]Essential for achieving uniform coloration and preventing spotting.

Table 2: Influence of Process Parameters on Staining of Acrylic Fibers with this compound

ParameterConditionEffect on Dye UptakeRemarks
Temperature 80°C - 100°CIncreasing temperature up to the glass transition temperature (Tg) of the acrylic fiber significantly increases dye uptake.[6]Temperatures above the Tg increase the mobility of polymer chains, facilitating dye diffusion. However, temperatures above 110°C can cause excessive shrinkage.[1]
pH 4.5 - 6.0A slightly acidic pH is generally optimal for dyeing acrylics with disperse dyes.[7]Helps to ensure dye stability and promotes favorable dye-fiber interactions.
Time 30 - 120 minDye exhaustion increases with time, approaching a plateau as equilibrium is reached.The rate of dyeing is influenced by temperature and the presence of carriers.
Auxiliaries Carrier (e.g., Benzyl Alcohol)Accelerates the rate of dyeing by plasticizing the fiber and improving dye solubility in the dyebath.[1][8]Allows for effective dyeing at lower temperatures than would otherwise be required.

Experimental Protocols

The following protocols provide a detailed methodology for staining nylon and acrylic fibers with this compound in a laboratory setting.

Protocol 1: Staining of Nylon Fibers

1. Materials and Equipment:

  • Nylon fabric (e.g., Nylon 6 or 6,6)

  • This compound dye powder

  • Dispersing agent (non-ionic/anionic surfactant)

  • Leveling agent

  • Acetic acid (for pH adjustment)

  • Laboratory dyeing machine (e.g., beaker dyer) or a temperature-controlled water bath with agitation

  • Spectrophotometer or colorimeter for color measurement (optional)

  • Beakers, graduated cylinders, and stirring rods

2. Fiber Preparation (Scouring):

  • Prepare a scouring bath containing a non-ionic detergent (e.g., 1-2 g/L).

  • Immerse the nylon fabric in the bath at a liquor ratio of 1:20 (e.g., 5 grams of fabric in 100 mL of solution).

  • Heat the bath to 60-70°C and maintain for 20-30 minutes with gentle agitation.

  • Rinse the fabric thoroughly with hot water, followed by cold water, until all detergent is removed.

3. Dyebath Preparation:

  • Weigh the required amount of this compound (e.g., 1% on weight of fabric, owf).

  • Create a fine paste of the dye with a small amount of dispersing agent and warm water (40-50°C).

  • Gradually add more warm water to this paste while stirring to form a stable dispersion.

  • Fill the dyeing vessel to the required liquor ratio (e.g., 1:20) with deionized water.

  • Add the dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5-1 g/L) to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[2]

  • Add the prepared dye dispersion to the dyebath and stir thoroughly.

4. Dyeing Procedure:

  • Introduce the scoured, wet nylon fabric into the dyebath at approximately 40°C.

  • Raise the temperature of the dyebath to 95-100°C at a rate of 1-2°C per minute.[3]

  • Maintain the dyeing at this temperature for 45-60 minutes with continuous agitation.

  • After dyeing, cool the bath to 60-70°C before removing the fabric.

5. After-treatment (Reduction Clearing):

  • Prepare a clearing bath containing sodium hydrosulfite (1-2 g/L) and sodium hydroxide (1-2 g/L).

  • Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes to remove unfixed surface dye.

  • Rinse the fabric thoroughly with hot water and then cold water.

  • Neutralize the fabric in a dilute solution of acetic acid, if necessary.

  • Final rinse with cold water and air dry.

Protocol 2: Staining of Acrylic Fibers

1. Materials and Equipment:

  • Acrylic fabric

  • This compound dye powder

  • Dispersing agent

  • Benzyl alcohol (as a carrier)[1]

  • Sodium dihydrogen phosphate and disodium hydrogen phosphate (for buffer)

  • Non-ionic detergent

  • Laboratory dyeing apparatus

  • Spectrophotometer or colorimeter (optional)

2. Fiber Preparation (Scouring):

  • Prepare a scouring bath with a non-ionic detergent (1 g/L).

  • Treat the acrylic yarn or fabric at 60°C for 20 minutes.[1]

  • Rinse thoroughly with hot and then cold water.

3. Dyebath Preparation:

  • Prepare a phosphate buffer solution to maintain a pH of 6.0.[1]

  • Fill the dyeing vessel to a material-to-liquor ratio of 1:80.[1]

  • Add the required amount of this compound, benzyl alcohol (e.g., 2-5% on volume of bath), and the phosphate buffer to the dyebath.

  • Disperse the dye as described in the nylon protocol.

4. Dyeing Procedure:

  • Immerse the scoured, wet acrylic material in the dyebath.

  • The dyeing is carried out in a closed container with constant agitation in a thermostated bath.

  • Raise the temperature to 100°C and maintain for 60-120 minutes.[1]

  • For determining adsorption isotherms, dyeing can be continued for 24 to 48 hours to ensure equilibrium is reached.[1]

  • After dyeing, cool the bath before removing the fabric.

5. Rinsing and Drying:

  • Rinse the dyed acrylic fabric thoroughly with warm water and then cold water to remove any unfixed dye and residual chemicals.

  • Air dry the stained fabric.

Mandatory Visualizations

Dyeing Process Workflow

DyeingWorkflow cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring (Removal of Impurities) Rinsing1 Rinsing Scouring->Rinsing1 Dyeing Dyeing (Fiber Immersion & Heating) Rinsing1->Dyeing Dye_Dispersion Dye Dispersion (this compound + Auxiliaries) Dye_Bath Dye Bath Preparation (pH & Temperature Control) Dye_Dispersion->Dye_Bath Dye_Bath->Dyeing Cooling Cooling Dyeing->Cooling Rinsing2 Rinsing Cooling->Rinsing2 Reduction_Clearing Reduction Clearing (for Nylon) Rinsing2->Reduction_Clearing Optional Drying Drying Rinsing2->Drying Reduction_Clearing->Drying

Caption: Workflow for the disperse dyeing of synthetic fibers.

Signaling Pathway: Dye-Fiber Interaction

DyeFiberInteraction cluster_dyebath Aqueous Dyebath cluster_fiber Fiber cluster_bonding Dye-Fiber Bonding Dye_Aggregates This compound (Aggregates) Single_Molecules Single Dye Molecules (in solution) Dye_Aggregates->Single_Molecules Dispersion & Dissolution Dispersing_Agent Dispersing Agent Fiber_Surface Fiber Surface Single_Molecules->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Regions) Fiber_Surface->Fiber_Interior Diffusion (Heat-induced) Nylon_Bonding Nylon: - Hydrogen Bonds (Amide Groups) - Van der Waals Forces Fiber_Interior->Nylon_Bonding Acrylic_Bonding Acrylic: - Dipole-Dipole Interactions (Nitrile Groups) - Van der Waals Forces Fiber_Interior->Acrylic_Bonding

Caption: Mechanism of this compound interaction with nylon and acrylic fibers.

References

Application Notes and Protocols for Electrochemical Detection of Azo Dyes in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest class of synthetic colorants used across various industries, including textiles, food, pharmaceuticals, and cosmetics. Due to their widespread use, there are growing concerns about their potential environmental accumulation and adverse health effects, as some azo dyes or their breakdown products have been classified as carcinogenic and mutagenic.[1] Consequently, the development of rapid, sensitive, and selective analytical methods for the detection of azo dyes in various matrices is of paramount importance for environmental monitoring, food safety, and quality control in drug development.

Electrochemical methods offer a compelling alternative to traditional chromatographic and spectroscopic techniques for azo dye detection.[2][3][4] These methods are advantageous due to their inherent simplicity, high sensitivity, low cost, portability, and potential for miniaturization.[5] The principle of electrochemical detection lies in the electroactivity of the azo group (-N=N-), which can be either oxidized or reduced at an electrode surface, generating a measurable electrical signal (current or potential) that is proportional to the dye's concentration.[6]

This document provides detailed application notes and experimental protocols for the electrochemical detection of common azo dyes in solution, with a focus on modern techniques employing modified electrodes to enhance analytical performance.

Principles of Electrochemical Detection

The core of electrochemical azo dye detection is the redox reaction of the azo group. This process typically involves the transfer of two electrons and two protons. The sensitivity and selectivity of this detection can be significantly improved by modifying the working electrode with various nanomaterials. These modifications can:

  • Increase the electrode's active surface area: Providing more sites for the electrochemical reaction to occur.

  • Enhance electron transfer kinetics: Facilitating faster and more efficient transfer of electrons between the dye molecule and the electrode.

  • Lower the overpotential: Reducing the energy required for the oxidation or reduction of the azo dye, which can improve selectivity.

  • Promote preconcentration of the analyte: Accumulating the azo dye molecules at the electrode surface, leading to a stronger signal.

Commonly used modifying materials include carbon-based nanomaterials (graphene, carbon nanotubes), metal and metal oxide nanoparticles, conducting polymers, and molecularly imprinted polymers (MIPs).[7][8][9]

Quantitative Data Summary

The following table summarizes the analytical performance of various modified electrodes for the detection of different azo dyes. The data is compiled from recent scientific literature to provide a comparative overview.

Azo DyeElectrode ModificationTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Sunset Yellow Poly(L-phenylalanine)/GCEDPV0.40 - 14.00.04[2]
n-Butylamine-graphite/polyaminophenol/GCESWV1.0 - 5.0-[8]
Fe-Zr Oxide/Carbon Electrode-19 - 2705.7[9]
Cu@Cu₂O-BNPC/GCEAmperometry0.01 - 80.0024[10]
Tartrazine Poly(L-phenylalanine)/GCEDPV0.40 - 1640.02[2]
Silver/poly(L-cysteine)/GCEDPV0.75 - 7500.25[3]
Fe-Zr Oxide/Carbon Electrode-19 - 27013[9]
Graphene/Poly(L-phenylalanine)/PGEDPV-1.54
Allura Red ErGO/GCEDPV0.1 - 0.80.028
F-nanodiamond@SiO₂@TiO₂/SPE-0.01 - 8.650.00122[11]
Amaranth PSS-GR-Pd/GCE-0.1 - 9.00.007[8]
AC-Co₃O₄/CPE-0.1 - 2150.01[12]
Sudan I MOF-5/MWCNTs/GCE-0.05 - 500.0318[4]
Ni-Fe bimetal MOFs/GCEDPV0.005 - 100.002[12]
rGO-Ag-Cu NPs/GCE-0.001 - 100.0004[6]
Ponceau 4R r-GO/GCESWV0.2 - 200.0284[13]
Carmoisine Ni-Co LDH/SPGEDPV0.3 - 1250.09[6]
ZnO+Bi/GECV-2.80[2]
Azorubine -----

GCE: Glassy Carbon Electrode, PGE: Pencil Graphite Electrode, CPE: Carbon Paste Electrode, SPE: Screen-Printed Electrode, ErGO: Electrochemically Reduced Graphene Oxide, PSS-GR-Pd: Poly(sodium p-styrenesulfonate)-functionalized Graphene supported Palladium nanoparticles, AC-Co₃O₄: Activated Carbon-Cobalt Oxide, MOF-5/MWCNTs: Metal-Organic Framework-5/Multi-walled Carbon Nanotubes, rGO: reduced Graphene Oxide, NPs: Nanoparticles, LDH: Layered Double Hydroxide, GE: Graphite Electrode, DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, CV: Cyclic Voltammetry.

Experimental Protocols

Herein, we provide detailed protocols for the fabrication of representative modified electrodes and the subsequent electrochemical detection of specific azo dyes.

Protocol 1: Detection of Sunset Yellow and Tartrazine using a Poly(L-Phenylalanine)-Modified Glassy Carbon Electrode (PLPA/GCE)

This protocol is based on the electrochemical immobilization of L-phenylalanine on a glassy carbon electrode for the simultaneous determination of Sunset Yellow (SY) and Tartrazine (Tz).[2]

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • L-phenylalanine

  • Phosphate-citrate buffer solution (pH adjusted as required)

  • Sunset Yellow and Tartrazine standards

  • Alumina slurry (0.05 µm) for polishing

  • Ethanol and deionized water

2. Electrode Preparation and Modification:

  • GCE Pre-treatment:

    • Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Sonnicate the electrode in ethanol and deionized water for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Polymerization of L-phenylalanine:

    • Prepare a solution of L-phenylalanine in the phosphate-citrate buffer.

    • Immerse the pre-treated GCE in the L-phenylalanine solution.

    • Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 15 cycles) in a potential range of -0.5 to +2.0 V at a scan rate of 100 mV/s to electropolymerize L-phenylalanine onto the GCE surface.

    • After polymerization, rinse the modified electrode (PLPA/GCE) with deionized water to remove any unreacted monomer.

3. Electrochemical Measurement (Differential Pulse Voltammetry - DPV):

  • Prepare a series of standard solutions of Sunset Yellow and Tartrazine in the phosphate-citrate buffer.

  • Place the PLPA/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in the electrochemical cell containing the supporting electrolyte.

  • Record the background DPV scan.

  • Add a known concentration of the azo dye standard solution to the cell.

  • Perform the DPV measurement under optimized conditions (e.g., pulse amplitude: 50 mV, pulse width: 0.05 s, scan rate: 20 mV/s).

  • The oxidation peak currents of Sunset Yellow and Tartrazine will appear at different potentials, allowing for their simultaneous determination.

  • Construct calibration curves by plotting the peak current versus the concentration of each dye.

  • For real sample analysis, prepare the sample by appropriate dilution in the supporting electrolyte and perform the DPV measurement.

Protocol 2: Detection of Sudan I using a Zinc Ferrite Nanoparticle-Modified Screen-Printed Electrode (ZnFe₂O₄/SPE)

This protocol describes the fabrication of a disposable screen-printed electrode modified with zinc ferrite nanoparticles for the detection of the banned carcinogenic dye, Sudan I.

1. Materials and Reagents:

  • Screen-Printed Electrode (SPE)

  • Zinc Ferrite (ZnFe₂O₄) nanoparticles

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Sudan I standard

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Methanol

2. Electrode Modification:

  • Preparation of ZnFe₂O₄ Nanoparticle Suspension:

    • Disperse a known amount of ZnFe₂O₄ nanoparticles in DMF using ultrasonication for at least 30 minutes to form a homogeneous suspension (e.g., 1 mg/mL).

  • Modification of the SPE:

    • Carefully drop-cast a small volume (e.g., 5 µL) of the ZnFe₂O₄ nanoparticle suspension onto the working electrode area of the SPE.

    • Allow the solvent to evaporate completely at room temperature or in a low-temperature oven. The modified electrode is now ready for use.

3. Electrochemical Measurement (Differential Pulse Voltammetry - DPV):

  • Sample Preparation:

    • Extract Sudan I from food samples (e.g., chili powder, ketchup) using a suitable solvent like methanol or acetonitrile. This may involve sonication and centrifugation.

    • Dilute the extract with the 0.1 M PBS (pH 7.0) supporting electrolyte.

  • DPV Analysis:

    • Connect the ZnFe₂O₄/SPE to the potentiostat.

    • Immerse the electrode in the electrochemical cell containing the prepared sample solution.

    • Perform DPV by scanning the potential within a predefined range (e.g., from +0.1 V to +0.7 V).

    • The oxidation peak of Sudan I will appear at a specific potential (e.g., around +0.55 V).

    • Quantify the concentration of Sudan I by comparing the peak current to a pre-established calibration curve prepared with Sudan I standards.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the electrochemical detection of azo dyes.

G cluster_workflow General Experimental Workflow A Electrode Preparation & Modification B Electrochemical Cell Setup A->B D Electrochemical Measurement (e.g., DPV, CV) B->D C Sample Preparation C->B E Data Analysis & Quantification D->E G cluster_signaling Electrochemical Sensing Mechanism at a Modified Electrode Analyte Azo Dye Electrode Modified Electrode Surface (e.g., Graphene, Nanoparticles) Analyte->Electrode Adsorption & Electron Transfer Signal Measurable Current Electrode->Signal Generates Products Oxidized/Reduced Products Electrode->Products Produces G cluster_electrode_fab Fabrication of a Nanoparticle-Modified Electrode Start Bare Electrode (GCE, SPE, etc.) Step1 Pre-treatment (Polishing, Cleaning) Start->Step1 Step3 Drop-casting of Suspension onto Electrode Step1->Step3 Step2 Preparation of Nanoparticle Suspension Step2->Step3 Step4 Drying & Solvent Evaporation Step3->Step4 End Modified Electrode Ready for Use Step4->End

References

Application Notes and Protocols for the Coloration of Plastics with Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Orange 3 (C.I. 11005) for the coloration of various plastic matrices. The information compiled herein is intended to guide researchers and professionals in the development of colored plastic materials, with a focus on shading techniques and performance evaluation. While this compound is widely used in the textile industry for dyeing polyester and other synthetic fibers, its application in plastics requires careful consideration of its thermal stability, lightfastness, and potential for migration.[1][2][3][4]

Properties of this compound

This compound is a monoazo dye known for its orange to yellowish-red hue.[1][4] It is sparingly soluble in water but shows better solubility in organic solvents such as ethanol, acetone, and toluene.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number11005[1]
CAS Number730-40-5[1]
Molecular FormulaC₁₂H₁₀N₄O₂[1]
Molecular Weight242.23 g/mol [1]
AppearanceOrange to yellow-light-red powder[1][4]
Melting Point210-220 °C[1][4]
λmax443 nm

Application in Plastic Coloration

This compound can be used for shading various plastics, including polyester (PET), polyamide (PA), and acrylics.[1][2][3] The choice of coloration method is critical to achieving uniform color distribution and optimal performance of the final product. The primary methods for incorporating dyes like this compound into plastics are masterbatching, compounding, and liquid coloring.

Shading Techniques

Achieving the desired shade with this compound involves careful control of the dye concentration. For transparent plastics, this compound can impart a clear, vibrant orange hue. For opaque applications, it can be used in combination with white pigments, such as titanium dioxide, to produce a range of pastel to deep orange shades. It is essential to conduct preliminary trials to determine the optimal dye loading for the desired color depth, as excessive concentrations can negatively impact the mechanical properties of the plastic.

Performance in Plastics: Quantitative Data

Obtaining specific quantitative data for the performance of this compound in various plastic matrices is challenging as this information is often proprietary to dye and masterbatch manufacturers. The following tables summarize the available information and indicate where data is not publicly available. Researchers are strongly encouraged to perform experimental testing to determine the precise performance characteristics for their specific application and polymer system.

Table 2: Thermal Stability of this compound in Various Plastics

Plastic MatrixProcessing Temperature (°C)Thermal Stability RatingData Source
Polyethylene Terephthalate (PET)Data not availableData not available
Polycarbonate (PC)Data not availableData not available
Polystyrene (PS)Data not availableData not available
Polyamide (PA)Data not availableData not available

Note: The melting point of this compound is in the range of 210-220°C, which suggests that it may be suitable for processing in some plastics. However, thermal degradation can occur below the melting point, and testing is crucial.

Table 3: Lightfastness of this compound in Various Plastics (Blue Wool Scale)

Plastic MatrixLightfastness Rating (1-8)Data Source
Polyethylene Terephthalate (PET)5-6 (for textiles)[1]
Polycarbonate (PC)Data not available
Polystyrene (PS)Data not available
Polyamide (PA)Data not available

Note: The lightfastness rating of 5-6 in polyester textiles provides a general indication, but performance in a solid plastic matrix may differ.

Table 4: Migration Data for this compound from Plastics

Plastic MatrixFood SimulantMigration LimitTest ResultsData Source
Polyethylene Terephthalate (PET)Data not availableData not availableData not available
Polycarbonate (PC)Data not availableData not availableData not available
Polystyrene (PS)Data not availableData not availableData not available

Note: Migration testing is highly dependent on the specific application, food type, and conditions of use. Compliance with regulations such as EU Regulation 10/2011 for food contact materials is mandatory and requires specific testing.

Experimental Protocols

The following are generalized protocols for incorporating this compound into plastics on a laboratory scale. It is imperative to adhere to all safety precautions outlined in the Safety Data Sheet (SDS) for this compound, including the use of appropriate personal protective equipment (PPE).

Masterbatch Preparation (Laboratory Scale)

This protocol describes the preparation of a concentrated color masterbatch, which can then be blended with the virgin polymer.

Workflow for Masterbatch Preparation

Masterbatch_Workflow cluster_prep Preparation cluster_mixing Compounding cluster_processing Processing cluster_output Output Dry_Polymer Dry Polymer Resin Premix Premix Dye and Additives Dry_Polymer->Premix Weigh_Dye Weigh this compound Weigh_Dye->Premix Weigh_Additives Weigh Dispersing Agents Weigh_Additives->Premix Compound Melt Compound in Twin-Screw Extruder Premix->Compound Extrude Extrude Strands Compound->Extrude Cool Cool in Water Bath Extrude->Cool Pelletize Pelletize Strands Cool->Pelletize Masterbatch This compound Masterbatch Pelletize->Masterbatch

Caption: Workflow for preparing a this compound masterbatch.

Methodology:

  • Material Preparation:

    • Dry the carrier polymer resin (e.g., PET, LDPE) according to the manufacturer's recommendations to remove any moisture.

    • Accurately weigh the required amounts of this compound powder, dispersing agents (e.g., waxes, metallic stearates), and the carrier resin. A typical starting concentration for the dye in the masterbatch is 20-40% by weight.

  • Premixing:

    • In a high-speed mixer or a tumble blender, thoroughly mix the this compound powder and dispersing agents with a small portion of the carrier resin until a homogeneous powder blend is obtained.

  • Compounding:

    • Set the temperature profile of a laboratory-scale twin-screw extruder appropriate for the carrier resin.

    • Feed the premixed powder blend and the remaining carrier resin into the extruder.

    • The melt compounding process will disperse the dye within the molten polymer matrix.

  • Pelletizing:

    • Extrude the molten, colored polymer through a die into strands.

    • Cool the strands in a water bath.

    • Dry the strands and feed them into a pelletizer to produce the final masterbatch pellets.

Liquid Color Formulation

Liquid colorants can offer excellent dispersion and are suitable for automated dosing systems.

Logical Flow for Liquid Color Formulation

Liquid_Color_Flow start Start select_carrier Select Liquid Carrier start->select_carrier weigh_components Weigh Dye, Carrier, and Additives select_carrier->weigh_components mix_components High-Shear Mixing weigh_components->mix_components check_dispersion Check Dispersion Quality mix_components->check_dispersion adjust_formulation Adjust Formulation check_dispersion->adjust_formulation Poor final_product Liquid Colorant check_dispersion->final_product Good adjust_formulation->mix_components end End final_product->end

Caption: Logical flow for formulating a liquid colorant with this compound.

Methodology:

  • Carrier Selection: Choose a liquid carrier that is compatible with the target polymer and the processing conditions. Common carriers include mineral oils, polyols, or other proprietary liquid systems.

  • Formulation:

    • Determine the desired concentration of this compound in the liquid carrier.

    • Incorporate wetting and dispersing additives to ensure the stability of the dispersion and prevent settling of the dye particles.

  • Mixing:

    • Gradually add the this compound powder to the liquid carrier under high-shear mixing.

    • Continue mixing until a fine, stable dispersion is achieved. The use of a media mill (e.g., a bead mill) may be necessary to reduce the particle size of the dye.

  • Quality Control: Evaluate the dispersion for properties such as viscosity, color strength, and particle size distribution.

Protocol for Thermal Stability Assessment

This protocol outlines a method for determining the heat stability of this compound in a specific plastic, adapted from the principles of ASTM D648 for heat deflection temperature, but focused on color stability.

Methodology:

  • Sample Preparation:

    • Prepare colored plastic plaques or chips with a known concentration of this compound using a laboratory-scale injection molder or compression molder.

    • Ensure a consistent thickness for all samples.

    • Prepare an uncolored plaque of the same polymer to serve as a control.

  • Heat Exposure:

    • Place the colored samples in a calibrated laboratory oven at a series of increasing temperatures (e.g., 180°C, 200°C, 220°C, 240°C, 260°C). The temperature range should span the typical processing window of the plastic being tested.

    • Maintain the samples at each temperature for a fixed duration (e.g., 10 minutes).

  • Color Measurement:

    • After cooling the samples to room temperature, measure the color of each sample using a spectrophotometer or colorimeter.

    • Calculate the color difference (ΔE*) between the heat-exposed samples and a non-exposed colored control sample.

    • A significant change in color (e.g., a ΔE* > 3) indicates thermal degradation of the dye.

    • The highest temperature at which the color remains stable is considered the thermal stability limit for that specific plastic.

Protocol for Lightfastness Testing

This protocol is based on the principles of ISO 105-B02 and uses the Blue Wool Scale for rating.

Methodology:

  • Sample Preparation:

    • Prepare flat, smooth-surfaced colored plastic samples containing this compound.

    • Mount the samples in a sample holder alongside a set of Blue Wool standards (typically grades 1-8).

    • Mask a portion of each sample and the Blue Wool standards to serve as an unexposed reference.

  • Exposure:

    • Place the sample holder in a xenon arc weather-ometer, which simulates natural sunlight.

    • Expose the samples to the xenon arc light for a predetermined duration or until a specific Blue Wool standard shows a defined level of fading.

  • Evaluation:

    • Remove the samples from the weather-ometer and compare the fading of the this compound sample to the fading of the Blue Wool standards.

    • The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the colored plastic sample.

Protocol for Migration Testing

This protocol provides a general guideline for assessing the migration of this compound from a plastic matrix, based on the principles of EU Regulation 10/2011 for food contact materials.

Methodology:

  • Sample and Simulant Selection:

    • Prepare test specimens of the colored plastic with a defined surface area.

    • Select food simulants that are appropriate for the intended application of the plastic article (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and olive oil or a synthetic triglyceride for fatty foods).

  • Migration Test:

    • Immerse the test specimens in the selected food simulant at a specified temperature and for a defined duration, as stipulated by the relevant regulations for the intended use. For example, for long-term storage at room temperature, a typical test condition is 10 days at 40°C.

  • Analysis:

    • After the exposure period, remove the plastic specimens.

    • Analyze the food simulant for the presence and concentration of migrated this compound. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometry) is a common analytical technique for this purpose.

    • Quantify the amount of migrated dye and express the result in mg of substance per kg of food simulant (ppm) or mg of substance per dm² of the contact surface.

    • Compare the migration results with the specific migration limits (SMLs) or overall migration limits (OMLs) set by the relevant regulatory bodies.

Safety Precautions

This compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[5] It is crucial to handle the dye powder in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5] Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

References

Application Notes and Protocols for the Laboratory Synthesis of Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of Disperse Orange 3, a monoazo dye, suitable for laboratory use by researchers, scientists, and professionals in drug development. The synthesis is based on the diazotization of p-nitroaniline followed by a coupling reaction with aniline.

This compound, with the CAS Registry Number 730-40-5, is an orange, yellow-light red powder.[1] It is soluble in ethanol, acetone, and toluene.[1][2] The dye is characterized by having two aromatic rings, one with an amino group and the other with a nitro group, and it exhibits a primary absorption peak at 415 nm.[2][3] This compound is primarily used for dyeing polyester and acetic acid fibers, but can also be used for nylon 66, acrylic fibers, and plastic shading.[1][2] In a research context, it can be used as a test material for studying degradation processes by microorganisms.[2]

Safety Precautions

Extreme care should be taken during this experiment as many of the substances are hazardous.

  • p-Nitroaniline: Highly toxic and an irritant.[4]

  • Sodium Nitrite: Toxic and an oxidizing agent.[4]

  • Hydrochloric Acid: Corrosive and toxic.

  • Aniline: Highly toxic and a suspected carcinogen.[4]

  • This compound: May induce contact dermatitis.[2][5]

Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood. [4]

Reaction Principle

The synthesis of this compound is a classic example of a diazotization and azo coupling reaction. Aromatic primary amines react with nitrous acid at low temperatures (0-5 °C) to form diazonium salts.[6][7] This process is known as diazotization.[7] The resulting diazonium salt is then coupled with an aromatic amine or phenol to form a colored azo compound.[7] In this synthesis, p-nitroaniline is first converted to its diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with aniline to yield this compound.

Experimental Protocol

Part A: Diazotization of p-Nitroaniline

  • In a 250 mL beaker, add 6.9 g (0.05 mol) of p-nitroaniline to a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.

  • Stir the mixture and heat gently to dissolve the p-nitroaniline.

  • Cool the solution to 0-5 °C in an ice bath, at which point the p-nitroaniline hydrochloride may precipitate as a fine slurry.

  • In a separate beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry while maintaining the temperature between 0-5 °C and stirring continuously. The addition should take approximately 10 minutes.

  • After the addition is complete, continue to stir the mixture for another 15 minutes in the ice bath to ensure complete diazotization. The resulting solution is the p-nitrobenzenediazonium chloride.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in 50 mL of water containing 5 mL of concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold p-nitrobenzenediazonium chloride solution from Part A to the aniline solution with constant stirring, while maintaining the temperature at 0-5 °C.

  • An orange-red precipitate of this compound will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Filter the crude this compound using a Büchner funnel.

  • Wash the precipitate with a generous amount of cold water to remove any unreacted salts and acids.

  • Recrystallize the crude product from ethanol or glacial acetic acid to purify it.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass (g)Melting Point (°C)
p-NitroanilineC₆H₆N₂O₂138.120.056.9146-149
Sodium NitriteNaNO₂69.000.053.5271
AnilineC₆H₇N93.130.054.65-6
This compoundC₁₂H₁₀N₄O₂242.23[1][8]0.05 (Theoretical)12.11 (Theoretical)210-220[1][2]

Visualizations

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product p_nitroaniline p-Nitroaniline diazonium_salt p-Nitrobenzenediazonium Chloride p_nitroaniline->diazonium_salt Diazotization (0-5 °C) aniline Aniline disperse_orange_3 This compound aniline->disperse_orange_3 na_no2 NaNO₂ na_no2->diazonium_salt hcl HCl hcl->diazonium_salt diazonium_salt->disperse_orange_3 Azo Coupling (0-5 °C)

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Start dissolve_pna Dissolve p-Nitroaniline in HCl solution start->dissolve_pna cool_pna Cool to 0-5 °C dissolve_pna->cool_pna diazotization Add NaNO₂ solution dropwise to p-Nitroaniline slurry (Diazotization) cool_pna->diazotization prepare_nano2 Prepare NaNO₂ solution prepare_nano2->diazotization coupling Add Diazonium salt solution to Aniline solution (Azo Coupling) diazotization->coupling prepare_aniline Prepare Aniline solution in HCl and cool to 0-5 °C prepare_aniline->coupling stir Stir for 30 minutes coupling->stir filter Filter crude product stir->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry the purified product recrystallize->dry end End dry->end

Caption: Experimental workflow for this compound synthesis.

References

Troubleshooting & Optimization

How to improve the solubility of Disperse Orange 3 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Disperse Orange 3 in aqueous solutions.

Troubleshooting Guide: Improving this compound Solubility

If you are encountering issues with the solubility of this compound, this guide provides a systematic approach to identify and implement a suitable solution for your experimental needs.

G start Start: this compound Insoluble in Aqueous Solution check_temp Can the experiment be performed at an elevated temperature? start->check_temp heat_solution Increase Temperature (e.g., to 40-60°C) check_temp->heat_solution Yes check_surfactant Is the presence of a surfactant acceptable in your experiment? check_temp->check_surfactant No success1 Success: Solubility Improved heat_solution->success1 fail1 Still Insoluble heat_solution->fail1 fail1->check_surfactant add_surfactant Add Surfactant (e.g., CPC, SDS, or non-ionic) check_surfactant->add_surfactant Yes check_cosolvent Is a co-solvent system permissible for your application? check_surfactant->check_cosolvent No success2 Success: Solubility Improved add_surfactant->success2 fail2 Still Insoluble add_surfactant->fail2 fail2->check_cosolvent add_cosolvent Use a Co-solvent (e.g., Ethanol/Water or DMSO/Water mixture) check_cosolvent->add_cosolvent Yes check_ph Can the pH of the solution be adjusted? check_cosolvent->check_ph No success3 Success: Solubility Improved add_cosolvent->success3 fail3 Still Insoluble add_cosolvent->fail3 fail3->check_ph adjust_ph Adjust pH to neutral or slightly alkaline range (pH 7-9) check_ph->adjust_ph Yes fail4 Still Insoluble: Consult literature for advanced techniques check_ph->fail4 No success4 Success: Solubility Improved adjust_ph->success4 G cluster_solution Aqueous Solution with Surfactant cluster_micelle Micelle (Hydrophobic Core) Dye This compound (Insoluble) Dye_sol Solubilized This compound Dye->Dye_sol Partitioning into hydrophobic core s1 S s2 S s1->s2 s3 S s2->s3 s4 S s3->s4 s5 S s4->s5 s6 S s5->s6 s6->s1 s7 S s8 S s7->s8 s9 S s8->s9 s10 S s9->s10 s11 S s10->s11 s12 S s11->s12 s12->s7

Optimizing dyeing temperature for Disperse Orange 3 on polyester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polyester Dyeing

This guide provides technical support for researchers and scientists optimizing the dyeing temperature for Disperse Orange 3 on polyester fabric.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dyeing temperature for applying this compound to polyester?

The optimal dyeing temperature for disperse dyes like this compound on polyester is typically in the range of 125°C to 135°C using a high-temperature (HT) dyeing method.[1] This high temperature is crucial for achieving maximum dye diffusion into the compact and crystalline structure of the polyester fiber, ensuring deep shades and good fastness properties.[1][2] Dyeing can be performed at lower temperatures, such as 85-100°C, but this requires the use of a chemical accelerator known as a "carrier".[3][4]

Q2: Why is such a high temperature necessary for dyeing polyester with disperse dyes?

Polyester is a hydrophobic fiber with a highly crystalline structure.[1] Below its glass transition temperature (Tg), which is around 70-80°C, the polymer chains are rigid, and the fiber is practically undyeable.[5] Increasing the temperature well above the Tg (to ~130°C) imparts enough thermal energy to the polymer chains, causing them to move and create temporary voids.[6] This swells the fiber and allows the small, non-ionic disperse dye molecules to diffuse from the water into the fiber matrix.[1] The rate of dye diffusion increases significantly as the temperature rises toward 130°C.[2]

Q3: What is the ideal pH for the dyebath and why is it important?

The dyebath for disperse dyeing on polyester should be acidic, with a pH maintained between 4.5 and 5.5.[3][4] This pH range is important for several reasons. It ensures the stability of most disperse dyes, preventing them from decomposing at high temperatures. It also helps to control the exhaustion of the dye onto the fiber, leading to a more uniform and satisfactory result.[4] Acetic acid is commonly used to achieve and maintain this pH level.[3][4]

Q4: What is "reduction clearing" and is it required after dyeing?

Reduction clearing is a post-dyeing washing process used to remove any unfixed dye particles adhering to the fiber surface.[3] The process typically involves treating the fabric in a bath containing sodium hydrosulfite and caustic soda. This step is crucial for improving the wet fastness properties (like wash and rubbing fastness) of the dyed fabric.[3] Without proper clearing, the surface dye can bleed during washing or rub off, leading to poor performance and staining of other materials.

Troubleshooting Guide

Problem: My dyed fabric has an uneven shade or streaks.

  • Possible Causes:

    • Rapid Temperature Rise: Heating the dyebath too quickly can cause the dye to rush onto the fabric surface before it has time to level out, leading to unevenness.[1][7] The recommended heating ramp-up rate is generally 1–2°C per minute.[1]

    • Poor Dye Dispersion: If the disperse dye is not properly dispersed, particles can clump together (aggregate) and cause streaks or spots.[8]

    • Incorrect pH: Deviation from the optimal pH range of 4.5-5.5 can affect the stability and exhaustion rate of the dye.[5]

    • Insufficient Liquor Circulation: Inadequate movement of the dye liquor around the fabric can lead to localized areas of higher or lower dye concentration.[8]

  • Solutions:

    • Control the heating rate carefully, especially in the critical temperature range of 90°C to 125°C where most dye exhaustion occurs.[9]

    • Ensure the dye is pasted well with a dispersing agent before adding it to the dyebath.[3]

    • Routinely check and adjust the dyebath pH before starting the heating cycle.[4]

    • Ensure proper agitation and circulation in the dyeing machine.[8]

Problem: The final color is dull, and the wash fastness is poor.

  • Possible Causes:

    • Inadequate Reduction Clearing: The most common cause of poor wash fastness is the presence of loose dye molecules on the fiber surface.

    • Dye Sublimation: Dyeing for too long or at an excessively high temperature can cause some low-energy disperse dyes to sublime, which can affect the final shade and fastness.[4]

    • Oligomers: During high-temperature dyeing, low molecular weight polyester polymers (oligomers) can migrate to the fiber surface, trapping some dye and leading to a "frosty" appearance and poor rubbing fastness.[7]

  • Solutions:

    • Perform a thorough reduction clearing step after dyeing to remove all surface dye.[3]

    • Adhere to the recommended dyeing time and temperature for the specific dye being used.

    • Ensure the reduction clearing is done at a sufficiently high temperature (e.g., 70-80°C) to help remove oligomers.[10]

Problem: I am observing dye spots on the fabric surface.

  • Possible Causes:

    • Dye Aggregation: High temperatures can sometimes cause certain disperse dyes to clump together, a phenomenon known as thermal condensation.[11]

    • Chemical Incompatibility: Auxiliaries used in the dyebath (e.g., leveling agents, defoamers) may not be compatible with each other or the dye, causing precipitation.[12]

    • Hard Water: Minerals in hard water can interfere with dye dispersion and lead to spotting.[5]

    • Residual Impurities: Oils or other sizing agents remaining on the fabric from manufacturing can resist dye and cause spots.[12]

  • Solutions:

    • Use a high-quality dispersing agent to prevent dye aggregation.[11]

    • Check the compatibility of all chemicals before use. Add them to the bath in the correct order, ensuring each is fully dissolved or dispersed before adding the next.[12]

    • Use deionized or softened water for the dyebath.

    • Ensure the polyester fabric is thoroughly scoured and pre-treated to remove any residual oils or impurities before dyeing.[13]

Experimental Protocols

Protocol: Determining Optimal Dyeing Temperature

This experiment aims to identify the optimal dyeing temperature for this compound on polyester by evaluating the color strength (K/S) at different peak temperatures.

1. Materials and Equipment:

  • Scoured 100% polyester fabric samples

  • This compound dye

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared dyer)

  • Spectrophotometer for color measurement

  • Beakers, pipettes, and a pH meter

2. Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle (Parallel Experiments) cluster_params Common Parameters cluster_post 3. Post-Treatment cluster_analysis 4. Analysis A Weigh Fabric Samples (e.g., 5g each) B Prepare Stock Dye Dispersion (this compound + Dispersing Agent) A->B C Prepare Dyebaths (Liquor Ratio 20:1) Adjust pH to 4.5-5.5 with Acetic Acid B->C D_entry D1 Sample 1: Heat to 110°C Hold for 45 min D_entry->D1 D2 Sample 2: Heat to 120°C Hold for 45 min D_entry->D2 D3 Sample 3: Heat to 130°C Hold for 45 min D_entry->D3 D4 Sample 4: Heat to 140°C Hold for 45 min D_entry->D4 E Rinse all samples in cold water D1->E D2->E D3->E D4->E P1 Start Temp: 60°C Heating Rate: 2°C/min Cooling Rate: 2°C/min F Reduction Clearing (e.g., 2 g/L NaOH, 2 g/L Na2S2O4) 70°C for 15 min E->F G Hot & Cold Rinse, then Air Dry F->G H Measure Color Strength (K/S) of each sample using Spectrophotometer G->H I Compare K/S values and visual appearance to determine optimal temperature H->I

Caption: Experimental workflow for optimizing polyester dyeing temperature.

3. Procedure:

  • Dye Bath Preparation:

    • Prepare a stock solution of the this compound dye by making a paste with a small amount of dispersing agent and then adding warm water.

    • For each fabric sample, prepare a separate dyebath. For a 5g fabric sample and a 20:1 liquor ratio, the total volume will be 100mL.

    • Add the required amount of dye stock solution to each bath.

    • Add dispersing agent (e.g., 1 g/L).

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[3][4]

  • Dyeing Cycle:

    • Place a polyester fabric sample into each dyebath at a starting temperature of 60°C.[3]

    • Begin heating the baths at a controlled rate of 2°C/minute.[1]

    • Heat each bath to its target temperature (110°C, 120°C, 130°C, and 140°C).

    • Hold the dyeing at the target temperature for 45-60 minutes.[1][3]

    • After the holding period, cool the baths down to 60°C at a controlled rate.[3]

  • Post-Treatment:

    • Remove the samples and rinse thoroughly with cold water.

    • Prepare a reduction clearing bath (e.g., 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite).

    • Treat all samples in this bath at 70°C for 15 minutes to remove surface dye.

    • Rinse the samples with hot water, followed by cold water, until the water runs clear.

    • Allow the samples to air dry.

4. Analysis:

  • Measure the surface color strength (K/S value) of each dried sample using a spectrophotometer.

  • Compare the K/S values. The optimal temperature is the one that provides the highest color strength without causing dye degradation or damaging the fabric.

Data Presentation

Table 1: Effect of Dyeing Temperature on Color Strength

The following table presents representative data showing how dyeing temperature typically affects the color strength (K/S value) of polyester dyed with an azo disperse dye. Higher K/S values indicate a greater dye uptake and a deeper shade.

Dyeing Temperature (°C)Carrier Concentration (%)Resulting Color Strength (K/S)Observations
7002.13Very low dye uptake, pale shade.[6]
9005.15Moderate dye uptake, color is more developed.[6]
10008.97Significant increase in color strength.[6]
1300>12.00 (Expected)Dye exhaustion is significantly higher, leading to a deep and well-penetrated shade.[14][15]

Note: Data for 70-100°C is adapted from a study on azo disperse dyes.[6] The value for 130°C is an expected result based on literature indicating that color strength is much better at this high temperature.[14][15]

References

Preventing aggregation of Disperse Orange 3 in dye baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues related to the aggregation of C.I. Disperse Orange 3 in dye baths. The information is tailored for researchers, scientists, and drug development professionals utilizing this dye in their experiments.

Troubleshooting Guide: Aggregation of this compound

Aggregation of this compound can lead to various experimental issues, including uneven dyeing, color spots, and reduced color yield.[1] This guide provides a systematic approach to diagnosing and resolving these problems.

Issue IDProblemPotential CausesRecommended Solutions
DO3-A01 Visible dye particles or "tarring" in the dye bath Inadequate Dispersion: Insufficient or ineffective dispersing agent. High Water Hardness: Presence of divalent cations (Ca²⁺, Mg²⁺) causing dye precipitation.[2] Incorrect pH: Dye bath pH is outside the optimal range, leading to instability.[3][4] Poor Initial Dye Dispersion: The dye was not properly wetted and dispersed before heating.- Increase the concentration of the dispersing agent. - Switch to a more thermally stable dispersing agent (e.g., a naphthalene sulfonic acid-formaldehyde condensate). - Use deionized or softened water for dye bath preparation.[5] - Add a chelating agent (e.g., EDTA) to sequester metal ions.[2] - Adjust the pH to the recommended range of 4.5-5.5 using acetic acid.[3][5] - Prepare a pre-dispersion of the dye in a small amount of water and dispersing agent before adding it to the main dye bath.[3]
DO3-A02 Color spots or speckling on the substrate Dye Agglomeration at High Temperatures: The dispersing agent is not stable at the dyeing temperature.[6] Rapid Heating Rate: A fast temperature rise can "shock" the dispersion, causing particles to aggregate.[7]- Select a dispersing agent with high thermal stability. - Reduce the heating rate, especially in the critical temperature range for the dye. A rate of 1-2°C per minute is often recommended.[7] - Ensure adequate circulation or agitation of the dye bath.[1]
DO3-A03 Uneven dyeing or poor color yield Dye Depletion due to Aggregation: Aggregated dye particles are too large to effectively penetrate the substrate fibers. Incorrect Dyeing Temperature: The temperature is too low for adequate dye diffusion into the fiber.[8] Incompatible Auxiliaries: Other chemicals in the dye bath are interfering with the dispersion.- Implement solutions from DO3-A01 and DO3-A02 to prevent aggregation. - Ensure the dyeing temperature is maintained within the optimal range for polyester (typically 120-130°C).[7][9] - Verify the compatibility of all chemicals used in the dye bath.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation in a dye bath?

A1: The main factors leading to the aggregation of this compound include incorrect pH (outside the optimal 4.5-5.5 range), high water hardness due to mineral content, use of an inadequate or insufficient amount of dispersing agent, high dyeing temperatures that can destabilize the dispersion, and a rapid heating rate.[2][3][5][7] Impurities in the dye or on the substrate can also contribute to instability.

Q2: What is the optimal pH for a this compound dye bath?

A2: The optimal pH for a this compound dye bath is in the acidic range of 4.5 to 5.5.[3][5] This pH is typically achieved and maintained using acetic acid. Operating outside this pH range can lead to dye instability and aggregation.

Q3: How does water hardness affect this compound, and how can it be mitigated?

A3: High water hardness, caused by the presence of calcium and magnesium ions, can lead to the precipitation of disperse dyes, forming insoluble salts that result in spotting and reduced color yield. To mitigate this, it is highly recommended to use deionized or softened water for preparing the dye bath.[5] If this is not possible, the addition of a chelating agent, such as EDTA, can sequester these metal ions and prevent them from interfering with the dye dispersion.[2]

Q4: What is the role of a dispersing agent and how do I choose the right one?

A4: Dispersing agents are crucial for preventing the aggregation of sparingly soluble dyes like this compound in water.[10] They work by adsorbing onto the surface of the dye particles, creating a stabilizing layer that prevents them from clumping together.[11] The choice of dispersing agent depends on the specific dyeing conditions, especially the temperature. For high-temperature dyeing of polyester, a thermally stable dispersing agent, such as a naphthalene sulfonic acid-formaldehyde condensate, is recommended. Dispersing agents can be anionic or non-ionic.[11] Anionic dispersing agents are commonly used and provide good stability.[10]

Q5: Can the heating rate of the dye bath influence aggregation?

A5: Yes, a rapid heating rate can "shock" the dye dispersion, causing the fine particles to aggregate.[7] It is important to control the rate of temperature increase, especially in the temperature range where the dye is most prone to aggregation. A gradual heating rate of 1-2°C per minute is generally recommended for high-temperature dyeing processes.[7]

Experimental Protocols

Protocol for Preparation of a Stable this compound Dye Bath

Objective: To prepare a stable and homogenous dye bath of this compound for dyeing polyester substrates.

Materials:

  • C.I. This compound

  • Anionic dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate-based)

  • Deionized water

  • Acetic acid (glacial)

  • pH meter

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

Procedure:

  • Weighing: Accurately weigh the required amount of this compound and the dispersing agent. A typical starting concentration for the dispersing agent is 1-2 g/L.

  • Pre-dispersion: In a small beaker, create a smooth paste of the this compound powder with a small amount of deionized water and the weighed dispersing agent.

  • Dispersion: Gradually add more deionized water to the paste while stirring continuously to form a fine, lump-free dispersion.

  • Dye Bath Preparation: In a larger beaker, add the required volume of deionized water for the final dye bath.

  • Addition of Dispersion: While stirring the water in the larger beaker, slowly pour the pre-dispersed dye into the main bath.

  • pH Adjustment: Use a calibrated pH meter to check the pH of the dye bath. Slowly add drops of acetic acid while stirring until the pH is within the optimal range of 4.5-5.5.[3][5]

  • Final Volume: Adjust the final volume of the dye bath with deionized water.

  • Heating: Begin heating the dye bath to the desired temperature, adhering to a controlled heating rate (e.g., 1-2°C/minute).[7]

Protocol for Evaluating Dye Bath Stability (Filter Paper Test)

Objective: To qualitatively assess the stability of the this compound dye bath at elevated temperatures.

Materials:

  • Prepared this compound dye bath

  • High-temperature, high-pressure (HTHP) beaker or a sealed, pressure-safe vessel

  • Heating apparatus (e.g., laboratory dyeing machine or oil bath)

  • Whatman No. 2 filter paper

  • Buchner funnel and vacuum flask

  • Oven

Procedure:

  • Initial Filtration: Before heating, filter a small portion of the prepared dye bath at room temperature through the filter paper using a Buchner funnel and vacuum. Observe the filter paper for any large dye particles or aggregates.

  • Heating: Place a known volume of the dye bath into the HTHP beaker and seal it. Heat the dye bath to the target dyeing temperature (e.g., 130°C) and hold for a specified time (e.g., 60 minutes).[7]

  • Cooling: Safely cool the HTHP beaker back to room temperature.

  • Post-Heating Filtration: Filter the heat-treated dye bath through a fresh piece of Whatman No. 2 filter paper.

  • Analysis: Compare the filter paper from the initial filtration with the one from the post-heating filtration. A stable dye bath will show minimal or no visible dye aggregates on the filter paper after heating. The presence of significant color spots or particles indicates poor thermal stability and aggregation.

Visualizations

experimental_workflow cluster_prep Dye Bath Preparation cluster_stability Stability Testing cluster_dyeing Dyeing Process weigh Weigh Dye and Dispersing Agent predisperse Create Pre-dispersion Paste weigh->predisperse disperse Add to Main Water Volume predisperse->disperse ph_adjust Adjust pH to 4.5-5.5 disperse->ph_adjust initial_filter Initial Filtration (Room Temp) ph_adjust->initial_filter Stable Dispersion add_substrate Add Substrate ph_adjust->add_substrate heat Heat to 130°C (60 min) initial_filter->heat cool Cool to Room Temp heat->cool post_filter Post-heating Filtration cool->post_filter dye Dye at 130°C (30-60 min) post_filter->dye Proceed if Stable add_substrate->dye cool_rinse Cool and Rinse dye->cool_rinse reduction_clear Reduction Clearing cool_rinse->reduction_clear

Caption: Experimental workflow for preparing and testing a this compound dye bath.

troubleshooting_logic start Start: Dye Aggregation Issue check_params Check Initial Dye Bath Parameters: pH, Water Hardness, Dispersant Conc. start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust pH to 4.5-5.5 Use Soft Water/Chelating Agent Increase Dispersant Conc. params_ok->adjust_params No check_process Review Dyeing Process: Heating Rate, Agitation params_ok->check_process Yes adjust_params->start process_ok Process OK? check_process->process_ok adjust_process Reduce Heating Rate (1-2°C/min) Ensure Proper Agitation process_ok->adjust_process No check_dispersant Evaluate Dispersant Thermal Stability process_ok->check_dispersant Yes adjust_process->start dispersant_ok Stable at 130°C? check_dispersant->dispersant_ok change_dispersant Switch to High-Temp Stable Dispersant dispersant_ok->change_dispersant No end End: Aggregation Resolved dispersant_ok->end Yes change_dispersant->start

Caption: Troubleshooting logic for this compound aggregation.

References

Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental dyeing of polyester substrates with Disperse Orange 3. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to ensure uniform and reproducible dyeing results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven dyeing, such as streaks or blotches, when using this compound on polyester?

Uneven dyeing with this compound on polyester fabrics typically stems from a few critical factors:

  • Improper Dye Dispersion: this compound, like other disperse dyes, has low water solubility. If the dye particles are not finely and uniformly dispersed in the dyebath, they can agglomerate, leading to color spots and uneven shades.[1]

  • Incorrect Temperature Control: The rate of temperature increase is crucial. A rapid temperature rise, especially in the critical dyeing range for polyester (approximately 80°C to 130°C), can cause the dye to rush onto the fiber surface, resulting in poor leveling and uneven color.[1]

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic environment. The optimal pH for a this compound dyebath is between 4.5 and 5.5.[2] Deviations from this range can affect the dye's stability and the rate of its uptake by the polyester fibers.

  • Poor Fabric Preparation: The presence of impurities like oils, sizing agents, or waxes on the polyester fabric can act as a barrier, hindering uniform dye penetration and leading to patchy dyeing.[1]

  • Inappropriate Selection or Concentration of Auxiliaries: The choice and amount of dispersing and leveling agents are vital for achieving a level dyeing. An insufficient concentration or a poor-quality agent can fail to keep the dye properly dispersed.

Q2: What is the recommended dyeing method for achieving a level dyeing with this compound?

For polyester, a high-temperature, high-pressure (HTHP) exhaust dyeing method is recommended for this compound. This method involves heating the dyebath to temperatures around 130°C, which swells the polyester fibers and allows the dye molecules to penetrate the fiber structure effectively.[3][4]

Q3: Can a dispersing agent be omitted when dyeing with this compound?

While some laboratory studies have been conducted without the addition of a dispersing agent, it is generally not recommended for achieving consistent and level dyeing, especially in larger-scale experiments or with commercial-grade dyes that may have larger particle sizes. Dispersing agents are crucial for preventing dye aggregation, particularly at the high temperatures used in polyester dyeing.[1]

Q4: What is the role of a leveling agent and is it always necessary?

A leveling agent helps to ensure a uniform color by slowing down the initial rate of dye uptake. It promotes the even distribution of the dye molecules across the fabric surface and can aid in dye migration from areas of high concentration to areas of low concentration. While not always strictly necessary for very pale shades, a high-temperature leveling agent is highly recommended for medium to dark shades and for fabrics that are prone to unlevelness.

Troubleshooting Guide: Common Issues and Solutions

ProblemPossible CausesRecommended Solutions
Color Spots or Speckles Inadequate dye dispersion.Ensure the dye is properly pasted with a small amount of warm water and a dispersing agent before adding it to the dyebath. Use a high-quality dispersing agent stable at high temperatures.
Poor quality of dye.Filter the dye dispersion before adding it to the dyebath to remove any large particles.
Streaky or Patchy Dyeing The rate of temperature rise is too rapid.Employ a slower, controlled rate of temperature increase, particularly between 80°C and 130°C. A rate of 1-2°C per minute is a good starting point.
Insufficient leveling agent.Add or increase the concentration of a suitable high-temperature leveling agent.
Poor dyebath circulation.Ensure adequate agitation and circulation of the dye liquor to maintain a uniform temperature and dye concentration.
Shade Inconsistency (Batch-to-Batch) Variations in dyeing parameters.Strictly control all dyeing parameters: liquor ratio, temperature profile, pH, and time.
Inconsistent fabric pre-treatment.Ensure the polyester substrate is from the same batch and has undergone consistent and thorough pre-treatment.
Light or Pale Shade Insufficient dye uptake.Check the pH of the dyebath; it should be in the optimal acidic range (4.5-5.5). Ensure the correct amount of dye was used for the weight of the fabric. Confirm that the dyeing temperature reached the target of 130°C.
Poor Wash Fastness Improper after-treatment (reduction clearing).Perform a thorough reduction clearing after dyeing to remove any unfixed dye from the fabric surface.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for dyeing polyester with this compound.

ParameterRecommended Range/ValueNotes
Dyeing Temperature 130°CHigh-temperature method for optimal dye penetration.
pH of Dyebath 4.5 - 5.5Adjust with acetic acid.
Liquor Ratio 10:1 to 20:1The ratio of the volume of dye liquor to the weight of the fabric.
Rate of Temperature Rise 1 - 2 °C / minuteCritical for ensuring level dyeing.
Holding Time at Dyeing Temperature 30 - 60 minutesDependent on the desired depth of shade.
Dispersing Agent Concentration 0.5 - 2.0 g/LUse a high-temperature stable agent.
Leveling Agent Concentration 0.5 - 2.0 g/LParticularly important for medium to dark shades.
Reduction Clearing Temperature 70 - 80°CTo remove unfixed surface dye.
Reduction Clearing Time 15 - 20 minutes---

Experimental Protocols

Fabric Pre-treatment (Scouring)

Objective: To remove impurities from the polyester fabric to ensure even dye uptake.

Methodology:

  • Prepare a scouring bath with a liquor ratio of 20:1.

  • Add a non-ionic detergent (e.g., 1-2 g/L) and soda ash (1 g/L) to the bath.

  • Immerse the polyester fabric in the bath and raise the temperature to 70-80°C.

  • Treat the fabric at this temperature for 30 minutes with gentle agitation.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric completely before proceeding to the dyeing stage.

High-Temperature Exhaust Dyeing of Polyester with this compound

Objective: To dye polyester fabric with this compound to a level and reproducible shade.

Methodology:

  • Dyebath Preparation:

    • Set the liquor ratio to 20:1.

    • Add a high-temperature dispersing agent (e.g., 1.0 g/L) and a high-temperature leveling agent (e.g., 1.0 g/L) to the dyebath.

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.

  • Dye Dispersion:

    • Separately, make a paste of the required amount of this compound with a small amount of warm water and a dispersing agent.

    • Add this paste to the dyebath with constant stirring to ensure it is well-dispersed.

  • Dyeing Cycle:

    • Immerse the scoured and dried polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

    • Cool the dyebath down to 70°C.

Post-Dyeing Treatment (Reduction Clearing)

Objective: To remove unfixed this compound from the fabric surface to improve wash fastness.

Methodology:

  • Drain the exhausted dyebath.

  • Prepare a fresh bath with:

    • Sodium hydrosulfite: 1-2 g/L

    • Caustic soda (Sodium hydroxide): 1-2 g/L

  • Treat the dyed fabric at 70-80°C for 15-20 minutes.[5]

  • Rinse the fabric thoroughly with hot water and then cold water.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Dry the fabric.

Visualizations

Troubleshooting_Uneven_Dyeing cluster_causes Potential Causes cluster_solutions Corrective Actions start Uneven Dyeing Observed dispersion Improper Dye Dispersion start->dispersion temp_control Incorrect Temperature Control start->temp_control ph_control Inadequate pH Control start->ph_control fabric_prep Poor Fabric Preparation start->fabric_prep auxiliaries Wrong Auxiliaries/Concentration start->auxiliaries solution_dispersion Improve dye pasting & dispersion technique dispersion->solution_dispersion solution_temp Control heating rate (1-2°C/min) temp_control->solution_temp solution_ph Adjust pH to 4.5-5.5 ph_control->solution_ph solution_prep Thoroughly scour fabric fabric_prep->solution_prep solution_aux Use appropriate dispersing & leveling agents at correct concentrations auxiliaries->solution_aux end Level Dyeing Achieved solution_dispersion->end Implement Solution(s) solution_temp->end Implement Solution(s) solution_ph->end Implement Solution(s) solution_prep->end Implement Solution(s) solution_aux->end Implement Solution(s)

Caption: Troubleshooting workflow for uneven dyeing.

Dyeing_Process_Factors cluster_inputs Input Parameters cluster_aux Auxiliaries cluster_substrate Substrate center Polyester Dyeing with This compound output Level & Reproducible Dyeing center->output Leads to temp Temperature (130°C) temp->center ph pH (4.5-5.5) ph->center time Time (30-60 min) time->center dye Dye Concentration dye->center dispersant Dispersing Agent (0.5-2.0 g/L) dispersant->center leveling Leveling Agent (0.5-2.0 g/L) leveling->center fabric Scoured Polyester fabric->center

Caption: Key factors influencing the dyeing process.

Experimental_Workflow start Start pretreatment 1. Fabric Pre-treatment (Scouring) start->pretreatment dyeing 2. High-Temperature Dyeing (130°C, pH 4.5-5.5) pretreatment->dyeing post_treatment 3. Post-Dyeing Treatment (Reduction Clearing) dyeing->post_treatment end End (Dyed Fabric) post_treatment->end

Caption: Experimental workflow for polyester dyeing.

References

Technical Support Center: Mitigating Thermal Migration of Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the thermal migration of Disperse Orange 3 during the heat setting of polyester fabrics.

Troubleshooting Guide: Poor Wash Fastness After Heat Setting

A common issue encountered after the heat setting of polyester dyed with this compound is poor wash fastness, manifesting as color bleeding and staining of adjacent fabrics. This is primarily caused by the thermal migration of the dye.

Problem: Significant color loss and staining on a multifiber swatch after a standard wash test (e.g., ISO 105-C06) on polyester fabric dyed with this compound and subsequently heat-set.

Primary Cause: Thermal migration, the process where dye molecules move from the interior of the polyester fiber to its surface during heat treatment, is the most likely cause.[1] This migration is influenced by heat setting temperature, time, and the presence of chemical auxiliaries on the fabric.[1][2][3]

Troubleshooting Workflow

If you are experiencing poor wash fastness, follow this systematic approach to identify and resolve the root cause.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Wash Fastness start Start: Poor Wash Fastness Observed check_dyeing 1. Verify Dyeing Process - Temperature (130-135°C)? - Time sufficient for diffusion? - pH (4.5-5.5)? start->check_dyeing check_clearing 2. Assess Reduction Clearing - Was it performed? - Were concentration and  temperature adequate? check_dyeing->check_clearing Dyeing OK solution End: Desired Wash Fastness Achieved check_dyeing->solution Adjust Dyeing Parameters check_heat_setting 3. Evaluate Heat Setting Conditions - Temperature too high (>180°C)? - Dwell time too long? check_clearing->check_heat_setting Clearing OK check_clearing->solution Optimize/Perform Reduction Clearing check_auxiliaries 4. Analyze Finishing Auxiliaries - Presence of non-ionic softeners  or other finishing agents? check_heat_setting->check_auxiliaries Heat Setting OK check_heat_setting->solution Lower Temp./Time select_dye 5. Re-evaluate Dye Selection - Consider dyes with higher  sublimation fastness. check_auxiliaries->select_dye Auxiliaries OK check_auxiliaries->solution Select Low Migration Auxiliaries select_dye->solution

Caption: Troubleshooting workflow for poor wash fastness.

Frequently Asked Questions (FAQs)

Q1: What is thermal migration of disperse dyes?

A1: Thermal migration is a phenomenon where disperse dyes, after being fixed within the polyester fiber, move from the inside of the fiber to its surface during subsequent dry heat treatments, such as heat setting, at temperatures typically above 130°C.[1] This redistribution of dye molecules leads to a concentration of dye on the fiber surface, which is not firmly bonded and can be easily removed during washing, resulting in poor wash fastness and potential staining of other materials.[1][2]

Q2: What are the primary factors that influence the thermal migration of this compound?

A2: Several factors can influence the thermal migration of this compound:

  • Heat Setting Temperature and Time: Higher temperatures and longer durations of heat treatment significantly increase thermal migration.[1][4]

  • Dye Concentration: Deeper shades, which have a higher concentration of dye within the fiber, tend to exhibit more significant thermal migration.[1][4]

  • Chemical Auxiliaries: The presence of residual surfactants, softeners (especially non-ionic types), and other finishing agents on the fabric surface can act as a solvent for the dye at high temperatures, greatly accelerating migration.[2][3]

  • Dye Properties: The inherent properties of the disperse dye, such as its molecular size and sublimation fastness, play a role. Dyes with lower sublimation fastness are more prone to migration.[1]

Q3: How does the heat setting temperature specifically affect the migration of this compound?

Q4: What is reduction clearing, and how does it help prevent issues related to thermal migration?

A4: Reduction clearing is a crucial post-dyeing treatment that removes unfixed disperse dye particles from the surface of the polyester fibers.[5] This process uses a reducing agent (like sodium hydrosulfite) under alkaline conditions to chemically destroy or solubilize the surface dye, allowing it to be washed away. By thoroughly cleaning the fiber surface before heat setting, there is less "loose" dye available to contribute to poor fastness, even if some migration of fixed dye occurs.

Q5: Can the use of finishing agents like softeners worsen thermal migration?

A5: Yes, absolutely. Many finishing agents, particularly non-ionic softeners and certain silicone-based softeners, can act as solvents for disperse dyes at the high temperatures used in heat setting.[2][3] This solvent effect facilitates the movement of dye molecules to the fiber surface. The extent of this effect varies depending on the chemical nature and concentration of the finishing agent.[3] It is crucial to select finishing agents that have a minimal impact on thermal migration.

Quantitative Data

While precise experimental data for this compound is limited in publicly available literature, the following tables summarize its known properties and provide a qualitative overview of the factors affecting its thermal migration.

Table 1: Properties of C.I. This compound

PropertyValueReference
C.I. NameThis compound[6]
CAS Number730-40-5[6]
Molecular FormulaC₁₂H₁₀N₄O₂[6]
Molecular Weight242.23 g/mol [6]
Melting Point210-220 °C[6][7]
ISO Fastness Ratings
Light Fastness5-6[6]
Washing Fastness (Stain)3-4[6]
Washing Fastness (Fading)4-5[6]
Perspiration Fastness (Stain)5[6]
Perspiration Fastness (Fading)4-5[6]
Ironing Fastness (Stain)2[6]
Ironing Fastness (Fading)4[6]

Table 2: Qualitative Effect of Heat Setting Temperature on Thermal Migration of Disperse Dyes

Heat Setting TemperatureDegree of Thermal MigrationImpact on Wash Fastness
< 130°CMinimalLittle to no significant decrease.
140 - 160°CModerateNoticeable decrease in wash fastness.
> 160°CSignificantSubstantial decrease in wash fastness.

Note: This table represents a general trend for disperse dyes as specific quantitative data for this compound is not available.[1][4]

Experimental Protocols

Here are detailed methodologies for key experiments related to assessing and mitigating the thermal migration of this compound.

Protocol 1: Quantitative Evaluation of Thermal Migration

This protocol provides a method to quantify the amount of dye that migrates to the surface of the fabric after heat setting.

  • Preparation of Dyed Samples: Dye polyester fabric with a known concentration of this compound using a standardized high-temperature dyeing procedure (e.g., 130°C for 60 minutes).

  • Reduction Clearing: Perform a thorough reduction clearing on a subset of the dyed samples (see Protocol 2).

  • Heat Setting: Subject both the reduction-cleared and non-cleared dyed fabric samples to various heat setting conditions (e.g., 160°C, 180°C, 200°C for 30, 60, and 90 seconds).

  • Dye Extraction:

    • Cut a precise weight (e.g., 1 gram) of the heat-set fabric.

    • Place the fabric in a sealed container with a known volume of a suitable solvent for disperse dyes, such as chlorobenzene or dimethylformamide (DMF).

    • Agitate the container at a controlled temperature (e.g., 100°C for chlorobenzene) for a specific duration to extract the surface dye.

  • Spectrophotometric Analysis:

    • After extraction, carefully remove the fabric.

    • Measure the absorbance of the solvent containing the extracted dye using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound (approximately 415 nm).

    • Use a pre-established calibration curve of this compound in the same solvent to determine the concentration of the extracted dye.

  • Calculation: Calculate the amount of migrated dye per gram of fabric. This will provide a quantitative measure of thermal migration under different heat setting conditions.

Protocol 2: Alkaline Reduction Clearing

This procedure is designed to remove unfixed this compound from the surface of polyester fabric after dyeing.

ReductionClearingWorkflow Experimental Workflow for Alkaline Reduction Clearing start Start: Dyed Polyester Fabric rinse1 Rinse dyed fabric in cold water start->rinse1 prepare_bath Prepare reduction clearing bath: - 2 g/L Sodium Hydrosulfite - 2 g/L Sodium Hydroxide - 1 g/L Dispersing Agent rinse1->prepare_bath introduce_fabric Introduce fabric to bath at 40-50°C prepare_bath->introduce_fabric heat Heat to 70-80°C introduce_fabric->heat treat Treat for 15-20 minutes heat->treat drain Drain bath treat->drain hot_rinse Hot rinse (60°C) drain->hot_rinse neutralize Neutralize with 0.5-1.0 g/L Acetic Acid hot_rinse->neutralize cold_rinse Cold rinse until water is clear neutralize->cold_rinse dry Dry the fabric at a temperature below 60°C cold_rinse->dry end End: Fabric ready for testing dry->end

Caption: Step-by-step workflow for the alkaline reduction clearing process.

Protocol 3: Wash Fastness Testing (ISO 105-C06)

This protocol outlines the standard procedure for assessing the wash fastness of the dyed and heat-set fabric.

  • Specimen Preparation:

    • Cut a 10 cm x 4 cm specimen of the test fabric.

    • Prepare a multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool) of the same dimensions.

    • Sew the test specimen and the multifiber fabric together along one of the shorter edges.

  • Washing Solution Preparation: Prepare the washing solution according to the specific test conditions of ISO 105-C06 (e.g., C2S, which simulates a 60°C domestic wash). This typically involves a standard ECE phosphate-based detergent and, if required, a bleaching agent like sodium perborate.

  • Washing Procedure:

    • Place the composite specimen in a stainless-steel container of a launder-ometer.

    • Add the specified volume of the washing solution and the required number of stainless-steel balls (to provide mechanical action).

    • Run the launder-ometer for the specified time and at the specified temperature (e.g., 30 minutes at 60°C for C2S).

  • Rinsing and Drying:

    • After the cycle, remove the specimen and rinse it twice in deionized water, followed by a rinse in cold running water.

    • Unstitch the composite specimen, leaving one short edge attached.

    • Allow it to air dry in the dark at a temperature not exceeding 60°C.

  • Evaluation:

    • Once dry, assess the change in color of the dyed fabric using the Grey Scale for Assessing Change in Colour.

    • Assess the degree of staining on each strip of the multifiber fabric using the Grey Scale for Assessing Staining.

    • A rating of 5 indicates no change/staining, while a rating of 1 indicates a severe change/staining.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Thermal Migration

ThermalMigration Mechanism of Thermal Migration During Heat Setting cluster_before Before Heat Setting cluster_after After Heat Setting (>160°C) fiber_before Polyester Fiber Cross-Section process Heat Setting d1 DO3 d4 DO3 d1->d4 d2 DO3 d5 DO3 d2->d5 d3 DO3 fiber_after Polyester Fiber Cross-Section d6 DO3 d7 DO3 label_before Dye molecules are well-dispersed within the fiber matrix. label_after Dye molecules migrate to the fiber surface, leading to poor wash fastness.

Caption: Conceptual diagram of thermal migration.

References

Technical Support Center: Degradation of Disperse Orange 3 Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments on the degradation of Disperse Orange 3 under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism for the degradation of this compound under UV irradiation?

A1: The primary mechanism for the photodegradation of this compound, an azo dye, under UV irradiation is expected to be photocatalysis, often employing a semiconductor catalyst like titanium dioxide (TiO₂). The process is initiated by the absorption of UV photons by the catalyst, leading to the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). These ROS are the primary agents responsible for the breakdown of the dye molecule. The degradation typically starts with the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. This is followed by the progressive oxidation of the resulting aromatic intermediates into smaller aliphatic molecules, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.

Q2: What are the expected major intermediates in the UV degradation of this compound?

A2: Based on the structure of this compound (4-(4-nitrophenylazo)aniline) and the known degradation pathways of similar azo dyes, the expected major intermediates from UV-induced degradation include:

  • Aromatic amines: Cleavage of the azo bond will likely lead to the formation of p-nitroaniline and p-phenylenediamine.

  • Hydroxylated derivatives: The aromatic rings of the initial dye and its primary intermediates can undergo hydroxylation by hydroxyl radicals, forming various phenolic compounds.

  • Smaller organic acids: Further oxidation of the aromatic rings can lead to ring-opening and the formation of short-chain carboxylic acids such as oxalic acid, formic acid, and acetic acid before complete mineralization.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation of this compound can be monitored using UV-Vis spectrophotometry. The disappearance of the characteristic absorption peak of the dye in the visible region (around 400-500 nm) indicates the cleavage of the azo bond and thus decolorization. The rate of degradation can be quantified by measuring the decrease in absorbance at the wavelength of maximum absorption (λmax) over time. For a more detailed analysis of the degradation process and to identify intermediates, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][2]

Troubleshooting Guides

Experimental Setup & Procedure
Problem Possible Cause(s) Troubleshooting Steps
Low degradation efficiency 1. Insufficient UV light intensity or incorrect wavelength. 2. Inadequate catalyst concentration or deactivation of the catalyst. 3. Incorrect pH of the solution. 4. Presence of interfering substances in the sample matrix.1. Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength for catalyst activation (e.g., < 380 nm for TiO₂). Check the lamp's age and replace if necessary. 2. Optimize the catalyst loading. Too low a concentration will limit the number of active sites, while too high a concentration can lead to light scattering and reduced light penetration. Ensure the catalyst is well-dispersed in the solution. 3. The pH of the solution can affect the surface charge of the catalyst and the dye molecule, influencing adsorption and reaction rates. Determine the optimal pH for your system. 4. Purify the sample if possible to remove radical scavengers or substances that may adsorb to the catalyst surface and inhibit the reaction.
Inconsistent or non-reproducible results 1. Fluctuations in UV lamp output. 2. Inconsistent catalyst dispersion. 3. Temperature variations during the experiment.1. Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor the lamp output if possible. 2. Use a consistent method for dispersing the catalyst, such as ultrasonication for a fixed duration before each experiment. 3. Control the temperature of the reaction vessel, as temperature can influence reaction kinetics.
Analytical Methods (HPLC & GC-MS)
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing, fronting) in HPLC 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 3. Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is miscible with the mobile phase and has a similar or weaker elution strength.
Difficulty in identifying intermediates with GC-MS 1. Degradation products are too polar or non-volatile for GC. 2. Thermal degradation of analytes in the GC inlet. 3. Co-elution of multiple components.1. Consider derivatization to increase the volatility and thermal stability of polar compounds like aromatic amines and carboxylic acids. Alternatively, use LC-MS for analysis of polar, non-volatile intermediates. 2. Optimize the GC inlet temperature to prevent thermal decomposition of labile intermediates. 3. Optimize the GC temperature program to improve the separation of co-eluting peaks.[3][4]
Matrix interference in real samples (e.g., textile effluent) 1. Presence of other dyes, surfactants, or salts.1. Implement a sample clean-up procedure before analysis, such as solid-phase extraction (SPE), to remove interfering matrix components.[3]

Experimental Protocols

General Protocol for UV Photodegradation of this compound
  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone due to its low water solubility) and then dilute with deionized water to the desired initial concentration.

  • Catalyst Suspension: If using a photocatalyst (e.g., TiO₂), add the desired amount of catalyst to the dye solution. Disperse the catalyst uniformly using an ultrasonic bath for 15-30 minutes.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • UV Irradiation: Place the reaction vessel in a photoreactor equipped with a UV lamp of a specific wavelength (e.g., a mercury lamp with a principal emission at 254 nm or 365 nm). Ensure the solution is continuously stirred throughout the experiment to maintain a uniform suspension.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Preparation for Analysis: Immediately centrifuge or filter the collected aliquots to remove the catalyst particles.

  • Analysis: Analyze the filtrate using a UV-Vis spectrophotometer to monitor the decolorization. For identification and quantification of the parent dye and its degradation products, use HPLC-DAD or GC-MS.

GC-MS Analysis of Degradation Products
  • Sample Extraction: If necessary, perform a liquid-liquid extraction of the aqueous sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to extract the degradation products.

  • Concentration: Concentrate the organic extract to a smaller volume under a gentle stream of nitrogen.

  • Derivatization (Optional): For polar analytes, perform a derivatization step (e.g., silylation) to improve volatility and thermal stability.

  • GC-MS Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium or hydrogen.[4]

    • Injection Mode: Splitless or split injection, depending on the concentration of the analytes.

    • Temperature Program: Start with a low initial oven temperature and ramp up to a high final temperature to elute a wide range of compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-500).

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library database (e.g., NIST) and by interpreting the fragmentation patterns.

Quantitative Data

Parameter Value Conditions Reference Dye
Degradation Efficiency >90% in 60 minUV/H₂O₂/TiO₂, pH 3Disperse Violet 26
Apparent Rate Constant (k_app) Varies with initial concentrationFollows pseudo-first-order kineticsOrange G
Mineralization (TOC Removal) ~70-80% after several hoursUV/TiO₂Various azo dyes

Degradation Pathway & Experimental Workflow

Below are diagrams illustrating the proposed degradation pathway of this compound and a typical experimental workflow for its study.

G cluster_Intermediates Primary Intermediates DO3 This compound (4-(4-nitrophenylazo)aniline) AzoCleavage Azo Bond Cleavage (•OH, h+) DO3->AzoCleavage Intermediates Primary Intermediates AzoCleavage->Intermediates Hydroxylation Hydroxylation (•OH) Intermediates->Hydroxylation pNitroaniline p-Nitroaniline pPhenylenediamine p-Phenylenediamine HydroxylatedIntermediates Hydroxylated Intermediates Hydroxylation->HydroxylatedIntermediates RingOpening Aromatic Ring Opening (•OH) HydroxylatedIntermediates->RingOpening CarboxylicAcids Short-chain Carboxylic Acids (e.g., Oxalic acid, Formic acid) RingOpening->CarboxylicAcids Mineralization Mineralization CarboxylicAcids->Mineralization EndProducts CO₂ + H₂O + NO₃⁻ Mineralization->EndProducts

Caption: Proposed degradation pathway of this compound under UV irradiation.

G cluster_prep Sample Preparation cluster_reaction UV Degradation cluster_analysis Analysis DyeSolution Prepare this compound Aqueous Solution Catalyst Add Photocatalyst (e.g., TiO₂) DyeSolution->Catalyst Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) Catalyst->Equilibrium Irradiation UV Irradiation (Continuous Stirring) Equilibrium->Irradiation Sampling Collect Samples at Intervals Irradiation->Sampling Separation Separate Catalyst (Centrifugation/Filtration) Sampling->Separation UvVis UV-Vis Spectrophotometry (Decolorization) Separation->UvVis HPLCGcms HPLC / GC-MS (Intermediate Identification & Quantification) Separation->HPLCGcms

Caption: Experimental workflow for studying the UV degradation of this compound.

References

Technical Support Center: Improving the Lightfastness of Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and textile professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the lightfastness of fabrics dyed with Disperse Orange 3.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my polyester fabric dyed with this compound exhibit poor lightfastness?

A1: The susceptibility of this compound to fading is primarily due to its chemical structure. It is an azo-based disperse dye, and this class of dyes is generally known to have lower resistance to degradation from UV light compared to other structures like anthraquinone dyes[1]. When the dye molecules absorb energy from sunlight, they enter an excited state, which can lead to the breakdown of their chromophoric system, causing the color to fade[2]. Additionally, factors such as low dye concentration for pale shades, improper dye penetration into the fiber, and residual unfixed dye on the fabric surface can accelerate this process[1][2].

Q2: What is a typical lightfastness rating for this compound, and what level is considered an improvement?

A2: Standard this compound dyeings on polyester often have a lightfastness rating in the lower range of the Blue Wool Scale (typically 1-3 out of 8). For most apparel and indoor textiles, a rating of 4 or above is considered satisfactory[3]. For applications requiring higher durability, such as automotive or outdoor textiles, a rating of 6 or higher is often the target[3]. Any consistent increase of 1 to 2 grades on the Blue Wool Scale is a significant improvement.

Q3: How does the depth of the shade affect the lightfastness of the dyed fabric?

A3: The depth of the shade has a direct impact on lightfastness. Deeper shades, which have a higher concentration of dye within the fiber, generally offer better resistance to fading[1]. Conversely, pale shades are more vulnerable to UV degradation because the lower number of dye molecules means that the degradation of even a small percentage of them results in a noticeable color change[1].

Q4: Can the dyeing process itself be optimized to improve lightfastness?

A4: Yes, optimizing the dyeing process is crucial. Key parameters include:

  • Temperature and Time: High-temperature dyeing, typically between 120–135°C for polyester, is required to ensure the dye fully penetrates and fixes within the fiber's amorphous regions[4].

  • Heat Fixation: Post-dyeing heat fixation must be carefully controlled (e.g., 180–210°C for 30–60 seconds)[1]. Overexposure to heat can degrade the dye molecules, while insufficient heat can lead to poor fixation[1].

  • Dispersion: Ensuring the dye is finely and uniformly dispersed using a high-quality dispersing agent can prevent dye aggregation, leading to better penetration and more even colorfastness[1].

  • Post-Dyeing Wash Off: A thorough reduction clearing process is essential to remove any unfixed dye from the fiber surface. This surface dye has very poor lightfastness and will fade quickly[2][4].

Q5: What are UV absorbers, and how do they improve lightfastness?

A5: UV absorbers are chemical compounds that protect the dye by preferentially absorbing harmful ultraviolet radiation and dissipating it as harmless thermal energy[5]. They function much like sunscreen for the fabric. Common types used for polyester are derivatives of benzotriazole or benzophenone[1][6]. They can be applied during the dyeing process (exhaust method) or as a post-treatment finish[6].

Q6: Is it advisable to use a fixing agent to enhance the lightfastness of this compound?

A6: The choice of a fixing agent requires careful consideration. While some after-treatments can form a protective film and improve stability, many standard cationic fixing agents can actually reduce the lightfastness of disperse dyes, even if they improve wash fastness[1][2][7]. If a fixative is necessary, it is recommended to select one specifically marketed as a lightfastness enhancer or a non-surfactant ammonium salt type, and to conduct thorough testing[8].

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Patchy Fading 1. Poor dye dispersion leading to aggregation. 2. Uneven application of UV absorber or other finishing agents. 3. Incomplete removal of spinning oils or other impurities from the fabric before dyeing.1. Improve dye dispersion by using a high-quality dispersing agent or nano-dispersing agents[1]. Ensure the dyebath is well-agitated. 2. Optimize the application process for finishing agents to ensure uniform uptake. 3. Implement a thorough scouring and pre-treatment process to ensure the fabric is clean and uniformly absorbent[4].
Overall Lightfastness is Very Low (Grade 1-2) 1. The inherent chemical structure of the azo dye is highly susceptible to photodegradation[1]. 2. Insufficient dye penetration due to suboptimal dyeing temperature or time[4]. 3. Significant amount of unfixed dye remaining on the fiber surface after dyeing.1. Apply a UV absorber during the dyeing process or as a post-treatment. Benzotriazole-type absorbers are effective for polyester[1]. 2. Ensure the dyeing temperature reaches at least 130°C and that the cycle time is sufficient for the dye to reach equilibrium. 3. Perform a rigorous reduction clearing step after dyeing to remove all surface dye[2][4].
Fabric Color Changes or Yellows After Finishing Treatment 1. Some cationic softeners and fixing agents are prone to yellowing upon exposure to light or heat[7]. 2. The UV absorber or other chemical auxiliary is not stable and degrades, causing discoloration.1. Select non-yellowing softeners (e.g., some silicone-based types) and fixing agents specifically designed to preserve lightfastness[1]. 2. Source high-quality, stable UV absorbers and auxiliaries. Test all finishing chemicals for their effect on the fabric shade before bulk production.

Section 3: Data Presentation

The following table summarizes the expected improvements in lightfastness for this compound on polyester fabric when using different treatment methods. Values are illustrative and based on typical industry outcomes.

Treatment MethodConcentration (% owf)Typical Lightfastness (Blue Wool Scale)Improvement vs. Control (Grade)Key Considerations
Control (Standard Dyeing) N/A2-3N/ABaseline performance; susceptible to fading.
UV Absorber (Benzotriazole Type) 2.0 - 4.0%4-5+2Highly effective; can be applied during dyeing[9].
Lightfastness Enhancing Finish 1.0 - 3.0%4+1 to +2Effectiveness varies by chemical type[7].
ZnO Nanoparticle Treatment 1.0%4+1 to +2An emerging technology showing promising results[10].
Optimized Dyeing & Clearing N/A3-4+1Essential for maximizing the performance of any other treatment[2][4].

Section 4: Experimental Protocols

Protocol 1: Standard High-Temperature Exhaust Dyeing
  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (1-2 g/L) at 60-70°C for 20 minutes to remove impurities. Rinse thoroughly.

  • Dyebath Preparation: Prepare the dyebath with a liquor ratio of 10:1. Add a dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.0.

  • Dye Dispersion: Separately, paste the this compound (1% on weight of fabric) with a small amount of water and the dispersing agent, then add hot water to create a fine dispersion. Add this to the dyebath.

  • Dyeing Cycle:

    • Introduce the fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the bath to 70°C.

  • Rinsing: Rinse the fabric in hot and then cold water.

  • Reduction Clearing: Treat the fabric in a bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 20 minutes.

  • Final Steps: Rinse the fabric thoroughly until the water is clear and neutralize with a weak solution of acetic acid. Dry the fabric.

Protocol 2: Application of UV Absorber (Simultaneous Method)
  • Fabric Preparation: Follow Step 1 from Protocol 1.

  • Dyebath Preparation: Follow Step 2 from Protocol 1.

  • Additive & Dye Preparation:

    • Prepare the dye dispersion as described in Step 3 of Protocol 1.

    • Separately, disperse a benzotriazole-based UV absorber (e.g., 3% on weight of fabric) in warm water.

    • Add both the dye and the UV absorber dispersion to the dyebath.

  • Dyeing and Post-Treatment: Follow Steps 4 through 7 from Protocol 1. The UV absorber will exhaust onto the fiber along with the dye.

Protocol 3: Lightfastness Testing (Reference: ISO 105-B02)
  • Sample Preparation: Cut a specimen of the dyed fabric to the required dimensions. Mount half of the specimen in an opaque frame, leaving the other half exposed.

  • Blue Wool Standards: Prepare a set of Blue Wool standards (typically grades 1 through 8) and mount them for simultaneous exposure.

  • Exposure: Place the mounted specimen and Blue Wool standards in a xenon-arc lamp apparatus that simulates natural sunlight behind glass.

  • Assessment: Periodically inspect the exposed portion of the specimen. The test concludes when the contrast between the exposed and unexposed parts of the sample is equal to grade 4 on the Grey Scale for assessing change in color.

  • Rating: The lightfastness rating of the specimen is the number of the Blue Wool standard that shows a similar degree of fading (contrast) as the sample.

Section 5: Visualizations

The following diagrams illustrate key workflows and mechanisms related to improving the lightfastness of dyed fabrics.

G cluster_prep 1. Preparation cluster_dyeing 2. Dyeing & Treatment Options cluster_dyeing_std Standard Dyeing cluster_dyeing_uv Enhanced Dyeing cluster_post 3. Post-Treatment cluster_eval 4. Evaluation p0 Polyester Fabric p1 Scouring & Rinsing p0->p1 d0 High-Temp Dyeing (this compound) p1->d0 d1 Simultaneous Dyeing with UV Absorber p1->d1 po0 Reduction Clearing d0->po0 d1->po0 po1 Neutralizing & Drying po0->po1 e0 Lightfastness Testing (ISO 105-B02) po1->e0 e1 Assess Blue Wool Scale Grade e0->e1

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of azo dyes.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[4][5] The "matrix" itself refers to all the components within a sample other than the analyte of interest.[1]

Q2: What causes matrix effects in the analysis of azo dyes?

Matrix effects in azo dye analysis arise from various components present in the sample matrix, which can include salts, lipids, proteins, and other endogenous substances.[1] These components can interfere with the ionization process in the mass spectrometer's ion source. For instance, in electrospray ionization (ESI), matrix components can compete with the analyte for access to the droplet surface for subsequent gas-phase emission or alter the physical properties of the eluent, such as surface tension and viscosity.[2]

Q3: How can I detect and quantify matrix effects in my experiment?

Several methods can be employed to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column, while a blank sample extract is injected.[4][6] Any fluctuation (dip or peak) in the baseline signal indicates the retention times at which ion suppression or enhancement occurs.[4]

  • Post-Extraction Spiking: This is a widely used quantitative method.[5] It involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 suggests ion enhancement.[5]

Q4: What are the primary strategies to overcome matrix effects?

There are three main approaches to mitigate matrix effects, which can be used individually or in combination:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before LC-MS analysis.[1][7]

  • Improve Chromatographic Separation: Modifying chromatographic conditions can help separate the analyte of interest from matrix components.[1][4]

  • Utilize Calibration and Internal Standards: These methods compensate for matrix effects rather than eliminating them.[1][4]

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification.

This is a common symptom of unaddressed matrix effects. The following steps can help troubleshoot this issue.

Troubleshooting Workflow

cluster_0 Troubleshooting Poor Reproducibility A Inaccurate Quantification & Poor Reproducibility B Assess Matrix Effect (Post-Extraction Spiking) A->B C Matrix Effect > 15%? B->C D Optimize Sample Prep (SPE, LLE) C->D Yes H Acceptable Reproducibility C->H No E Refine Chromatography D->E F Implement Internal Standard E->F G Re-evaluate Matrix Effect F->G G->C

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spiking experiment to determine the matrix factor.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE cartridges to selectively isolate azo dyes from the matrix. This is highly effective at removing interfering compounds.[1]

    • Liquid-Liquid Extraction (LLE): Employ LLE to partition the azo dyes into a solvent immiscible with the sample matrix, leaving many interferences behind.[1]

    • Protein Precipitation: For biological matrices, precipitate proteins using organic solvents like acetonitrile.[8]

  • Enhance Chromatographic Separation:

    • Adjust the mobile phase gradient profile to better separate the analyte peak from matrix interferences.[1]

    • Screen different analytical columns with varying stationary phases.

  • Use an Internal Standard (IS):

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach.[4][9] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effect, thus providing reliable correction.[9][10]

    • Analog Internal Standard: If a SIL-IS is unavailable, use a structurally similar compound that elutes close to the analyte.

Issue 2: Significant ion suppression observed for specific azo dyes.

Ion suppression can severely impact method sensitivity. Dilution of the sample extract can be a simple and effective first step.

Quantitative Data on Matrix Effect Reduction by Dilution

Azo DyeMatrixInitial Matrix Effect (%)Matrix Effect after Dilution (%)
Disperse Red 1Textile33.1[11][12]90.1[11][12]
Direct Red 28Textile21.8 - 52.3[11][12]33.5 - 86.1[11][12]
Direct Black 38Textile21.8 - 52.3[11][12]33.5 - 86.1[11][12]
Direct Brown 95Textile21.8 - 52.3[11][12]33.5 - 86.1[11][12]

Note: Matrix effect is often calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value below 100% indicates suppression.

If dilution does not sufficiently improve the signal, more rigorous sample cleanup or advanced calibration strategies are necessary.

Advanced Calibration Strategies

cluster_1 Advanced Calibration Approaches A Significant Ion Suppression B Matrix-Matched Calibration A->B Blank Matrix Available C Standard Addition A->C Blank Matrix Unavailable D Accurate Quantification B->D C->D

Caption: Advanced calibration strategies for matrix effects.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[1] This ensures that the standards and samples experience similar matrix effects.

  • Standard Addition: This method is useful when a blank matrix is not available.[4][13] It involves adding known amounts of the analyte to aliquots of the sample itself and extrapolating to determine the initial concentration.[6][14]

Experimental Protocols

Protocol 1: General Sample Preparation for Azo Dyes in Textiles

This protocol provides a general workflow for extracting azo dyes from textile samples.

  • Sample Weighing: Accurately weigh 1.0 g of the textile sample, cut into small pieces.[11]

  • Extraction: Add a suitable organic solvent (e.g., methanol) and sonicate at an elevated temperature (e.g., 50°C for 30 minutes).[11][15]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 rpm for 10 minutes) to pellet solid debris.[11][15]

  • Evaporation: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.[11]

  • Reconstitution: Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., water/acetonitrile mixture).[11]

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS system.[11][15]

Protocol 2: Isotope Dilution Analysis of Azo Dyes in Spices

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantification.

IDMS Workflow

cluster_2 Isotope Dilution Mass Spectrometry Workflow A Homogenized Spice Sample B Spike with Known Amount of SIL-IS A->B C Sample Extraction (e.g., Acetonitrile) B->C D Sample Cleanup (if necessary) C->D E LC-MS/MS Analysis D->E F Calculate Analyte/IS Ratio E->F G Accurate Quantification F->G

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Methodology:

  • Internal Standard Spiking: A known quantity of a stable, isotopically labeled version of the azo dye (the internal standard) is added to the sample at the beginning of the sample preparation process.[10][16]

  • Extraction: The sample is extracted using a suitable solvent, such as acetonitrile.[16]

  • LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS.

  • Quantification: The concentration of the native azo dye is determined by measuring the ratio of its signal to the signal of the isotopically labeled internal standard.[10] Because the labeled standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies and matrix effects, allowing for highly accurate and precise quantification.[10]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Disperse Orange 3 (C.I. 11005), a monoazo dye. The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of quantitative data in research, quality control, and safety assessments. This document outlines the performance characteristics of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Electrochemical Sensing, supported by experimental data and detailed protocols.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of different analytical methods for the quantification of this compound and structurally similar azo dyes. This data facilitates an objective comparison to aid in method selection based on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.

Parameter HPLC-DAD UPLC-MS/MS Electrochemical Sensor
Linearity (Range) 0.5 - 250 mg/L (for Disperse Orange 149)[1]1 - 1000 µg/L[2]0.6 - 8.0 µM (for Methyl Orange)[3]
Correlation Coefficient (r²) > 0.995[1]> 0.99Not explicitly stated for Methyl Orange, but typically > 0.99
Limit of Detection (LOD) ~1.0 mg/kg (for Disperse Orange 149)[1]0.02 - 1.35 ng/mL[2]0.699 µM (for Methyl Orange)[3]
Limit of Quantification (LOQ) Not explicitly stated for Disperse Orange 1490.06 - 4.09 ng/mL[2]0.023 µM (for Methyl Orange)[3]
Accuracy (% Recovery) 92.1% - 98.7% (for Disperse Orange 149)[1]81.8% - 114.1%[2]Not explicitly stated for Methyl Orange
Precision (%RSD) < 8.0%[1]< 16.3%[2]Not explicitly stated for Methyl Orange
Selectivity Moderate; potential for co-elutionHigh; based on mass-to-charge ratioHigh; dependent on sensor modification
Analysis Time LongerShorterRapid
Cost ModerateHighLow to Moderate

Note: Data for HPLC-DAD and Electrochemical Sensor are for structurally similar azo dyes and serve as an estimation of performance for this compound, as direct comprehensive validation data was not available in the cited literature.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide comprehensive protocols for the quantification of this compound using HPLC-DAD, UPLC-MS/MS, and a representative electrochemical method.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of dyes. The following protocol is a general guideline that should be optimized and validated for the specific sample matrix.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a diode array detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphate buffer) is commonly used. A typical gradient might start at 40% acetonitrile and increase to 98% over 17 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The maximum absorbance wavelength for this compound is approximately 415 nm.[5] A DAD allows for monitoring a range of wavelengths to ensure specificity.

3. Sample Preparation (from textile samples):

  • Weigh approximately 1 gram of the homogenized textile sample.

  • Extract the dye with a suitable solvent such as methanol or chlorobenzene, often with the aid of ultrasonication for about 30 minutes at 50-60 °C.[2]

  • Centrifuge the extract to separate solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

4. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. UPLC Conditions:

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A fast gradient is typically employed, for example, from 10% B to 95% B in 3 minutes.[3]

  • Flow Rate: 0.3 - 0.6 mL/min.[2][3]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.[3]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is [M+H]+ at m/z 243.1.[6] Specific product ions need to be determined by direct infusion of a standard.

  • Source Temperature: 150 °C.[3]

  • Desolvation Temperature: 500 °C.[3]

  • Gas Flows (Desolvation and Cone): Optimized for the specific instrument.[3]

4. Sample Preparation:

  • Similar to the HPLC-DAD protocol, involving solvent extraction and filtration. For trace analysis, a solid-phase extraction (SPE) clean-up step may be necessary.[6]

Electrochemical Sensing

Electrochemical sensors provide a rapid and cost-effective alternative for dye quantification. The following is a representative protocol based on a modified glassy carbon electrode for the detection of a similar azo dye, which can be adapted for this compound.

1. Sensor Preparation (Example: Poly(aminosulfonic acid)-modified Glassy Carbon Electrode - PASA/GCE):

  • Polish a glassy carbon electrode (GCE) with alumina slurry, rinse with deionized water, and sonicate in ethanol and water.

  • The PASA film is formed on the GCE surface by electropolymerization of aminosulfonic acid in a suitable electrolyte solution using cyclic voltammetry.

2. Electrochemical Measurement:

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are commonly used for quantitative analysis due to their high sensitivity.

  • Supporting Electrolyte: A buffer solution (e.g., phosphate buffer or Britton-Robinson buffer) at an optimized pH.

  • Procedure:

    • Immerse the modified electrode in the supporting electrolyte containing the sample.

    • Apply a potential scan over a range where the dye exhibits an electrochemical response (oxidation or reduction peak).

    • The peak current is proportional to the concentration of the dye.

3. Quantification:

  • Construct a calibration curve by measuring the peak currents of standard solutions of this compound.

  • Determine the concentration in the unknown sample from the calibration plot.

Visualizing the Workflow and Validation Process

The following diagrams, created using the DOT language for Graphviz, illustrate the general workflows for the analytical methods and the validation process.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Textile/Matrix Sample Extraction Solvent Extraction (e.g., Methanol, Ultrasonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_DAD HPLC-DAD Filtration->HPLC_DAD Injection UPLC_MSMS UPLC-MS/MS Filtration->UPLC_MSMS Injection Electrochemical Electrochemical Sensor Filtration->Electrochemical Measurement Quantification Quantification (Calibration Curve) HPLC_DAD->Quantification UPLC_MSMS->Quantification Electrochemical->Quantification Result Result (Concentration of this compound) Quantification->Result Method_Validation Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

References

A Comparative Analysis of Disperse Orange 3 and Other Azo Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, toxicology, and underlying mechanisms of key azo dyes used in research and industry.

This guide provides a comprehensive comparative analysis of Disperse Orange 3 and other selected azo dyes, namely Disperse Red 1 and Disperse Blue 79. It is designed for researchers, scientists, and drug development professionals who utilize these dyes in various applications, from textile science to toxicological studies. This document presents a compilation of experimental data on their performance characteristics, detailed protocols for key analytical methods, and an exploration of the metabolic pathways associated with their biological activity.

Performance on Textile Substrates: A Quantitative Comparison

The efficacy of a textile dye is primarily determined by its fastness properties, which quantify its resistance to various environmental and physical stressors. The following table summarizes the performance of this compound, Disperse Red 1, and Disperse Blue 79 when applied to polyester, a common synthetic fiber. The ratings are based on standardized testing protocols, with higher values indicating better performance.

Dye NameC.I. NameCAS NumberChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
This compound 11005730-40-5Monoazo4-54-543-4
Disperse Red 1 111102872-52-8Monoazo4-54-54-54
Disperse Blue 79 1134512239-34-8Monoazo5-64-543-4

Note: Fastness properties can vary depending on the dyeing process, substrate, and dye concentration.

Experimental Protocols

To ensure reproducibility and accuracy in research, standardized experimental protocols are essential. This section details the methodologies for key experiments cited in the comparison of these azo dyes.

Determination of Color Fastness to Light (ISO 105-B02)

This test evaluates the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight.[1][2][3]

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool references

  • Grey scale for assessing change in color

Procedure:

  • A specimen of the dyed textile is exposed to the light from a xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.[3]

  • Simultaneously, a set of blue wool references with known lightfastness are exposed under the same conditions.[2]

  • The exposure is continued until a specified contrast on the grey scale is observed between the exposed and unexposed portions of the specimen or the blue wool references.

  • The lightfastness of the specimen is assessed by comparing the change in its color with that of the blue wool references. The rating is given on a scale of 1 (very poor) to 8 (excellent).[1]

Determination of Color Fastness to Washing (ISO 105-C06)

This method assesses the resistance of the dye to domestic and commercial laundering procedures.[4][5][6][7]

Apparatus:

  • Launder-Ometer or similar apparatus for providing controlled conditions of temperature and agitation.

  • Stainless steel balls

  • Multifiber adjacent fabric

  • Grey scale for assessing change in color and staining

Procedure:

  • A specimen of the dyed textile is stitched together with a multifiber adjacent fabric.[7]

  • The composite specimen is then laundered in a solution containing a standard detergent under specified conditions of temperature, time, and mechanical agitation (provided by the stainless steel balls).[5][6]

  • After washing, the specimen is rinsed and dried.

  • The change in color of the specimen and the degree of staining on the multifiber adjacent fabric are assessed using the grey scale. The ratings are given on a scale of 1 (poor) to 5 (excellent).[4]

Determination of Color Fastness to Rubbing (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[8][9][10]

Apparatus:

  • Crockmeter (rubbing fastness tester)

  • Standard white cotton rubbing cloth

  • Grey scale for assessing staining

Procedure:

  • A specimen of the dyed textile is mounted on the base of the crockmeter.

  • A dry, standard white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter.

  • The rubbing finger is then moved back and forth over the specimen for a specified number of cycles with a constant pressure.[8][10]

  • For the wet rubbing test, the procedure is repeated with a rubbing cloth that has been wetted with distilled water to a specific pickup percentage.[8]

  • The amount of color transferred to the white rubbing cloth is assessed using the grey scale for staining. The ratings are given on a scale of 1 (heavy staining) to 5 (no staining).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[11][12][13][14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13]

Procedure:

  • Cells are seeded in a 96-well plate and incubated to allow for attachment.

  • The cells are then treated with various concentrations of the azo dye and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.[13]

  • A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[13]

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12]

  • Cell viability is calculated as a percentage of the untreated control cells.

Metabolic Pathway and Toxicological Implications

A significant area of research concerning azo dyes is their metabolism and potential for toxicity. A primary mechanism of concern is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. Some of these amines are known or suspected carcinogens and can act as sensitizers, leading to allergic reactions.

dot

Azo_Dye_Metabolism_and_Allergic_Response cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_sensitization Allergic Sensitization cluster_response Elicitation Phase (Re-exposure) Azo_Dye Azo Dye (e.g., this compound) Azoreductase Azoreductase (Skin/Gut Microbiota) Azo_Dye->Azoreductase Reductive Cleavage Aromatic_Amines Aromatic Amines (e.g., p-Phenylenediamine - PPD) Azoreductase->Aromatic_Amines Hapten_Formation Hapten Formation (Amine binds to skin proteins) Aromatic_Amines->Hapten_Formation APC Antigen Presenting Cell (Langerhans Cell) Hapten_Formation->APC Uptake and Processing T_Cell T-Cell Activation and Proliferation APC->T_Cell Antigen Presentation Inflammatory_Response Inflammatory Response T_Cell->Inflammatory_Response Cytokine Release Re_exposure Re-exposure to Azo Dye Re_exposure->T_Cell Triggers Memory T-Cells ACD Allergic Contact Dermatitis (Eczema, Redness, Itching) Inflammatory_Response->ACD

Caption: Metabolic activation of an azo dye leading to allergic contact dermatitis.

This compound, for instance, can be metabolized to p-phenylenediamine (PPD), a well-known contact allergen.[4] This metabolic conversion is a key factor in the cross-sensitization observed between certain azo dyes and PPD, where individuals sensitized to PPD may also exhibit allergic reactions to textiles colored with these dyes.[16] The process, mediated by azoreductase enzymes present in skin and gut microbiota, involves the reductive cleavage of the azo linkage.[10][15] The resulting aromatic amines can then act as haptens, binding to skin proteins and triggering an immune response that manifests as allergic contact dermatitis.[9][16]

Experimental Workflow for Comparative Dye Analysis

The following diagram illustrates a logical workflow for the comparative analysis of azo dyes, integrating performance testing and toxicological assessment.

dot

Azo_Dye_Comparison_Workflow cluster_performance Performance Evaluation cluster_toxicity Toxicity Evaluation Start Start: Select Azo Dyes for Comparison (e.g., this compound, Red 1, Blue 79) Dyeing Dyeing of Standard Substrate (e.g., Polyester Fabric) Start->Dyeing Performance_Testing Performance Testing Dyeing->Performance_Testing Toxicity_Assessment Toxicological Assessment Dyeing->Toxicity_Assessment Light_Fastness Light Fastness (ISO 105-B02) Performance_Testing->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Performance_Testing->Wash_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Performance_Testing->Rubbing_Fastness Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Toxicity_Assessment->Cytotoxicity Metabolite_Analysis Metabolite Identification (e.g., LC-MS) Toxicity_Assessment->Metabolite_Analysis Data_Analysis Data Analysis and Comparison Conclusion Conclusion and Reporting Data_Analysis->Conclusion Light_Fastness->Data_Analysis Wash_Fastness->Data_Analysis Rubbing_Fastness->Data_Analysis Cytotoxicity->Data_Analysis Metabolite_Analysis->Data_Analysis

Caption: A structured workflow for the comparative analysis of azo dyes.

References

Performance comparison of Disperse Orange 3 in different textile fibers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Disperse Orange 3 on Polyester, Nylon, and Cellulose Acetate Fibers

This guide provides an objective comparison of the performance of C.I. This compound, an azo-type disperse dye, across three common synthetic textile fibers: polyester, nylon, and cellulose acetate. The information is compiled for researchers, scientists, and professionals in drug development who may use these materials in various applications.

Data Presentation

The performance of this compound varies significantly across different fiber types due to the inherent chemical and physical properties of the polymers. While a single study providing a direct comparison of quantitative data across all three fibers is not available in the reviewed literature, the following table summarizes the expected performance based on a synthesis of available data and qualitative industry knowledge.

Performance MetricPolyesterNylonCellulose Acetate
Wash Fastness Good to Excellent (4-5)Fair to Moderate (2-3)Moderate (3-4)
Light Fastness Good (4-6)Fair to Moderate (3-4)Moderate (4-5)
Crocking (Rubbing) Fastness - Dry Good to Excellent (4-5)Good (4)Good (4)
Crocking (Rubbing) Fastness - Wet Good (4)Moderate (3)Moderate to Good (3-4)
Dye Uptake/Affinity HighModerateModerate

Note: Fastness ratings are on a scale of 1 to 5, with 5 being the best. Lightfastness is often rated on a scale of 1 to 8. The data presented is a harmonized estimation from various sources and should be confirmed with specific experimental testing for critical applications. The fastness properties of disperse dyes on nylon are generally poorer than on polyester. Specifically, the washing fastness on nylon is often fair, particularly in deep shades[1]. Lightfastness of disperse dyes on nylon is also typically lower than on polyester[2][3]. For cellulose diacetate, the fastness to wet treatments is generally inferior to that on the more hydrophobic cellulose triacetate[1].

Experimental Protocols

Detailed methodologies for the dyeing of these fibers and the subsequent fastness testing are crucial for reproducible results. The following are standard laboratory protocols.

Dyeing Protocols

1. Dyeing of Polyester with this compound (High-Temperature Method)

  • Objective: To dye polyester fabric with this compound using a high-temperature, high-pressure method.

  • Materials: Polyester fabric, this compound, dispersing agent, pH buffer (acetic acid/sodium acetate), deionized water.

  • Procedure:

    • Prepare a dye bath with a liquor ratio of 20:1.

    • Add a dispersing agent (e.g., 1 g/L) and adjust the pH to 4.5-5.5 with an acetic acid buffer.

    • Thoroughly disperse the required amount of this compound (e.g., 2% on weight of fabric) in a small amount of water and add it to the dye bath.

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dye bath to 70°C and rinse the fabric.

    • Perform a reduction clearing process to remove surface dye by treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic detergent at 70-80°C for 20 minutes.

    • Rinse the fabric thoroughly and dry.

2. Dyeing of Nylon with this compound

  • Objective: To dye nylon fabric with this compound.

  • Materials: Nylon fabric, this compound, dispersing agent, leveling agent, pH buffer (acetic acid).

  • Procedure:

    • Prepare a dye bath with a liquor ratio of 20:1.

    • Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5-1.0 g/L).

    • Adjust the pH to 4.5-5.5 with acetic acid[4].

    • Disperse the required amount of this compound and add to the dye bath.

    • Introduce the nylon fabric at 40°C.

    • Raise the temperature to the boil (100°C) at a rate of 1.5°C/minute.

    • Maintain at the boil for 60 minutes[4].

    • Cool the dye bath, rinse the fabric, and dry.

3. Dyeing of Cellulose Acetate with this compound

  • Objective: To dye cellulose acetate fabric with this compound.

  • Materials: Cellulose acetate fabric, this compound, dispersing agent, deionized water.

  • Procedure:

    • Prepare a dye bath with a liquor ratio of 20:1 containing a dispersing agent (e.g., 1 g/L).

    • Disperse the required amount of this compound in warm water and sieve into the dye bath[5].

    • Introduce the cellulose acetate fabric at 40-50°C.

    • Slowly raise the temperature to 80-85°C. Dyeing of cellulose diacetate should not exceed 85°C to avoid hydrolysis of acetyl groups[5].

    • Maintain this temperature for 60-90 minutes.

    • Cool the dye bath, rinse the fabric with warm and then cold water, and dry.

Colorfastness Testing Protocols
  • Wash Fastness (AATCC Test Method 61): A specimen of the dyed fabric, in contact with a multi-fiber test fabric, is laundered in a stainless steel container with a specified detergent solution and stainless steel balls to simulate abrasive action. The test is run for 45 minutes at a specified temperature (e.g., 49°C). The change in color of the specimen and the staining of the multi-fiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

  • Light Fastness (AATCC Test Method 16.3): A specimen of the dyed fabric is exposed to a xenon-arc lamp under specified conditions of temperature and humidity. The change in color is assessed by comparison with the AATCC Blue Wool Lightfastness Standards.

  • Crocking (Rubbing) Fastness (AATCC Test Method 8): A dyed fabric specimen is rubbed with a standard white cotton cloth under controlled pressure and a specified number of turns using a crockmeter. The test is performed under both dry and wet conditions. The amount of color transferred to the white cloth is evaluated using the Chromatic Transference Scale.

Mandatory Visualization

Textile_Dyeing_and_Fastness_Testing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Fastness Testing cluster_results Evaluation FIBER Textile Fiber (Polyester, Nylon, or Cellulose Acetate) DB_PREP Dye Bath Preparation FIBER->DB_PREP DYE This compound DYE->DB_PREP AUX Auxiliary Chemicals (Dispersing Agent, pH Buffer) AUX->DB_PREP DYEING Dyeing DB_PREP->DYEING Introduce Fiber RINSE_DRY Rinsing and Drying DYEING->RINSE_DRY Dyed Fabric WASH Wash Fastness (AATCC 61) RINSE_DRY->WASH LIGHT Light Fastness (AATCC 16.3) RINSE_DRY->LIGHT CROCK Crocking Fastness (AATCC 8) RINSE_DRY->CROCK EVAL Performance Evaluation (Gray Scale Ratings) WASH->EVAL LIGHT->EVAL CROCK->EVAL

References

Comparative Guide to the Cross-Reactivity of Disperse Orange 3 in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the cross-reactivity of Disperse Orange 3 (DO3) in immunological assays, with a particular focus on in vivo immunoassays such as patch testing. The information is intended for researchers, scientists, and drug development professionals investigating hypersensitivity reactions to textile dyes and developing diagnostic assays.

This compound, a monoazo dye, is a well-documented contact allergen frequently implicated in textile dye dermatitis.[1][2][3] A significant characteristic of DO3 is its high potential for cross-reactivity, particularly with para-phenylenediamine (PPD), a common ingredient in hair dyes and a notorious sensitizer.[1][4][5][6] This cross-sensitization is a critical consideration in the diagnosis and management of contact allergies.

Quantitative Analysis of Cross-Reactivity

The cross-reactivity of this compound has been extensively studied in human subjects through patch testing, a form of in vivo immunoassay to detect contact hypersensitivity. The following tables summarize the quantitative data from several key studies, illustrating the high frequency of simultaneous reactions between DO3 and PPD, as well as other disperse dyes.

Study CohortNumber of PPD-Positive PatientsPercentage Also Positive to this compoundCitation
Retrospective Study12846.1%[4][5]
PPD-Positive Patients with ++ or stronger reaction5580%[4][5]
Dermatitis Patients1481All 26 DO3-positive patients were also PPD-positive[1][7]
European Environmental Contact Dermatitis Research Group4497.7% (43 out of 44)[1]
Swedish Study (2011)2896.4% (27 out of 28)[1]
Disperse DyePercentage of PPD-Positive Patients with Simultaneous ReactionCitation
This compound 46.1% [4][5]
Disperse Yellow 321.9%[4][5]
Disperse Red 112.13%[5]
Disperse Blue 31.56%[5]
Disperse Yellow 91.06%[5]
Naphthol AS1.06%[5]
Bismarck Brown0%[5]

Mechanism of Cross-Reactivity

The high rate of cross-reactivity between this compound and PPD is attributed to their structural similarities and the metabolic pathways of DO3.[4] this compound is an azo dye that can be metabolized in the skin to form para-amino compounds, which are structurally similar to PPD.[4] This metabolic conversion can lead to the sensitization of T-cells that then recognize both the DO3 metabolite and PPD, resulting in a cross-sensitization reaction.

DO3 This compound Metabolite Metabolite (para-amino compound) DO3->Metabolite Metabolic Conversion in Skin TCell T-Cell Sensitization Metabolite->TCell Initial Sensitization PPD para-phenylenediamine (PPD) PPD->TCell Cross-Recognition Reaction Allergic Reaction TCell->Reaction

Caption: Proposed mechanism of this compound and PPD cross-reactivity.

Experimental Protocols

The primary immunoassay method for which data is available is patch testing. This in vivo method is the gold standard for identifying causative agents in allergic contact dermatitis.

Patch Testing Protocol:

  • Preparation of Antigens: Standardized concentrations of allergens, including this compound (typically 1.0% in petrolatum) and PPD (typically 1.0% in petrolatum), are prepared.[1][7] A textile dye mix (TDM) containing a panel of common disperse dyes may also be used.[1][7]

  • Application: The antigens are applied to small patches, which are then affixed to the upper back of the patient.[8]

  • Incubation: The patches remain in place for 48 hours, during which the patient is advised to avoid activities that may dislodge the patches or cause excessive sweating.[8]

  • Reading: The patches are removed after 48 hours, and an initial reading is performed to assess the skin's reaction. A second reading is typically conducted at 72 or 96 hours to capture delayed hypersensitivity reactions.[8]

  • Interpretation: The reactions are graded based on a standardized scale, considering the presence and severity of erythema, infiltration, and vesiculation.[8]

cluster_prep Preparation cluster_app Application cluster_inc Incubation cluster_read Reading & Interpretation A Antigen Preparation (e.g., DO3 1.0% in pet.) B Application of Patches to Patient's Back A->B C 48-hour Incubation Period B->C D Patch Removal and First Reading (48h) C->D E Second Reading (72-96h) D->E F Grading of Skin Reaction E->F

Caption: Generalized workflow for patch testing.

Alternatives and Considerations

Given the high cross-reactivity of this compound with PPD, some studies have suggested that PPD can serve as a marker for DO3 allergy.[1] In fact, there have been proposals to remove DO3 from standard textile dye patch test mixes to avoid strong, simultaneous reactions in PPD-allergic individuals.[1][7]

For researchers developing in vitro immunoassays, such as ELISA, for the detection of antibodies to textile dyes, the high cross-reactivity of DO3 is a critical factor to consider. It is likely that antibodies raised against DO3 will also show significant binding to PPD and structurally related azo dyes. Conversely, assays designed to detect PPD sensitivity may show cross-reactivity with DO3.

Conclusion

The available data, primarily from in vivo patch testing, strongly indicates that this compound exhibits a high degree of cross-reactivity with para-phenylenediamine and, to a lesser extent, with other disperse dyes. This is a crucial consideration for clinicians diagnosing contact dermatitis and for researchers developing immunoassays for textile dye allergens. The structural similarity and metabolic conversion of DO3 are the likely mechanisms underlying this phenomenon. Future research could focus on developing highly specific monoclonal antibodies for in vitro diagnostic assays that can differentiate between DO3 and PPD, although the inherent chemical similarities may make this challenging.

References

Efficacy of Disperse Orange 3 as a Fluorescent Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of Disperse Orange 3 against other commonly used fluorescent markers. The objective is to furnish researchers with the necessary data to make informed decisions when selecting fluorescent probes for their experimental needs. This document summarizes key photophysical properties, presents a comparison with alternative dyes, and provides a general experimental workflow for the application of such markers in fluorescence microscopy.

Overview of this compound

This compound, a monoazo dye, exhibits fluorescence in the visible spectrum. Its chemical structure, characterized by a p-disubstituted azobenzene with an electron-donating amino group and an electron-withdrawing nitro group, gives rise to its photophysical properties. While historically used in the textile industry, its potential as a fluorescent marker in research applications is an area of interest.

Photophysical Properties and Comparative Data

The efficacy of a fluorescent marker is primarily determined by its photophysical characteristics, including its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield. The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a particular wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher value in both, particularly the quantum yield, is desirable for a brighter fluorescent signal.

Below is a table summarizing the key photophysical properties of this compound in ethanol and comparing them with two widely used fluorescent markers, Fluorescein isothiocyanate (FITC) and Rhodamine B.

PropertyThis compoundFluorescein isothiocyanate (FITC)Rhodamine B
Maximum Absorption (λ_max) ~443 nm[1]~495 nm[2]~542 nm
Maximum Emission (λ_em) ~532 nm[1]~519 nm[2]~590 nm
Molar Extinction Coefficient (ε_max) 1.35 x 10⁴ M⁻¹ cm⁻¹[1]~75,000 M⁻¹ cm⁻¹~110,000 M⁻¹ cm⁻¹
Fluorescence Quantum Yield (Φ_f) Data not readily available~0.92 (in 0.1 M NaOH)~0.49 (in ethanol)
Solvent Ethanol[1]Aqueous bufferEthanol

Note: The photophysical properties of fluorescent dyes can be highly dependent on their microenvironment, including the solvent polarity and pH. The data presented here are for the specified solvents and should be considered as a reference. The absence of a readily available and reliable fluorescence quantum yield for this compound is a significant limitation in directly comparing its brightness to established fluorescent markers. Azo dyes, in general, are often utilized as quenchers in fluorescence resonance energy transfer (FRET) probes or as "turn-on" sensors for specific biological conditions like hypoxia, rather than as constitutively fluorescent labels.[3][4][5][6][7]

Experimental Protocols: A General Workflow for Cellular Staining

While a specific, validated protocol for using this compound as a fluorescent marker in cell biology is not widely documented, a general workflow for staining cells with a fluorescent dye for microscopy is provided below. This protocol would require optimization for this compound, particularly concerning concentration, incubation time, and washing steps.

General Staining Protocol for Adherent Cells:
  • Cell Culture: Plate and culture cells on a suitable substrate for microscopy (e.g., glass coverslips or chamber slides) to the desired confluency.

  • Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove culture medium.

  • Fixation (Optional but Recommended for many dyes): Fix the cells to preserve their structure. A common method is incubation with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells again with PBS to remove the fixative.

  • Permeabilization (if targeting intracellular structures): If the target of the fluorescent marker is inside the cell, permeabilize the cell membrane using a detergent like 0.1-0.5% Triton X-100 in PBS for a few minutes.

  • Washing: Wash the cells with PBS.

  • Staining: Incubate the cells with a working solution of the fluorescent dye (e.g., this compound) in a suitable buffer (like PBS). The optimal concentration and incubation time need to be determined empirically.

  • Washing: Wash the cells extensively with PBS to remove unbound dye and reduce background fluorescence.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium, which may contain an antifade reagent to minimize photobleaching.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the excitation and emission wavelengths of the dye.

Visualization of Experimental Workflow

The following diagram illustrates the general logical flow of a cellular staining experiment for fluorescence microscopy.

Experimental_Workflow General Workflow for Cellular Staining and Fluorescence Microscopy cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture washing1 2. Wash with PBS cell_culture->washing1 fixation 3. Fixation (e.g., Paraformaldehyde) washing1->fixation washing2 4. Wash with PBS fixation->washing2 permeabilization 5. Permeabilization (e.g., Triton X-100) washing2->permeabilization washing3 6. Wash with PBS permeabilization->washing3 staining 7. Incubate with Fluorescent Dye washing3->staining washing4 8. Wash with PBS staining->washing4 mounting 9. Mount Sample washing4->mounting imaging 10. Fluorescence Microscopy mounting->imaging

A generalized workflow for preparing and staining cells for fluorescence microscopy.

Conclusion

References

Unveiling the Toxicity Profile: A Comparative Analysis of Disperse Orange 3 and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available toxicological data reveals a significant disparity in the cytotoxic profiles of the commercial azo dye Disperse Orange 3 and its primary degradation products, p-phenylenediamine (PPD) and 4-nitroaniline (PNA). This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of their cytotoxic effects, supported by detailed experimental protocols and an examination of the underlying molecular mechanisms.

The degradation of this compound, often facilitated by bacterial azoreductase activity in the environment or by human skin microbiota, results in the cleavage of the azo bond to form PPD and PNA. These aromatic amines are of particular concern due to their potential for increased toxicity compared to the parent dye molecule.

Comparative Cytotoxicity Data

To facilitate a clear comparison, the following table summarizes the available quantitative data on the cytotoxicity of this compound and its degradation products. It is important to note that direct comparative studies are limited, and data has been compiled from various sources employing different cell lines and experimental conditions.

CompoundCell LineAssayEndpointValueReference
This compound Data Not Available-IC50--
p-Phenylenediamine (PPD) Human LymphocytesNot SpecifiedIC500.8 mM[1]
4-Nitroaniline (PNA) Submitochondrial ParticlesNot SpecifiedEC50210 µM[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. EC50 (Half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time. A lower value indicates higher cytotoxic potency.

While a direct IC50 value for this compound in a comparable in vitro cell-based assay was not found in the reviewed literature, the available data on its degradation products suggest a significant increase in cytotoxicity following metabolism. The EC50 value for 4-nitroaniline, in particular, indicates a potent inhibitory effect on mitochondrial function.

Experimental Protocols

The determination of cytotoxicity is a critical component in assessing the safety of chemical compounds. The most common method cited in the literature for evaluating the cytotoxicity of compounds like those discussed here is the MTT assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Cells 2. Seed cells in 96-well plates Cell_Culture->Seed_Cells Prepare_Compounds 3. Prepare test compound solutions Add_Compounds 4. Add compounds to cells Prepare_Compounds->Add_Compounds Incubate_Treatment 5. Incubate for 24-72h Add_Compounds->Incubate_Treatment Add_MTT 6. Add MTT reagent Incubate_MTT 7. Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer 8. Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance 9. Measure absorbance (570 nm) Calculate_Viability 10. Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 values Calculate_Viability->Determine_IC50 PPD_Apoptosis_Pathway cluster_inhibition Inhibition of Survival Pathways PPD p-Phenylenediamine (PPD) ROS ↑ Reactive Oxygen Species (ROS) PPD->ROS NFkB NF-κB Pathway PPD->NFkB mTOR mTOR Pathway PPD->mTOR Wnt Wnt Pathway PPD->Wnt Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis PNA_Cytotoxicity_Pathway PNA 4-Nitroaniline (PNA) Metabolic_Activation Metabolic Activation (Nitroreduction) PNA->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates Oxidative_Stress ↑ Oxidative Stress Reactive_Intermediates->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Mitochondria) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

References

Unveiling Eco-Friendlier Alternatives: A Comparative Guide to Disperse Orange 3 Substitutes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the textile and dye manufacturing industries, the environmental impact of colorants is a paramount concern. Disperse Orange 3, a common azo dye, has been subject to scrutiny due to its potential environmental persistence and the formation of harmful aromatic amines. This guide offers a comparative analysis of potential substitutes, presenting available quantitative data on their environmental footprint and outlining the standardized experimental protocols used for their evaluation.

The selection of less harmful alternatives is crucial for developing more sustainable dyeing processes. This comparison focuses on key environmental indicators: aquatic toxicity and biodegradability. While a complete, directly comparative dataset remains a challenge to assemble from publicly available literature, this guide synthesizes the existing information to aid in informed decision-making.

Quantitative Environmental Impact Data

The following table summarizes the available quantitative data for this compound and a selection of potential substitutes. It is important to note that data gaps exist, and the presented values are sourced from various studies, which may have slight variations in experimental conditions.

Dye NameCAS NumberDye ClassAquatic Toxicity (LC50)Test OrganismBiodegradabilityBOD/COD Ratio
This compound 730-40-5AzoData Not Available-Considered not readily biodegradable[1]Data Not Available
Disperse Yellow 3 2832-40-8AzoInherently toxic to aquatic organisms[2]-Persistent[2]Data Not Available
Disperse Red 17 3179-89-3AzoLD50 >2000 mg/kg (oral, rat)[3]Rat (oral)Data Not AvailableData Not Available
Disperse Blue 35 12222-75-2AnthraquinoneLD50 >2000 mg/kg (oral, rat)[4][5]Rat (oral)Data Not AvailableData Not Available
Vat Dyes (general) -AnthraquinoneCan be highly toxic to soil organisms[6]EarthwormGenerally non-biodegradable[7]Low
Reactive Dyes (general) -Azo, etc.Can be toxic to aquatic life[8][9]VariousVariable, can be persistent[9]Variable
Natural Dyes (general) -VariousGenerally considered less toxic[10]-Generally biodegradable[10]High

Experimental Protocols

To ensure consistency and comparability, the environmental impact of textile dyes is assessed using standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing (OECD 203: Fish, Acute Toxicity Test)

This test evaluates the short-term lethal effects of a substance on fish.

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure: Fish are exposed to a range of concentrations of the dye in water for a 96-hour period.

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the statistically estimated concentration of the dye that is lethal to 50% of the test fish population over the 96-hour exposure period. A lower LC50 value indicates higher toxicity.

Ready Biodegradability Testing (OECD 301: Ready Biodegradability)

This series of tests assesses the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions. The OECD 301F (Manometric Respirometry Test) is a commonly used method.

  • Inoculum: A mixed population of microorganisms, typically from activated sludge of a domestic wastewater treatment plant, is used.

  • Procedure: The test substance (the dye) is incubated with the microbial inoculum in a mineral medium in a closed flask for 28 days. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over time.

  • Endpoint: The biodegradability is expressed as the percentage of the theoretical oxygen demand (ThOD) that is consumed. A substance is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% within a 10-day window during the 28-day test period.

  • BOD/COD Ratio: The ratio of Biochemical Oxygen Demand (BOD) to Chemical Oxygen Demand (COD) is another indicator of biodegradability. A higher BOD/COD ratio (generally > 0.5) suggests that the substance is more amenable to biological treatment.[11][12]

Visualizing the Evaluation Process

The logical workflow for evaluating the environmental impact of this compound substitutes involves a series of sequential and interconnected steps, from initial identification to a comprehensive risk assessment.

Environmental Impact Evaluation Workflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Environmental Hazard Assessment cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Risk Assessment & Selection Identify Substitutes Identify Substitutes Physicochemical Analysis Physicochemical Analysis Identify Substitutes->Physicochemical Analysis Characterize Aquatic Toxicity Testing Aquatic Toxicity Testing Physicochemical Analysis->Aquatic Toxicity Testing Inform Test Design Biodegradability Testing Biodegradability Testing Physicochemical Analysis->Biodegradability Testing Inform Test Design Quantitative Data Analysis Quantitative Data Analysis Aquatic Toxicity Testing->Quantitative Data Analysis Generate LC50 Data Biodegradability Testing->Quantitative Data Analysis Generate BOD/COD Data Comparative Evaluation Comparative Evaluation Quantitative Data Analysis->Comparative Evaluation Synthesize Results Environmental Risk Assessment Environmental Risk Assessment Comparative Evaluation->Environmental Risk Assessment Input for Assessment Select Eco-Friendly Alternative Select Eco-Friendly Alternative Environmental Risk Assessment->Select Eco-Friendly Alternative Final Decision

Environmental impact evaluation workflow.

The signaling pathway for the environmental assessment of dye substitutes begins with the identification and characterization of potential alternatives. This is followed by a rigorous evaluation of their environmental hazards, primarily through standardized aquatic toxicity and biodegradability tests. The data from these tests are then analyzed and compared to facilitate a comprehensive environmental risk assessment, ultimately leading to the selection of a more sustainable, eco-friendly alternative.

Signaling Pathway for Dye Substitute Assessment Start Start: Need for Safer Dye Identify_Alternatives Identify Potential Substitutes Start->Identify_Alternatives Screen_Properties Screen Physicochemical Properties Identify_Alternatives->Screen_Properties Assess_Toxicity Assess Aquatic Toxicity (OECD 203) Screen_Properties->Assess_Toxicity Assess_Biodegradability Assess Biodegradability (OECD 301) Screen_Properties->Assess_Biodegradability High_Toxicity High Toxicity: Reject Assess_Toxicity->High_Toxicity LC50 Low Low_Toxicity Low Toxicity Assess_Toxicity->Low_Toxicity LC50 High Low_Biodegradability Poor Biodegradability: Further Evaluation Assess_Biodegradability->Low_Biodegradability < 60% in 10d window Good_Biodegradability Readily Biodegradable Assess_Biodegradability->Good_Biodegradability >= 60% in 10d window Compare_Data Compare Quantitative Data Low_Biodegradability->Compare_Data Low_Toxicity->Compare_Data Good_Biodegradability->Compare_Data Select_Candidate Select Eco-Friendly Candidate Compare_Data->Select_Candidate

References

Inter-laboratory Validation of Disperse Orange 3 Testing Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of testing protocols for Disperse Orange 3, a synthetic azo dye commonly used in the textile industry. Due to its potential to release carcinogenic aromatic amines, the presence of this compound in textile products is strictly regulated. This document outlines the standardized analytical methods for its detection and quantification, presents illustrative data from a major European survey, and details the experimental protocols for laboratories to ensure accurate and reliable results.

Data Presentation: Summary of Findings from a European Survey on Banned Azo Dyes in Textiles

While a specific inter-laboratory proficiency test report for this compound was not publicly available, the following table summarizes the results from a comprehensive European survey conducted by the Joint Research Centre (JRC) of the European Commission. This survey analyzed a wide range of textile samples for the presence of banned aromatic amines, including those derived from this compound, according to the standardized EN 14362 testing protocols. These results provide a benchmark for the performance and application of these methods in a real-world context.

Sample CategoryNumber of Samples AnalyzedSamples with Banned Aromatic Amines (> 30 mg/kg)Predominant Aromatic Amines DetectedConcentration Range (mg/kg)
Clothing852Benzidine, 3,3'-Dimethoxybenzidine35 - 150
Bedding and Towels151Benzidine45
Toys with Textile Components100--
Yarn and Fabrics60--

Data adapted from the "European survey on the presence of banned azodyes in textiles," JRC Publications Repository.[1]

Experimental Protocols

The standardized methods for the determination of aromatic amines from azo dyes in textiles are outlined in the EN 14362 series of standards. These protocols are crucial for regulatory compliance and ensuring consumer safety.

Sample Preparation

The preparation of the textile sample is a critical first step and depends on the fiber type.

  • For cellulose and protein fibers (e.g., cotton, wool, silk): The dye is reduced directly on the textile sample without a prior extraction step.

  • For synthetic fibers (e.g., polyester, polyamide): The disperse dyes, including this compound, are first extracted from the fibers using a suitable solvent, such as chlorobenzene, under reflux.[1]

Reductive Cleavage of Azo Dyes

The core of the analytical method involves the chemical reduction of the azo group (-N=N-) to release the constituent aromatic amines.

  • A weighed portion of the textile sample or the extracted dye is treated with a sodium dithionite solution in a sealed vessel at 70°C for 30 minutes. This process breaks the azo bond and liberates any banned aromatic amines present.

Extraction and Clean-up of Aromatic Amines

Following the reduction, the aromatic amines are extracted from the aqueous solution.

  • The solution is cooled, and the amines are partitioned into a liquid-liquid extraction using a suitable organic solvent (e.g., tert-butyl methyl ether).

  • The organic extract is then concentrated, and the residue is redissolved in a suitable solvent for chromatographic analysis.

Instrumental Analysis

The identification and quantification of the aromatic amines are performed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique used for the separation and detection of the volatile aromatic amines.[1][2]

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): This method is also employed, particularly for less volatile or thermally labile amines.[3][4]

  • Quantification: The concentration of each banned aromatic amine is determined by comparing the peak area of the analyte in the sample to that of a known standard, typically using an internal standard for improved accuracy. The regulatory limit for each banned aromatic amine in textile articles is 30 mg/kg.[1][5]

Mandatory Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation study, also known as a proficiency test, for an analytical method.

G cluster_0 Planning & Preparation Phase A Selection of Test Material (e.g., Spiked Textile) B Homogeneity & Stability Testing of Test Material A->B C Preparation of Test Kits & Instructions B->C D Recruitment of Participating Laboratories C->D E Distribution of Test Kits to Laboratories D->E F Analysis of Samples by Participating Labs E->F G Submission of Results to Coordinator F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Evaluation of Laboratory Performance H->I J Issuance of Final Report I->J G cluster_0 Sample Preparation cluster_1 Chemical Reaction cluster_2 Extraction & Analysis cluster_3 Result A Textile Sample B Direct Reduction (Cellulose/Protein Fibers) A->B C Solvent Extraction (Synthetic Fibers) A->C D Reductive Cleavage (Sodium Dithionite) B->D C->D E Liquid-Liquid Extraction of Amines D->E F Concentration & Reconstitution E->F G GC-MS or HPLC-MS/MS Analysis F->G H Quantification of Aromatic Amines G->H

References

A Comparative Analysis of Patch Test Reactivity to Disperse Orange 3 and p-Phenylenediamine (PPD)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of patch test results for two common contact allergens: Disperse Orange 3, a textile dye, and p-phenylenediamine (PPD), a chemical widely used in hair dyes and other products. The information is intended for researchers, scientists, and drug development professionals investigating contact dermatitis and the allergenic potential of these substances.

Quantitative Analysis of Patch Test Results

The following table summarizes the prevalence of contact allergy to this compound and PPD as reported in various studies. A significant observation from the data is the high frequency of co-sensitization between these two allergens.

AllergenPopulationPrevalence of Positive Patch TestKey Findings & Co-reactivity
p-Phenylenediamine (PPD) European General Population0.8%[1][2]Prevalence in black henna tattoo users was 3.2% versus 0.6% in non-users.[1]
Dermatitis Patients (Asia)4.3% (median)[3]An increasing trend in sensitization has been observed.[3]
Dermatitis Patients (Europe)4.0% (median)[3]Prevalence has remained high, between 2% and 6%.[3]
Dermatitis Patients (North America)6.2% (median)[3]A high but slightly decreasing trend has been noted.[3]
Patients with suspected hair dye allergy25.0% had positive reactions to PPD.[4]Only 40% of patients with confirmed hair dye allergy showed positive reactions to PPD.[4][5][6]
This compound Dermatitis PatientsPrevalence in screening studies is >1%.[7]It is one of the most frequent allergens in the textile dye mix.[8][9][10][11]
Patients with suspected textile dye allergy9.6% had a positive patch test reaction.[9]This compound was the most common individual textile dye causing a positive reaction.[9]
Co-reactivity PPD-allergic patientsApproximately 85% show positive patch test reactions to this compound.[8][10][11][12]In one study, 46.1% of PPD-positive patients also reacted to this compound.[13][14]
This compound-allergic patientsOver 90% also react to PPD.[8][9]In a study, 94.1% of patients positive to this compound also had a positive reaction to PPD.[8] All 26 patients positive to this compound in another study were also positive to PPD.[10][12][15]

Experimental Protocol: Patch Testing

The following is a standardized protocol for performing a patch test to investigate allergic contact dermatitis to this compound and p-Phenylenediamine.

1. Allergen Preparation:

  • p-Phenylenediamine (PPD): Prepare a 1.0% concentration in petrolatum (pet.).[8][16]

  • This compound: Prepare a 1.0% concentration in petrolatum (pet.).[8][10][12][15]

  • Allergens should be prepared under controlled conditions to ensure homogeneity and stability.

2. Patient Selection and Preparation:

  • Obtain informed consent from the patient.

  • Ensure the patient has not taken oral corticosteroids (less than 10 mg of prednisolone per day) or other immunosuppressive agents that could interfere with the test results.[17]

  • The skin on the upper back is the preferred test site and should be free from active dermatitis.[17] Avoid applying potent topical steroids to the test area for at least three days prior to the test.[17]

3. Patch Application:

  • Apply small amounts of the prepared allergens onto specialized patch test chambers (e.g., Finn chambers).[17]

  • Securely apply the patch test panels to the patient's back.[17][18]

  • Carefully mark the location of the panels on the skin for accurate reading later.[17]

  • Instruct the patient to keep the test area dry and avoid activities that may cause excessive sweating to prevent the patches from dislodging.[17][18][19]

4. Patch Removal and Readings:

  • First Reading (48 hours): The patches are removed after 48 hours.[17][20] An initial reading can be taken at this time.

  • Second Reading (72-96 hours): The definitive reading is typically performed 72 to 96 hours after the initial application.[17][20] Some reactions may be delayed, so a later reading is crucial.[20]

5. Interpretation of Results:

  • Reactions are graded based on the intensity of the inflammatory response. A common grading scale is:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

  • A positive reaction is characterized by a localized dermatitis at the application site, which may include redness, swelling, and blistering.[16][17]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the patch testing process.

PatchTestWorkflow cluster_pre Preparation Phase cluster_app Application Phase cluster_inc Incubation Phase cluster_read Reading Phase A Allergen Preparation (1% in petrolatum) B Patient Consultation & Skin Assessment C Patch Application (Upper Back) B->C Day 1 D 48-Hour Incubation (Patient avoids water/sweat) C->D E Patch Removal & First Reading (48h) D->E Day 3 F Final Reading (72-96h) E->F Day 4/5 G Interpretation of Results (Grading of Reaction) F->G

A simplified workflow of the patch testing procedure.

References

Safety Operating Guide

Proper Disposal of Disperse Orange 3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Disperse Orange 3, a monoazo dye, to maintain a safe laboratory environment and comply with hazardous waste regulations.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards. It is classified as a hazardous substance that can cause skin and serious eye irritation, may lead to an allergic skin reaction, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[1]

  • Lab Coat: A standard lab coat is recommended.

  • Respiratory Protection: For operations that may generate dust, a dust mask (such as a NIOSH-certified N95) is recommended.[3]

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Store in a cool, dry, and well-ventilated place with the container tightly closed.[4]

  • Avoid contact with strong oxidizing agents.[1]

Spill and Contamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills (Solid)
  • Restrict Access: Cordon off the area to prevent spreading of the material.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment.

  • Clean-up:

    • Use dry clean-up procedures and avoid generating dust.

    • Gently sweep or vacuum up the spilled material. If vacuuming, ensure the vacuum is fitted with a HEPA filter.

    • To prevent dusting, you may lightly dampen the material with water before sweeping.

  • Containerize Waste: Place the collected material into a suitable, labeled, and closed container for disposal.

Major Spills

For larger spills, the procedure is similar but requires more caution:

  • Alert Personnel: Advise personnel in the immediate area of the spill.

  • Evacuate: If necessary, evacuate the area.

  • Contact Safety Officer: Alert your institution's Environmental Health and Safety (EHS) officer or equivalent.

  • Containment and Clean-up: Follow the same clean-up procedures as for a minor spill, ensuring proper PPE is worn.

Disposal of this compound Waste

This compound and materials contaminated with it should be treated as hazardous waste. Do not dispose of this compound down the drain or in the regular trash. [1][2]

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated PPE (gloves, etc.) and spill clean-up materials, in a clearly labeled, sealed, and chemically resistant container.

    • Liquid Waste: For solutions containing this compound, collect the waste in a labeled, sealed, and leak-proof container.

  • Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Contact your institution's EHS department to arrange for a hazardous waste pickup. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Experimental Protocol: Degradation of this compound

For laboratories equipped to do so, chemical degradation can be an alternative to direct disposal of the dye. The following is a lab-scale protocol for the degradation of this compound using silver nanoparticles as a catalyst in the presence of sodium borohydride.

Objective: To decolorize and degrade this compound in an aqueous solution.

Materials:

  • This compound solution

  • Silver nanoparticles (AgNPs) solution

  • Sodium borohydride (NaBH₄) solution

  • Spectrophotometer

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., water or an appropriate organic solvent).

  • In a reaction vessel, add the this compound solution.

  • Add the silver nanoparticle solution to the reaction vessel.

  • Initiate the degradation reaction by adding a freshly prepared solution of sodium borohydride (NaBH₄).

  • Monitor the reaction by observing the color change of the solution. The degradation can be quantitatively monitored by taking aliquots at different time intervals and measuring the absorbance at the maximum wavelength of this compound (approximately 443 nm) using a spectrophotometer. A decrease in absorbance indicates the degradation of the dye.[3]

  • The rate of degradation in the presence of silver nanoparticles is significantly faster than with sodium borohydride alone.

Reagent/ParameterRole/ConditionNotes
This compound SubstrateThe azo dye to be degraded.
Silver Nanoparticles (AgNPs) CatalystSpeeds up the degradation reaction.
Sodium Borohydride (NaBH₄) Reducing AgentProvides the electrons for the reduction and cleavage of the azo bond.
Spectrophotometer MonitoringMeasures the change in absorbance to quantify the extent of degradation.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation cluster_handling Immediate Handling cluster_spill_response Spill Response cluster_routine_collection Routine Collection cluster_final_disposal Final Disposal A This compound Waste (Solid, Liquid, Contaminated Materials) B Spill or Contamination Event A->B Accidental C Routine Waste Collection A->C Routine D Don Appropriate PPE B->D G Collect in Designated, Labeled, and Sealed Waste Container C->G E Use Dry Clean-up Methods (Avoid Dust Generation) D->E F Place in Labeled, Sealed Container E->F H Store in Hazardous Waste Accumulation Area F->H G->H I Contact EHS for Pickup and Proper Disposal H->I

Caption: Workflow for the proper management of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.